molecular formula C10H9FO3 B027484 6-Fluorochromane-2-carboxylic acid CAS No. 99199-60-7

6-Fluorochromane-2-carboxylic acid

Cat. No.: B027484
CAS No.: 99199-60-7
M. Wt: 196.17 g/mol
InChI Key: ZNJANLXCXMVFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorochromane-2-carboxylic acid ( 99199-60-7) is a high-value heterocyclic building block with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol . This compound is of significant interest in pharmaceutical research and development, primarily serving as a critical synthetic intermediate for active pharmaceutical ingredients (APIs) . Its most prominent application is in the synthesis of nebivolol, a widely used beta-blocker medication . The chroman structural unit is also found in other pharmacologically active molecules, positioning this carboxylic acid derivative as a versatile precursor in medicinal chemistry campaigns . The compound exhibits specific physical properties, including a melting point of 129.2-130.3 °C and a predicted density of 1.364 g/cm³ . It is a solid with a white to off-white physical appearance and should be stored sealed in a dry environment, preferably at 2-8°C, to maintain stability . As a handling precaution, this substance may cause skin and eye irritation and may be harmful if swallowed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in laboratory research and chemical synthesis processes to develop new chemical entities or optimize existing synthetic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJANLXCXMVFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209426
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99199-60-7, 129050-20-0
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99199-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorochromane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099199607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluorochromane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Fluorochromane-2-carboxylic Acid from p-Fluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-fluorochromane-2-carboxylic acid, a key intermediate in pharmaceutical development, starting from the readily available precursor, p-fluorophenol. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a precursor for the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. This guide focuses on a reliable and well-documented synthetic route commencing with p-fluorophenol, proceeding through a key Fries rearrangement step, followed by cyclization and final reduction.

Overall Synthetic Scheme

The synthesis of this compound from p-fluorophenol can be accomplished in four principal steps, as illustrated in the workflow diagram below. This pathway involves the initial protection of the phenolic hydroxyl group, followed by a rearrangement to introduce an acetyl group, subsequent cyclization to form the chromanone core, and a final reduction to yield the target carboxylic acid.

G cluster_0 Starting Material and Acetylation cluster_1 Key Rearrangement cluster_2 Chromone Formation cluster_3 Final Reduction p_fluorophenol p-Fluorophenol step1 Step 1: Acetylation p_fluorophenol->step1 intermediate1 4-Fluorophenyl acetate step1->intermediate1 step2 Step 2: Fries Rearrangement intermediate1->step2 intermediate2 4-Fluoro-2-hydroxyacetophenone step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 intermediate3 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid step3->intermediate3 step4 Step 4: Reduction intermediate3->step4 final_product This compound step4->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluorophenyl acetate

This initial step involves the esterification of p-fluorophenol with acetic anhydride to protect the hydroxyl group.

Procedure:

  • In a 500 ml three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 112 g of p-fluorophenol, 122 g of acetic anhydride, and 5 g of a suitable catalyst such as sulfamic acid.[1]

  • Heat the reaction mixture to 115°C and maintain stirring for 4 hours.[1]

  • After the reaction is complete, purify the product by fractional distillation under reduced pressure to obtain 4-fluorophenyl acetate.[1]

Step 2: Fries Rearrangement to 4-Fluoro-2-hydroxyacetophenone

The Fries rearrangement is a key step that involves the migration of the acetyl group from the phenolic ester to the aromatic ring, yielding an ortho-hydroxyaryl ketone.

Procedure:

  • In a suitable reaction vessel, place 4-fluorophenyl acetate.

  • In the presence of anhydrous aluminum chloride (AlCl₃), the rearrangement is carried out.[2] The reaction is ortho and para selective, with the ortho product being favored at higher temperatures.

  • The reaction mixture is carefully worked up by hydrolysis to liberate the product.

  • Purification is achieved through appropriate techniques such as crystallization or chromatography. A reported yield for this step is 58%.[2]

Step 3: Synthesis of 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

This step involves the cyclization of 4-fluoro-2-hydroxyacetophenone with diethyl oxalate to form the chromone ring system.

Procedure:

  • 4-Fluoro-2-hydroxyacetophenone is treated with diethyl oxalate in a process that combines acylation, cyclization, and hydrolysis.[2]

  • This one-pot reaction is typically carried out in the presence of a base, such as sodium ethoxide.

  • The reaction mixture is stirred at an appropriate temperature to facilitate the condensation and subsequent ring closure.

  • Acidification of the reaction mixture after completion yields the crude 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, which can be purified by crystallization.

Step 4: Reduction to this compound

The final step is the reduction of the chromone intermediate to the desired this compound.

Procedure:

  • In a high-pressure autoclave, place 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium on carbon (5% Pd/C, 50% water content), and 500 mL of glacial acetic acid.

  • Seal the autoclave and purge with nitrogen three times before replacing the nitrogen atmosphere with hydrogen.

  • Pressurize the reactor with hydrogen to 2.0 MPa and heat to 70-80°C.

  • Maintain the hydrogen pressure at 2.0 MPa throughout the reaction. The reaction is considered complete when the hydrogen uptake ceases for at least 30 minutes.

  • After completion, cool the reactor, release the hydrogen pressure, and filter the reaction mixture to recover the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.

  • Pour the concentrated residue into 30 mL of petroleum ether and heat to induce crystallization.

  • Filter the resulting white solid and dry to obtain 6-fluorobenzodihydropyran-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

StepReactant(s)ProductCatalyst/ReagentYieldPurity
1p-Fluorophenol, Acetic anhydride4-Fluorophenyl acetateSulfamic acid~90%99.65% (GC)[1]
24-Fluorophenyl acetate4-Fluoro-2-hydroxyacetophenoneAnhydrous AlCl₃58%[2]-
34-Fluoro-2-hydroxyacetophenone, Diethyl oxalate6-Fluoro-4-oxo-4H-chromene-2-carboxylic acidSodium ethoxide--
46-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidThis compound5% Pd/C, H₂88.4%99.8%

Visualization of Experimental Setup for Hydrogenation

The final reduction step is a critical part of the synthesis, performed under pressure in an autoclave. The following diagram illustrates the general setup for this catalytic hydrogenation.

G cluster_autoclave Autoclave System autoclave High-Pressure Autoclave stirrer Magnetic Stirrer vacuum_pump Vacuum Pump autoclave->vacuum_pump To Vacuum (Purge) vent Vent autoclave->vent Pressure Release heater Heating Mantle h2_cylinder Hydrogen Cylinder pressure_regulator Pressure Regulator h2_cylinder->pressure_regulator pressure_regulator->autoclave H₂ In n2_cylinder Nitrogen Cylinder n2_cylinder->autoclave N₂ In (Purge)

Caption: Schematic of the catalytic hydrogenation setup.

Conclusion

The synthesis of this compound from p-fluorophenol via a Fries rearrangement pathway is a robust and scalable method. This guide provides detailed experimental protocols and quantitative data to aid researchers and drug development professionals in the successful synthesis of this important pharmaceutical intermediate. Adherence to the described procedures and safety precautions is essential for achieving high yields and purity.

References

physicochemical properties of 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluorochromane-2-carboxylic Acid

Introduction

This compound, with the CAS Number 99199-60-7, is a fluorinated heterocyclic compound that has garnered significant attention in the pharmaceutical industry.[1] Its structural motif is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. The molecule is a critical intermediate in the synthesis of cardiovascular drugs such as Nebivolol and other therapeutic agents.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₉FO₃[4][5][6][7][8]
Molecular Weight 196.18 g/mol [4][5][6][7]
Appearance White to off-white crystalline solid or powder[4][7]
Melting Point 124.0 - 130.3 °C[4]
Boiling Point 358.0 ± 42.0 °C (Predicted)[4][9]
Density 1.364 ± 0.06 g/cm³ (Predicted)[4][9]
pKa 3.05 ± 0.20 (Predicted)[4][9]
Solubility Soluble in Methanol and Ethanol (5mg/mL). Low solubility in water.[4]
LogP 1.60 - 1.63[8][10]

Experimental Protocols

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][5]

Reaction Scheme:

  • Starting Material: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (CAS: 99199-59-4)

  • Catalyst: Palladium on carbon (Pd/C, typically 5%)

  • Solvent: Glacial Acetic Acid

  • Reagent: Hydrogen (H₂) gas

  • Equipment: Autoclave reactor

Detailed Procedure:

  • The autoclave reactor is charged with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5% Pd/C catalyst, and glacial acetic acid.[5]

  • The reactor is sealed and purged with nitrogen gas multiple times to create an inert atmosphere.[1][5]

  • The nitrogen is then replaced with hydrogen gas, and the reactor is pressurized to approximately 2.0 MPa.[1][5]

  • The reaction mixture is heated to a temperature of 70-80 °C with continuous stirring.[1][5]

  • The progress of the reaction is monitored by observing the hydrogen pressure drop; the pressure is maintained by recharging with hydrogen as needed. The reaction is considered complete when the hydrogen pressure remains stable for over 30 minutes.[5] Reaction completion can also be monitored by Thin Layer Chromatography (TLC).[1][5]

  • Upon completion, the reactor is cooled, and the hydrogen gas is safely vented.

  • The reaction mixture is filtered to remove the Pd/C catalyst.[1][5]

  • The filtrate, containing the product in glacial acetic acid, is concentrated under reduced pressure to remove the solvent.[1][5]

  • A non-polar solvent, such as petroleum ether, is added to the concentrated residue to precipitate the crude product as a white crystalline solid.[1][5]

  • The solid is collected by filtration, washed, and dried to yield this compound with high purity (e.g., 99.8%) and yield (e.g., 88.4%).[1][5]

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_workup Work-up & Purification precursor 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid pressure Pressure: 2.0 MPa precursor->pressure catalyst Pd/C (5%) catalyst->pressure solvent Glacial Acetic Acid solvent->pressure h2 Hydrogen Gas h2->pressure filtration Filter to remove Pd/C pressure->filtration temperature Temperature: 70-80 °C temperature->filtration atmosphere Inert Atmosphere (N2 purge) atmosphere->filtration concentration Concentrate under reduced pressure filtration->concentration precipitation Precipitate with Petroleum Ether concentration->precipitation drying Filter and Dry precipitation->drying product This compound drying->product

Synthesis Workflow
Enantiomeric Resolution

This compound possesses a chiral center at the C2 position. The individual enantiomers, (R)- and (S)-6-fluorochromane-2-carboxylic acid, are often required for pharmaceutical applications. Resolution can be achieved by forming diastereomeric salts with a chiral amine.

Procedure Outline:

  • The racemic mixture of this compound is dissolved in a suitable solvent.

  • An optically pure chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, is added to the solution.[11]

  • Diastereomeric salts are formed, which have different solubilities.

  • Fractional crystallization is used to separate the less soluble diastereomeric salt.

  • The separated salt is then treated with an acid to liberate the desired enantiomer of this compound.

  • Enzymatic resolution using esterases has also been reported as a practical method.[12]

Proposed Analytical Methodology

Purity and identity of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is suitable.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the chromophore absorbs, typically around 254 nm.

  • Purpose: To determine purity and quantify the compound. Chiral HPLC columns can be used to determine enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: The carboxylic acid group must be derivatized (e.g., esterification to its methyl ester) to increase volatility for GC analysis.[13]

  • Column: A non-polar or medium-polarity capillary column.

  • Detection: Mass spectrometry to confirm the molecular weight and fragmentation pattern, thus confirming the identity of the compound.

  • Purpose: To identify and quantify the compound, especially in complex matrices.

G General Analytical Workflow for Purity Determination cluster_hplc HPLC Analysis sample Sample of this compound dissolve Dissolve in appropriate solvent (e.g., Methanol) sample->dissolve hplc Inject into HPLC System dissolve->hplc column Reverse-Phase C18 Column data Chromatogram Data hplc->data mobile_phase Mobile Phase (e.g., ACN/H2O with Formic Acid) detector UV Detector analysis Analyze Peak Area for Purity Calculation data->analysis G Role as a Pharmaceutical Intermediate cluster_drug Drug Synthesis cluster_moa Mechanism of Action intermediate (S)-6-Fluorochromane-2-carboxylic acid synthesis Multi-step Chemical Synthesis intermediate->synthesis drug Nebivolol synthesis->drug target β1 Adrenergic Receptor drug->target action Selective Blocker target->action effect Antihypertensive Effect action->effect

References

A Technical Guide to 6-Fluorochromane-2-carboxylic Acid: Synthesis, Resolution, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Fluorochromane-2-carboxylic acid, a key intermediate in the pharmaceutical industry. The document covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and methods for the resolution of its enantiomers.

Core Data and Structure

This compound is a fluorinated derivative of chromane-2-carboxylic acid. Its structure and key identifiers are fundamental for its application in complex organic synthesis.

The chemical structure of this compound is presented below:

Chemical Structure of this compound

Image Caption: Chemical Structure of this compound.

Physicochemical and Identification Data

A summary of the key quantitative data for this compound and its enantiomers is provided in the tables below for easy reference and comparison.

IdentifierRacemic this compound
CAS Number 99199-60-7[1][2][3]
Molecular Formula C₁₀H₉FO₃[1][2]
Molecular Weight 196.18 g/mol [4][5]
Appearance White to off-white crystalline powder[2][5]
Melting Point 124.0 - 130.3 °C[2][5]
Boiling Point 358.0 ± 42.0 °C (Predicted)[5]
SMILES O=C(C1CCC2=C(O1)C=CC(F)=C2)O[3]
InChI InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)[1]
Enantiomer(R)-6-Fluorochromane-2-carboxylic acid(S)-6-Fluorochromane-2-carboxylic acid
CAS Number 129101-37-7129101-36-6[4]
Synonym (2R)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[4]

Experimental Protocols

Detailed methodologies for the synthesis of the racemic mixture and the resolution of its enantiomers are crucial for laboratory and industrial applications.

Synthesis of Racemic this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[6]

Reaction Scheme:

6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid + H₂ --(Pd/C, Acetic Acid)--> this compound

Materials and Reagents:

  • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (CAS: 99199-59-4)[7]

  • Palladium on carbon (5% Pd/C, 50% water content)

  • Glacial acetic acid

  • Nitrogen gas

  • Hydrogen gas

  • Petroleum ether

Procedure:

  • In a high-pressure autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% palladium on carbon, and 500 mL of glacial acetic acid.[6]

  • Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[6]

  • Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.[6]

  • Heat the reaction mixture to 70-80°C with stirring.[6]

  • Monitor the reaction until the hydrogen pressure remains stable for at least 30 minutes, indicating the completion of the reaction.[6]

  • Cool the autoclave, release the hydrogen pressure, and filter the reaction mixture to recover the palladium catalyst.[6]

  • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[6]

  • Add 30 mL of petroleum ether to the concentrated residue and heat to induce crystallization.[6]

  • Filter the resulting white solid and dry to obtain this compound.[6]

Quantitative Outcome:

ParameterValue
Yield 88.4%[6]
Purity 99.8%[6]
Resolution of Enantiomers

The separation of the racemic mixture into its individual (R) and (S) enantiomers is essential for their use in stereospecific drug synthesis. Both chemical and enzymatic resolution methods have been developed.

This classical method involves the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.[8]

Resolving Agents:

  • (R)-(+)-α-methylbenzylamine

  • (S)-(-)-α-methylbenzylamine[8]

General Procedure:

  • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or methanol).

  • Add an equimolar amount of a chiral resolving agent, for instance, (R)-(+)-α-methylbenzylamine, to the solution. This will form a mixture of two diastereomeric salts: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine].

  • Due to differences in solubility, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation.

  • Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine.

  • Extract the pure enantiomer of this compound.

  • The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent or by acidifying the mother liquor and extracting the enriched acid.

A more modern and environmentally friendly approach utilizes esterases to selectively hydrolyze one enantiomer of a racemic ester derivative of this compound.[9]

Methodology Overview:

This process is typically performed in a biphasic system (e.g., aqueous-toluene) using the racemic methyl ester of 6-fluoro-chroman-2-carboxylic acid as the substrate. Two different esterases, EstS and EstR, can be used for the selective production of the (S) and (R) acids, respectively.[9] The esterases, often from sources like Geobacillus thermocatenulatus, can be used as immobilized whole cells to simplify their recovery and reuse.[9] This method can achieve high enantiomeric excess (>99% for the (S)-acid and 95-96% for the (R)-acid) and high overall yields.[9]

Synthesis and Resolution Workflow

The logical flow from the starting material to the separated, optically pure enantiomers is a critical aspect of the production of stereospecific pharmaceutical intermediates.

Synthesis_and_Resolution_Workflow Start p-Fluorophenol Intermediate1 6-Fluoro-4-chromanone- 2-carboxylic acid Start->Intermediate1 Synthesis Racemic_Acid Racemic (±)-6-Fluorochromane- 2-carboxylic acid Intermediate1->Racemic_Acid Catalytic Hydrogenation Resolution Chiral Resolution Racemic_Acid->Resolution R_Enantiomer (R)-6-Fluorochromane- 2-carboxylic acid Resolution->R_Enantiomer Separation S_Enantiomer (S)-6-Fluorochromane- 2-carboxylic acid Resolution->S_Enantiomer Separation

Diagram Caption: Workflow for the synthesis and resolution of this compound.

References

biological activity of fluorinated chromane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Fluorinated Chromane Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of fluorine into the chromane framework has proven to be a powerful strategy for modulating the physicochemical and biological properties of these derivatives.[1][2] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, increase membrane permeability, and ultimately lead to compounds with greater potency and selectivity.[2][3][4][5] This technical guide provides a comprehensive overview of the significant biological activities exhibited by fluorinated chromane derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antiviral Activity

Fluorinated chroman-4-ones have emerged as promising antiviral agents, particularly against various strains of the influenza virus.[1][6] The introduction of fluorine atoms can significantly boost the antiviral efficacy of the parent chromane structures.[1]

Data Presentation: Anti-influenza Activity

The antiviral potency of fluorinated chromane derivatives is typically quantified by their 50% inhibitory concentration (IC50) and the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the IC50. A higher SI value indicates a more favorable therapeutic window.

CompoundVirus StrainCell LineIC50 (µM)SIReference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)MDCK6150[6]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A(H5N2)MDCK-53[6]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza BMDCK-42[6]
Fluorinated 2-arylchromen-4-one (Compound 32)Influenza A/Puerto Rico/8/34 (H1N1)MDCK-57[7][8]
Fluorinated 2-arylchromen-4-one (Compound 31)Influenza A/Puerto Rico/8/34 (H1N1)MDCK-38[7][8]
Fluorinated 2-arylchromen-4-one (Compound 39)Influenza A/Puerto Rico/8/34 (H1N1)MDCK-25[7][8]
Experimental Protocol: Plaque Reduction Assay

The antiviral activity of fluorinated chromane derivatives against influenza virus is commonly determined using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.[6]

  • Cell Seeding: MDCK cells are seeded into 6-well plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayer is washed, and then infected with a specific multiplicity of infection (MOI) of the influenza virus strain for 1-2 hours.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agarose or Avicel) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

  • Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the virus has killed the cells.

  • Data Analysis: The number of plaques in each well is counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[2]

Signaling Pathway: Potential Antiviral Mechanism of Action

Flavonoids, the parent class for many chromane derivatives, can interfere with multiple stages of the viral life cycle.[2] Potential mechanisms for fluorinated chromanes include inhibiting viral entry by interfering with hemagglutinin or blocking viral replication and protein translation.[2]

G cluster_host Host Cell cluster_inhibition Potential Inhibition by Fluorinated Chromanes Viral_Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Viral_Entry->Uncoating Replication 3. Replication (vRNA & mRNA synthesis) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly & Budding Replication->Assembly Translation->Assembly Progeny_Virus Progeny Virus Assembly->Progeny_Virus Inhibit_Entry Inhibit Entry Inhibit_Entry->Viral_Entry Inhibit_Replication Inhibit Replication Inhibit_Replication->Replication Inhibit_Translation Inhibit Translation Inhibit_Translation->Translation

Caption: Generalized viral life cycle and potential points of inhibition by antiviral compounds.

SIRT2 Inhibition and Anticancer Activity

Chroman-4-one derivatives, including fluorinated analogs, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase implicated in cancer and neurodegenerative diseases.[2] The anticancer effects of these compounds are often linked to their SIRT2 inhibitory activity.[2]

Data Presentation: SIRT2 Inhibition and Cytotoxicity

While direct comparisons of fluorinated vs. non-fluorinated chromanes for SIRT2 inhibition are not always available, structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as fluorine, can enhance inhibitory activity.[2] Anticancer activity is evaluated by the IC50 value against various cancer cell lines.

Table 2.1: SIRT2 Inhibition by Chroman-4-one Derivatives

Compound R6 R8 SIRT2 IC50 (µM) Reference
2-Pentyl-6,8-dimethylchroman-4-one CH3 CH3 2.9 [9]
2-Pentyl-6-chloro-8-methylchroman-4-one Cl CH3 1.3 [9]
2-Pentyl-6-bromo-8-methylchroman-4-one Br CH3 1.0 [9]
7-Fluoro substituted chroman-4-one - - Weak activity* [2]

*Note: Exhibited only 18% inhibition at 200 µM.

Table 2.2: Anticancer Activity of Fluorinated Chromen-4-ones

Compound Cancer Cell Line IC50 (µM) Reference
Compound 5a T47D (Breast) 1.42 [7]
Compound 15a T47D (Breast) 1.92 [7]

| Compound 18b| T47D (Breast) | 2.92 |[7] |

Experimental Protocol: Fluorometric SIRT2 Inhibition Assay

The inhibitory effect of compounds on SIRT2 activity can be measured using a fluorometric assay.

  • Reagent Preparation: Prepare a reaction buffer containing the SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on α-tubulin), and NAD+.

  • Compound Incubation: Add the test compound (fluorinated chromane derivative) at various concentrations to the wells of a microplate containing the reaction buffer.

  • Reaction Initiation: Initiate the deacetylase reaction by adding the substrate/NAD+ mixture.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against compound concentration.

Signaling Pathway: SIRT2 Inhibition and Downstream Effects

SIRT2 inhibitors, such as fluorinated chroman-4-ones, can exert their anticancer effects by preventing the deacetylation of α-tubulin.[2] Increased α-tubulin acetylation disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

G SIRT2 SIRT2 Enzyme Tubulin Acetylated α-Tubulin SIRT2->Tubulin Deacetylation Microtubules Stable Microtubules Tubulin->Microtubules Promotes CellCycle Cell Cycle Arrest & Apoptosis Microtubules->CellCycle Leads to Inhibitor Fluorinated Chroman-4-one Inhibitor->SIRT2 Inhibition

Caption: Proposed mechanism of anticancer activity via SIRT2 inhibition.

Antioxidant Activity

Fluorination can also enhance the antioxidant properties of chromane derivatives. This is often assessed by measuring the compound's ability to scavenge free radicals.

Data Presentation: Radical Scavenging Activity

The antioxidant potency is often expressed as the EC50 value, which is the concentration required to achieve 50% of the maximum radical scavenging activity. A lower EC50 indicates greater potency.

CompoundFluorinationEC50 (µg/mL)Reference
3',4',5'-TrihydroxyflavoneNon-fluorinated0.33[2]
3-Fluoro-3',4',5'-trihydroxyflavoneFluorinated0.24[2]
Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader. The purple DPPH radical becomes colorless upon reduction by an antioxidant.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The EC50 value is determined from the dose-response curve.

Neuroprotective Effects

Certain chromane derivatives have demonstrated neuroprotective effects against excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's.[10] While specific studies on fluorinated chromanes in this context are emerging, the core chromane structure is a promising scaffold.[10] The neuroprotective mechanism can involve the activation of pro-survival signaling pathways.[10]

Signaling Pathway: ERK-CREB Pro-Survival Pathway

One potential neuroprotective mechanism involves the activation of the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling cascade.[10]

G Chromane Neuroprotective Chromane Derivative ERK ERK1/2 Phosphorylation Chromane->ERK Activates CREB CREB Phosphorylation ERK->CREB Activates Neuroprotection Neuroprotection (Inhibition of Apoptosis) CREB->Neuroprotection Promotes Excitotoxicity Excitotoxicity & Oxidative Stress Excitotoxicity->Neuroprotection Inhibits

References

The Lynchpin of a Cardiovascular Blockbuster: A Technical Guide to 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 6-fluorochromane-2-carboxylic acid as a pharmaceutical intermediate, with a primary focus on its application in the synthesis of the widely used cardiovascular drug, Nebivolol. We will delve into its synthesis, physicochemical properties, and the biological pathways influenced by the final active pharmaceutical ingredient derived from it.

Physicochemical Properties

This compound is a fluorinated chroman derivative that serves as a crucial building block in complex organic synthesis.[1] Its key physical and chemical characteristics are summarized in the table below.

PropertyValueReference
CAS Number 99199-60-7[1]
Molecular Formula C10H9FO3[1]
Molecular Weight 196.18 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 129.2-130.3 °C[1]
Purity Typically >99%[1]
Solubility Low solubility in water; soluble in some organic solvents.[1]

Synthesis of this compound

A common and effective method for synthesizing this compound involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1] This process reduces the ketone group and the double bond of the chromone precursor to form the saturated chromane ring system.[1]

Experimental Protocol

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (Pd/C) catalyst (5%)

  • Glacial acetic acid

  • Nitrogen gas

  • Hydrogen gas

  • Petroleum ether

Equipment:

  • Autoclave

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium-carbon (5% Pd/C, 50% aqueous content), and 500 mL of glacial acetic acid.[2]

  • Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[2]

  • Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.[2]

  • Heat the reactor to 70-80°C while stirring.[2]

  • Maintain the reaction under these conditions until the hydrogen pressure remains stable for at least 30 minutes, indicating the completion of the reaction.[2]

  • Cool the reactor, release the hydrogen pressure, and filter the reaction mixture to recover the Pd/C catalyst.[2]

  • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[2]

  • Add 30 mL of petroleum ether to the concentrated residue and heat to precipitate a white crystalline solid.[2]

  • Filter the solid and dry to obtain this compound.[2]

Reaction Parameters and Yield
ParameterValueReference
Precursor 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[1]
Catalyst Palladium on carbon (Pd/C)[1]
Solvent Glacial acetic acid[1]
Hydrogen Pressure 2.0 MPa[2]
Temperature 70-80°C[1]
Reported Yield 88.4%[2]
Reported Purity 99.8%[2]

Role as a Pharmaceutical Intermediate in Nebivolol Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of Nebivolol, a third-generation beta-blocker used to treat hypertension and heart failure.[3][4] It provides the essential 6-fluorochroman core structure of the Nebivolol molecule.[3] The synthesis of Nebivolol involves the resolution of racemic this compound into its (R)- and (S)-enantiomers, which are then further elaborated to form the final drug substance.

Downstream Biological Significance: The Dual Action of Nebivolol

Nebivolol, synthesized from this compound, exhibits a unique dual mechanism of action that distinguishes it from other beta-blockers. It acts as a selective antagonist of β1-adrenergic receptors in the heart and also promotes vasodilation through a nitric oxide (NO)-dependent pathway.

β1-Adrenergic Receptor Blockade

Like traditional beta-blockers, Nebivolol competitively blocks β1-adrenergic receptors in cardiac tissue. This action leads to a decrease in heart rate and myocardial contractility, reducing the workload on the heart and lowering blood pressure.

Nitric Oxide-Mediated Vasodilation

Uniquely, Nebivolol also stimulates β3-adrenergic receptors in the endothelium.[1] This activation of β3 receptors leads to the stimulation of endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide.[5] Nitric oxide is a potent vasodilator that relaxes blood vessels, leading to a reduction in peripheral vascular resistance and contributing to the overall antihypertensive effect of the drug.[5]

Visualizing the Pathways

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound start Start: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid reaction Catalytic Hydrogenation (Pd/C, H2, Acetic Acid, 70-80°C, 2.0 MPa) start->reaction filtration Filtration to remove Pd/C reaction->filtration concentration Concentration under reduced pressure filtration->concentration precipitation Precipitation with petroleum ether concentration->precipitation isolation Filtration and Drying precipitation->isolation end End Product: this compound isolation->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Nebivolol

G cluster_nebivolol Nebivolol's Dual Mechanism of Action cluster_beta1 β1-Adrenergic Blockade cluster_beta3 Nitric Oxide-Mediated Vasodilation nebivolol Nebivolol beta1 β1-Adrenergic Receptor (in Heart) nebivolol->beta1 beta3 β3-Adrenergic Receptor (in Endothelium) nebivolol->beta3 heart_effects Decreased Heart Rate Decreased Contractility beta1->heart_effects Blockade bp_lowering1 Lowered Blood Pressure heart_effects->bp_lowering1 enos Endothelial Nitric Oxide Synthase (eNOS) beta3->enos Stimulation no_production Increased Nitric Oxide (NO) Production enos->no_production vasodilation Vasodilation no_production->vasodilation bp_lowering2 Lowered Blood Pressure vasodilation->bp_lowering2

Caption: Signaling pathway of Nebivolol's dual mechanism of action.

References

(S)-6-Fluorochromane-2-carboxylic Acid: A Key Intermediate in the Synthesis of Fidarestat

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-6-fluorochromane-2-carboxylic acid, a crucial chiral intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat. The document details the synthetic pathways for (S)-6-fluorochromane-2-carboxylic acid, its conversion to Fidarestat, and the pharmacological significance of Fidarestat in the management of diabetic complications. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and the relevant biological signaling pathway to support researchers and professionals in the field of drug development.

Introduction

Fidarestat is a potent and selective inhibitor of aldose reductase, an enzyme pivotal in the polyol pathway.[1] Under hyperglycemic conditions, this pathway contributes to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] By blocking aldose reductase, Fidarestat mitigates the accumulation of sorbitol, thereby preventing or slowing the progression of these debilitating conditions. The stereospecific synthesis of Fidarestat is of paramount importance, with (S)-6-fluorochromane-2-carboxylic acid serving as a key chiral building block that establishes the required stereochemistry in the final active pharmaceutical ingredient.

Synthesis of (S)-6-Fluorochromane-2-carboxylic Acid

The synthesis of the enantiomerically pure (S)-6-fluorochromane-2-carboxylic acid is a critical multi-step process that begins with the formation of the racemic chromane structure, followed by a resolution step to isolate the desired (S)-enantiomer.

Synthesis of Racemic 6-Fluorochromane-2-carboxylic Acid

The synthesis of the racemic carboxylic acid typically starts from p-fluorophenol and proceeds through the formation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, which is then reduced.[2]

Experimental Protocol:

Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid To a solution of p-fluorophenol (1.0 eq) and dimethyl acetylenedicarboxylate (1.0-1.5 eq) in methanol, triethylamine is added catalytically at a temperature of 10-15 °C. Following the addition, the reaction mixture is stirred. The intermediate dimethyl ester is then hydrolyzed in situ by the addition of an aqueous solution of sodium hydroxide. The hydrolysis is conducted at 25-35 °C for 3 hours. After the hydrolysis is complete, the reaction mixture is acidified with hydrochloric acid to precipitate the product, 2-(4-fluorophenoxy)but-2-enedioic acid. The solid is collected by filtration and dried.[3]

Step 2: Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid The 2-(4-fluorophenoxy)but-2-enedioic acid from the previous step is suspended in concentrated sulfuric acid (≥90%) and stirred at 25-30 °C for 5 hours. The reaction mixture is then carefully poured into ice-water to precipitate the cyclized product. The solid is collected by filtration, washed with water, and dried to yield 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.[3]

Step 3: Hydrogenation to Racemic this compound 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) is dissolved in glacial acetic acid in a high-pressure reactor. 5% Palladium on carbon (Pd/C) is added as a catalyst. The reactor is flushed with nitrogen and then pressurized with hydrogen gas to 2.0 MPa. The reaction mixture is heated to 70-80 °C and stirred until the reaction is complete, as monitored by TLC. After cooling, the catalyst is removed by filtration, and the acetic acid is evaporated under reduced pressure. The residue is treated with petroleum ether to precipitate the product, which is then filtered and dried to give racemic this compound.[4]

Resolution of Racemic this compound

The separation of the racemic mixture to obtain the desired (S)-enantiomer can be achieved through classical chemical resolution using a chiral amine or by enzymatic resolution.

Experimental Protocol (Chemical Resolution):

The racemic this compound is dissolved in a suitable solvent, and a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine, is added.[2] The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt is isolated by filtration. The resolved salt is then treated with an acid to liberate the enantiomerically enriched (S)-6-fluorochromane-2-carboxylic acid. Further recrystallizations may be necessary to achieve high enantiomeric purity.

Experimental Protocol (Enzymatic Resolution):

The racemic methyl ester of 6-fluorochroman-2-carboxylic acid is used as the substrate. The resolution is carried out in a biphasic system (e.g., aqueous-toluene) using an esterase, such as EstS from Geobacillus thermocatenulatus. The enzyme selectively hydrolyzes one of the enantiomers of the methyl ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The phases are then separated, and the (S)-6-fluorochroman-2-carboxylic acid is isolated from the aqueous phase after acidification. The unreacted (R)-ester can be recovered from the organic phase. This method can achieve high enantiomeric excess (>99%).[5]

Synthesis of Fidarestat from (S)-6-Fluorochromane-2-carboxylic Acid

The conversion of (S)-6-fluorochromane-2-carboxylic acid to Fidarestat involves the formation of the spirohydantoin ring system via a Bucherer-Bergs reaction, followed by amidation.

Logical Workflow for the Synthesis of Fidarestat:

G A (S)-6-Fluorochroman- 2-carboxylic acid B (S)-6-Fluorochroman-4-one A->B Oxidation C (2S,4S)-6-Fluoro-2',5'-dioxospiro [chroman-4,4'-imidazolidine]-2-carboxylic acid B->C Bucherer-Bergs Reaction D Fidarestat C->D Amidation

Caption: Synthetic pathway from the key intermediate to Fidarestat.

Experimental Protocol:

Step 1: Oxidation to (S)-6-Fluorochroman-4-one A suitable oxidizing agent is used to convert the secondary alcohol functionality, which can be formed from the carboxylic acid, to a ketone. A detailed protocol for this specific transformation is not readily available in the public domain and would require development. A plausible route involves the conversion of the carboxylic acid to an acid chloride, followed by a Friedel-Crafts acylation to form the ketone.

Step 2: Bucherer-Bergs Reaction to form the Spirohydantoin (S)-6-Fluorochroman-4-one (1.0 eq), potassium cyanide (or sodium cyanide), and ammonium carbonate are heated in a mixture of ethanol and water.[3] The reaction mixture is stirred at an elevated temperature in a sealed vessel until the reaction is complete. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the spirohydantoin product, (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid. The product is collected by filtration, washed with water, and dried.

Step 3: Amidation to Fidarestat The carboxylic acid group of the spirohydantoin intermediate is converted to a primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole) and a source of ammonia. The crude Fidarestat is then purified by recrystallization.

Quantitative Data

The following table summarizes the reported yields and purity for the key synthetic steps.

StepProductYield (%)Purity (%)Reference
Hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acidRacemic this compound88.499.8[4]
Enzymatic Resolution of racemic methyl 6-fluorochroman-2-carboxylate(S)-6-Fluorochroman-2-carboxylic acid>93 (total mole yield)>99 (ee)[5]

Note: Detailed quantitative data for the oxidation and amidation steps in the specific context of Fidarestat synthesis are not widely published and would be considered proprietary information by manufacturers.

Mechanism of Action of Fidarestat

Fidarestat exerts its therapeutic effect by inhibiting the enzyme aldose reductase, which is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.

The Polyol Pathway and Diabetic Complications

Under normal glycemic conditions, most glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress and cellular damage. Furthermore, the consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor, leading to increased oxidative stress.[1]

Signaling Pathway of Polyol Pathway and Intervention by Fidarestat:

G cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress Glucose Excess Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol Accumulation AR->Sorbitol NADPH -> NADP+ OxidativeStress Oxidative Stress (due to NADPH depletion) AR->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose Accumulation SDH->Fructose NAD+ -> NADH Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->Complications OxidativeStress->Complications Fidarestat Fidarestat Fidarestat->AR Inhibition

Caption: Fidarestat inhibits aldose reductase in the polyol pathway.

Conclusion

(S)-6-Fluorochromane-2-carboxylic acid is a vital chiral intermediate in the synthesis of Fidarestat. The successful and efficient synthesis of this intermediate is crucial for the production of this important therapeutic agent for the management of diabetic complications. This technical guide has provided a detailed overview of the synthesis, including experimental protocols and quantitative data where available, as well as the mechanism of action of Fidarestat. The provided diagrams offer a clear visualization of the synthetic workflow and the biological pathway of interest. This information is intended to be a valuable resource for researchers and professionals working in the field of medicinal chemistry and drug development.

References

Enantiomeric Forms of 6-Fluorochromane-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enantiomeric forms of 6-Fluorochromane-2-carboxylic acid, crucial chiral building blocks in the pharmaceutical industry. The document details the synthesis of the racemic mixture and the distinct methodologies for the resolution of its (S) and (R)-enantiomers, including chemical and enzymatic approaches. It serves as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and logical workflows.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the cardiovascular drug Nebivolol.[1] The biological activity of many chiral drugs is dependent on the stereochemistry of the molecule, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Consequently, the efficient synthesis and separation of the enantiopure forms of this compound are of significant interest. This guide explores the primary methods for obtaining the (S) and (R)-enantiomers of this important chiral intermediate.

Synthesis of Racemic this compound

The common route for synthesizing racemic this compound involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[2][3] This precursor can be synthesized from p-fluorophenol.[4][5]

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the synthesis of racemic this compound is as follows:[3]

  • Reaction Setup: In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w), and a suitable solvent such as glacial acetic acid.[2][3]

  • Inert Atmosphere: Purge the autoclave with an inert gas, such as nitrogen, to remove any oxygen.[2]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to a pressure of 1.0-3.0 MPa.[6] Heat the reaction mixture to a temperature of 70-80°C with continuous stirring.[2][3] Maintain the hydrogen pressure throughout the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.[2]

  • Work-up: Upon completion, cool the reactor and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Isolation: The crude product is typically precipitated by the addition of a non-polar solvent, such as petroleum ether, to yield this compound as a solid.[2] The product can be further purified by recrystallization.

Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers can be achieved through chemical or enzymatic resolution.

Chemical Resolution

Chemical resolution involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization. For this compound, optically active α-methylbenzylamine is a commonly used resolving agent.[4]

A general procedure for the chemical resolution is as follows:[4]

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by filtration.

  • Liberation of Enantiomers: Treat the separated diastereomeric salts with an acid to liberate the respective enantiopure this compound.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative to chemical methods. This approach utilizes stereoselective enzymes, such as esterases, to selectively hydrolyze one enantiomer of a racemic ester derivative.[7]

A recently developed method utilizes two different esterases, EstS and EstR, for the sequential resolution of the methyl ester of racemic this compound (MFCC).[7]

  • Esterification: Convert the racemic this compound to its methyl ester (rac-MFCC) using standard esterification methods.

  • Enzymatic Hydrolysis (First Enantiomer): In a biphasic system (e.g., aqueous-toluene), introduce immobilized cells of the first esterase (e.g., EstS). This enzyme selectively hydrolyzes one enantiomer (e.g., (S)-MFCC) to the corresponding carboxylic acid ((S)-FCCA), which dissolves in the aqueous phase. The unreacted ester ((R)-MFCC) remains in the organic phase.

  • Separation: Separate the aqueous phase containing the (S)-FCCA.

  • Enzymatic Hydrolysis (Second Enantiomer): Introduce a fresh aqueous phase and immobilized cells of the second esterase (e.g., EstR) to the organic phase containing the (R)-MFCC. This enzyme then hydrolyzes the (R)-MFCC to (R)-FCCA.

  • Isolation: Acidify the respective aqueous phases to precipitate the (S)-FCCA and (R)-FCCA, which can then be isolated by filtration.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and resolution of the enantiomers of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular FormulaC₁₀H₉FO₃[3]
Molecular Weight196.18 g/mol [3]
Melting Point129.2-130.3°C
Boiling Point358°C
(S)-enantiomer Optical Rotation+15.2 (c 1.0, DMF)

Table 2: Synthesis and Resolution Data

ProcessKey ParametersYieldEnantiomeric Excess (ee)PurityReference(s)
Racemic Synthesis Catalytic Hydrogenation (Pd/C, Acetic Acid, 70-80°C, 2.0 MPa H₂)>88%N/A>99%[2]
Enzymatic Resolution Sequential Biphasic Batch Resolution with EstS and EstR93.5% (total)(S)-FCCA: 96.9%, (R)-FCCA: 99.1%N/A[7]

Logical and Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_racemic Racemic Product p_fluorophenol p-Fluorophenol chromone 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid p_fluorophenol->chromone Multi-step synthesis racemic_acid Racemic this compound chromone->racemic_acid Catalytic Hydrogenation (Pd/C, H₂)

Caption: Racemic Synthesis Workflow.

Resolution_Workflows cluster_chemical Chemical Resolution cluster_enzymatic Enzymatic Resolution racemic_acid Racemic this compound chiral_amine Chiral Amine ((R) or (S)-α-methylbenzylamine) racemic_acid->chiral_amine racemic_ester Racemic Methyl Ester racemic_acid->racemic_ester Esterification racemic_acid->racemic_ester diastereomers Diastereomeric Salts chiral_amine->diastereomers Salt Formation separation Fractional Crystallization diastereomers->separation s_acid_chem (S)-Enantiomer separation->s_acid_chem r_acid_chem (R)-Enantiomer separation->r_acid_chem esterase_s Esterase (EstS) racemic_ester->esterase_s Selective Hydrolysis s_acid_enz (S)-Enantiomer esterase_s->s_acid_enz r_ester (R)-Methyl Ester esterase_s->r_ester esterase_r Esterase (EstR) r_ester->esterase_r Hydrolysis r_acid_enz (R)-Enantiomer esterase_r->r_acid_enz

Caption: Enantiomeric Resolution Workflows.

Biological Significance

The enantiomers of this compound are primarily valued as chiral building blocks for the synthesis of more complex, biologically active molecules.[1][7] The (S)-enantiomer, for instance, is a key precursor for the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure. While there is limited information on the direct biological activity of the individual enantiomers of this compound, their importance lies in providing the necessary stereochemistry for the final drug product.

Conclusion

This technical guide has detailed the synthesis and resolution of the enantiomeric forms of this compound. The production of the racemic mixture via catalytic hydrogenation is a high-yielding process. Both chemical and enzymatic methods are available for the resolution of the enantiomers, with the enzymatic approach offering a more sustainable and highly selective alternative. The availability of these enantiopure compounds is critical for the development of chiral pharmaceuticals, underscoring their significance in medicinal chemistry and drug development.

References

Spectroscopic and Synthetic Profile of 6-Fluorochromane-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 6-Fluorochromane-2-carboxylic acid (CAS No: 99199-60-7), a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed experimental data and methodologies.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data for each technique are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.61Broad Singlet1HHO-Acid
6.76-7.01Multiplet3HH-Ar
4.78Triplet1HMethine
2.82-2.85Triplet2H-CH₂-CH₂-Ar
2.14-2.37Multiplet2H-CH₂-CH₂-Ar

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
175.2C=O (Carboxylic Acid)
158.4C-F
156.0C-O
149.0Ar-C
122.3-122.4Ar-CH
117.8-117.9Ar-CH
115.2-115.5Ar-CH
73.2Methine
23.5-24.1-CH₂-
Not specified-CH₂-
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
196.18[M]⁺ (Molecular Ion)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The following table lists the expected characteristic absorption bands for this compound based on its structure.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
2500-3300BroadO-HStretching
1700-1725StrongC=OStretching
1580-1610MediumC=CAromatic Stretching
1200-1300StrongC-OStretching
1000-1100StrongC-FStretching

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1]

Materials and Equipment:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on activated carbon (Pd/C) catalyst

  • Glacial acetic acid

  • Hydrogen gas

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a 500 mL autoclave reactor, a mixture of 10.0 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 0.5 g of Pd/C in 150 mL of acetic acid is prepared under a nitrogen atmosphere.[2]

  • The reactor is sealed and a hydrogen pressure of 15-20 kg is applied.[2]

  • The reaction mixture is heated to 75-80 °C for 30-35 hours.[2]

  • The completion of the reaction is monitored using Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration and washed with 25 mL of acetic acid.[2]

  • The filtrate is concentrated under reduced pressure to remove the acetic acid.[2]

  • Toluene is added to the degassed mass, followed by an aqueous solution of NaOH (2.28 g in 30 mL of water). The mixture is stirred for 30 minutes.[2]

  • The aqueous and toluene layers are separated.

  • The aqueous layer is acidified with concentrated HCl to precipitate the solid product.[2]

  • The solid is collected by filtration, washed with water, and dried to yield this compound.[2]

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of the solid this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

Sample Preparation:

  • A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • The sample solution is introduced into the ESI source.

  • The mass spectrum is acquired in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Reaction Catalytic Hydrogenation (Pd/C, H₂, Acetic Acid, 75-80°C) Start->Reaction Reagents Filtration Filtration (Remove Pd/C) Reaction->Filtration Concentration Concentration (Remove Acetic Acid) Filtration->Concentration Extraction Acid-Base Extraction Concentration->Extraction Precipitation Precipitation (Acidification with HCl) Extraction->Precipitation Isolation Filtration & Drying Precipitation->Isolation Product This compound Isolation->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 6-Fluorochromane-2-carboxylic acid (CAS: 99199-60-7), a key intermediate in pharmaceutical synthesis. Given the limited publicly available data for this specific compound, this guide incorporates information on structurally related analogues to provide a comprehensive profile for research and development purposes. Detailed experimental protocols for determining solubility and stability are also provided.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and purification. While comprehensive quantitative data for this compound is scarce, available information and data from analogues provide valuable insights.

Available and Comparative Solubility Data

One source indicates the solubility of this compound in ethanol is 5 mg/mL[1]. Other sources describe it as having "slight" solubility in Dimethyl Sulfoxide (DMSO) and Methanol. Its solubility in water is reported to be low[1].

To offer a more complete picture, the table below includes data for (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox), a structurally similar compound. Trolox shares the chromane-2-carboxylic acid core, and its well-documented solubility provides a useful surrogate for estimating the behavior of this compound, particularly its pH-dependent aqueous solubility.

Table 1: Quantitative Solubility Data Summary

SolventThis compound(±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox)
Ethanol (EtOH)5 mg/mL[1]~20 mg/mL
Dimethyl Sulfoxide (DMSO)Slightly Soluble~20 mg/mL
MethanolSlightly SolubleSoluble
WaterLow[1]0.5 mg/mL (Poorly Soluble)[2]
Phosphate-Buffered Saline (PBS, pH 7.2)Data not available3 mg/mL[2][3]
Dimethylformamide (DMF)Data not available~20 mg/mL

The increased solubility of Trolox in PBS compared to water highlights the pH-dependent solubility characteristic of carboxylic acids. As the pH increases above the compound's pKa, the carboxylic acid is deprotonated to the more soluble carboxylate salt.

Stability Profile

Understanding a compound's stability is essential for determining appropriate storage conditions, shelf-life, and potential degradation pathways. No specific experimental stability studies for this compound are publicly available. However, its stability can be predicted based on its chemical structure, which includes a chromane ring system and a carboxylic acid functional group.

  • Hydrolytic Stability : The ether linkage within the chromane ring may be susceptible to hydrolysis under strongly acidic or basic conditions, though it is generally stable in a neutral pH range.

  • Oxidative Stability : The chromane structure can be susceptible to oxidation, particularly if exposed to atmospheric oxygen, oxidizing agents, or light over extended periods.[4] Storage under an inert atmosphere is recommended for long-term stability.

  • Photostability : Aromatic compounds and those with heteroatoms can be prone to photodegradation upon exposure to UV light.[4] It is advisable to store the compound in amber vials or otherwise protected from light.[4]

  • Thermal Stability : Elevated temperatures are expected to accelerate all potential degradation pathways.[4] For long-term storage, refrigeration (2-8°C) is recommended.[1]

Experimental Protocols

The following sections provide detailed, standardized methodologies for experimentally determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the "shake-flask" method, a widely accepted approach for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, DMSO, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Create a series of dilutions to generate a calibration curve covering the expected concentration range.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, and then centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any fine particles. Dilute the filtrate with a suitable solvent to a concentration that falls within the HPLC calibration curve range.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility (in mg/mL or µg/mL) by comparing the sample's peak area to the calibration curve, accounting for the dilution factor.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Assay prep Prepare HPLC Calibration Curve analyze Quantify by HPLC prep->analyze add Add Excess Compound to Solvent equilibrate Equilibrate on Shaker (24-48h at 25°C) add->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter dilute Dilute Filtrate filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Protocol for Stability Assessment (Forced Degradation Studies)

This protocol outlines a forced degradation study based on ICH Q1A(R2) guidelines to identify potential degradation products and pathways.[7][8][9] The goal is to achieve 5-20% degradation of the active ingredient.[7][10]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber conforming to ICH Q1B guidelines

Methodology: A stock solution of the compound is prepared in a suitable solvent. This solution is then subjected to the following stress conditions in parallel. A control sample (protected from stress) is stored under normal conditions for comparison.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Store at room temperature.

    • At each time point, withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Store at room temperature, protected from light.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source conforming to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[8][10]

    • A control sample should be wrapped in aluminum foil and stored under the same temperature conditions.

    • Analyze both the exposed and control samples after the exposure period.

Analysis: All samples are analyzed using a validated, stability-indicating HPLC method. The chromatograms are evaluated for new peaks (degradants) and a decrease in the main peak area. Mass balance should be assessed to ensure that the decrease in the parent compound corresponds to the formation of degradation products.

G cluster_workflow Logical Workflow: Forced Degradation Study (ICH Guidelines) cluster_stress Stress Conditions start This compound (Stock Solution / Solid) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, RT) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide heat Thermal Stress (70°C) start->heat light Photolytic Stress (ICH Q1B Light) start->light control Control Sample (Protected from Stress) start->control analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxide->analysis heat->analysis light->analysis control->analysis result Identify Degradants Determine Degradation Pathways analysis->result

Caption: Overview of a forced degradation study for stability assessment.

References

Potential Therapeutic Targets of 6-Fluorochromane-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of derivatives of 6-fluorochromane-2-carboxylic acid. This core scaffold is a key building block in medicinal chemistry, leading to compounds with a range of biological activities. This document summarizes known targets of drugs derived from this molecule, explores potential targets based on the activities of the broader chromane class, presents available quantitative data, and provides detailed experimental protocols for relevant biological assays.

Established Therapeutic Targets of Drugs Derived from this compound

The primary therapeutic relevance of this compound stems from its role as a crucial intermediate in the synthesis of established pharmaceutical agents. These drugs have well-defined molecular targets and mechanisms of action.

Beta-1 Adrenergic Receptor

This compound is a key intermediate in the synthesis of Nebivolol , a highly selective beta-1 adrenergic receptor antagonist.[1] Nebivolol is used for the treatment of hypertension and heart failure.[2] Its therapeutic effect is achieved through the blockade of beta-1 adrenergic receptors in the heart, leading to a reduction in heart rate and blood pressure.

Signaling Pathway for Beta-1 Adrenergic Receptor Blockade

G cluster_0 Normal Physiological Response cluster_1 Inhibition by Nebivolol Derivative Norepinephrine Norepinephrine Beta-1_Receptor Beta-1 Adrenergic Receptor Norepinephrine->Beta-1_Receptor Binds to G_Protein Gs Protein Activation Beta-1_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Calcium_Channels Phosphorylation of Calcium Channels PKA->Calcium_Channels Heart_Effects Increased Heart Rate & Contractility Calcium_Channels->Heart_Effects Nebivolol Nebivolol (derived from 6-Fluorochromane- 2-carboxylic acid) Blocked_Receptor Beta-1 Adrenergic Receptor Nebivolol->Blocked_Receptor Blocks No_Signal Signal Transduction Blocked

Caption: Signaling pathway of Beta-1 adrenergic receptor and its inhibition.

Aldose Reductase

The precursor to this compound, (S)-6-fluoro-4-oxochroman-2-carboxylic acid, is a key intermediate in the synthesis of Fidarestat .[3] Fidarestat is an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[3] By inhibiting aldose reductase, Fidarestat prevents the conversion of glucose to sorbitol, the accumulation of which can lead to cellular damage in various tissues.

Polyol Pathway and Aldose Reductase Inhibition

Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase High Glucose Levels Sorbitol Sorbitol Aldose_Reductase->Sorbitol Converts to Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Diabetic_Complications Diabetic Complications (e.g., neuropathy, retinopathy) Sorbitol->Diabetic_Complications Accumulation leads to Fructose Fructose Sorbitol_Dehydrogenase->Fructose Fidarestat Fidarestat Derivative Fidarestat->Aldose_Reductase Inhibits

Caption: The polyol pathway and the site of action for aldose reductase inhibitors.

Potential Therapeutic Targets of the Broader Chromane Class

While direct biological activity data for a wide range of this compound derivatives is limited, the broader class of chromane and chroman-4-one derivatives has been investigated for various therapeutic applications. These studies suggest potential targets for novel derivatives of this compound.

Sirtuin 2 (SIRT2)

Chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. SIRT2 is involved in various cellular processes, and its dysregulation is implicated in neurodegenerative diseases and cancer.

Quantitative Data: SIRT2 Inhibition by Chroman-4-one Derivatives

CompoundModificationsIC50 (µM)
6,8-dibromo-2-pentylchroman-4-one6,8-dibromo, 2-pentyl1.5
(-)-2-pentylchroman-4-one2-pentyl (enantiomer)1.5
(+)-2-pentylchroman-4-one2-pentyl (enantiomer)4.5
2-pentylchromone2-pentyl, unsaturated ring5.5

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric)

  • Materials:

    • Recombinant human SIRT2 enzyme

    • Fluorogenic SIRT2 substrate (e.g., Fluor de Lys®-SIRT2)

    • Nicotinamide adenine dinucleotide (NAD+)

    • Developer solution

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Test compounds dissolved in DMSO

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the SIRT2 enzyme and the test compound to the wells of the microplate and incubate.

    • Initiate the reaction by adding NAD+ and the fluorogenic substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for an additional 30 minutes at 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Workflow for SIRT2 Inhibition Assay

G Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, NAD+, Compound Dilutions) Start->Prepare_Reagents Add_Enzyme_Compound Add SIRT2 Enzyme and Test Compound to Plate Prepare_Reagents->Add_Enzyme_Compound Incubate1 Incubate Add_Enzyme_Compound->Incubate1 Add_Substrate_NAD Add Fluorogenic Substrate and NAD+ Incubate1->Add_Substrate_NAD Incubate2 Incubate at 37°C Add_Substrate_NAD->Incubate2 Add_Developer Add Developer Solution Incubate2->Add_Developer Incubate3 Incubate at 37°C Add_Developer->Incubate3 Measure_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubate3->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a fluorometric SIRT2 inhibition assay.

Acetyl-CoA Carboxylase (ACC)

Derivatives of the chromane scaffold have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. ACC inhibition is a potential therapeutic strategy for metabolic diseases and cancer.

Experimental Protocol: In Vitro ACC Inhibition Assay (ADP-Glo™)

  • Materials:

    • Recombinant human ACC1 or ACC2 enzyme

    • Acetyl-CoA

    • ATP

    • Sodium bicarbonate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MgCl2, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white microplates

  • Procedure:

    • Add the assay buffer, ACC enzyme, and test compound to the wells of the microplate.

    • Initiate the enzymatic reaction by adding a mixture of acetyl-CoA, ATP, and sodium bicarbonate.

    • Incubate the plate at 37°C for 40 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Monoamine Oxidase (MAO)

Chroman-4-one derivatives have also been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of monoamines. MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)

  • Materials:

    • Recombinant human MAO-A or MAO-B enzyme

    • Substrate (e.g., p-tyramine)

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

    • Test compounds dissolved in DMSO

    • 96-well black microplates

  • Procedure:

    • Add the MAO enzyme and test compound to the wells of the microplate and pre-incubate for 15 minutes at 25°C.

    • Prepare a working solution of Amplex® Red, HRP, and the substrate in the assay buffer.

    • Initiate the reaction by adding the working solution to the wells.

    • Measure the fluorescence kinetically for 30 minutes at 37°C (Excitation: 535 nm, Emission: 587 nm).

    • Determine the reaction rate from the linear portion of the kinetic curve.

    • Calculate the percent inhibition and determine the IC50 value.

Other Potential Therapeutic Areas

A patent has suggested that derivatives of 6-fluorochroman-2-carboxylic acid may possess anti-inflammatory, antibacterial, and hypoglycemic activities, although specific molecular targets for these effects were not disclosed.[2] Further research is warranted to identify the specific proteins or pathways modulated by these compounds to elicit such biological responses.

Conclusion

This compound serves as a valuable scaffold in drug discovery. Its derivatives have confirmed therapeutic applications as a beta-1 adrenergic receptor antagonist (Nebivolol) and an aldose reductase inhibitor (Fidarestat). Furthermore, the broader class of chromane derivatives has demonstrated inhibitory activity against promising therapeutic targets such as SIRT2, ACC, and MAO. This suggests that novel derivatives of this compound could be designed and synthesized to target these enzymes, potentially leading to new treatments for a range of diseases including cancer, neurodegenerative disorders, and metabolic conditions. The provided experimental protocols offer a starting point for the biological evaluation of such novel compounds.

References

The Genesis and Synthetic Journey of a Key Pharmaceutical Building Block: 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochromane-2-carboxylic acid, a chiral heterocyclic compound, has emerged as a critical intermediate in the synthesis of several prominent pharmaceutical agents. This technical guide delves into the discovery, history, and synthetic methodologies of this pivotal molecule. While its history is intrinsically linked to the development of drugs such as the antihypertensive agent Nebivolol and the aldose reductase inhibitor Fidarestat, this document consolidates the available scientific knowledge on its preparation and chemical properties. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of relevant quantitative data. Visualizations of the primary synthetic pathway and its role in drug development are also presented to facilitate a deeper understanding of its significance in medicinal chemistry.

Introduction

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom and a carboxylic acid group at specific positions of this scaffold, as seen in this compound, imparts unique physicochemical properties that are highly advantageous for drug design. This compound's journey from a chemical curiosity to a cornerstone of pharmaceutical manufacturing is a testament to the ongoing quest for novel and effective therapeutic agents. Although direct biological activity of this compound itself is not extensively documented, its role as a key building block is well-established.[1] This guide aims to provide a comprehensive overview of its discovery, synthesis, and application in the pharmaceutical industry.

Discovery and History

The history of this compound is not marked by a singular moment of discovery but rather by its emergence as a crucial intermediate in the development of high-value pharmaceuticals. Its synthesis and utility are prominently featured in patent literature and research articles related to the manufacturing of specific drugs.

Notably, its application as a key intermediate in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure, has driven much of the research into its efficient production.[1][2] Similarly, the (S)-enantiomer of this compound is a pivotal component in the synthesis of Fidarestat, a potent aldose reductase inhibitor developed for the treatment of diabetic complications.[3][4]

Synthetic Methodologies

The primary and most widely documented method for the synthesis of this compound involves the catalytic hydrogenation of its precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[5][6] This process is valued for its high yield and purity.[5] Alternative synthetic routes have also been explored to improve efficiency and reduce costs.[7]

Primary Synthetic Route: Catalytic Hydrogenation

The most common industrial synthesis starts with p-fluorophenol and dimethyl acetylenedicarboxylate to first form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[8][9] This intermediate is then subjected to catalytic hydrogenation to yield this compound.

The key step of hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent such as glacial acetic acid under hydrogen pressure.[5][6]

Diagram of the Primary Synthetic Pathway:

G cluster_0 Step 1: Formation of Chromone Precursor cluster_1 Step 2: Catalytic Hydrogenation p-Fluorophenol p-Fluorophenol 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic_acid 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic_acid p-Fluorophenol->6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic_acid Reaction Dimethyl_acetylenedicarboxylate Dimethyl_acetylenedicarboxylate Dimethyl_acetylenedicarboxylate->6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic_acid 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic_acid_2 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid 6-Fluorochromane-2-carboxylic_acid 6-Fluorochromane-2-carboxylic_acid 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic_acid_2->6-Fluorochromane-2-carboxylic_acid H2, Pd/C, Acetic Acid

Caption: Primary synthetic pathway to this compound.

Data Presentation: Synthesis Parameters
ParameterValueReference
Starting Material6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[5][6]
CatalystPalladium on carbon (Pd/C)[5][6]
SolventGlacial Acetic Acid[5][6]
Hydrogen Pressure2.0 MPa[6][9]
Temperature70-80 °C[5][6]
Reaction Time30-35 hours[6]
Yield88.4% - 90%[6]
Purity99.8%[6]
Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (5% Pd/C, wet)

  • Glacial acetic acid

  • Hydrogen gas

  • Nitrogen gas

  • Petroleum ether

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, charge 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% palladium on carbon, and 500 mL of glacial acetic acid.[6]

  • Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[6]

  • Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.[6][9]

  • Heat the reaction mixture to 70-80 °C with continuous stirring.[6]

  • Maintain the hydrogen pressure at 2.0 MPa throughout the reaction. Monitor the reaction progress by observing the stabilization of pressure, indicating the completion of hydrogen uptake.[6]

  • After the reaction is complete (typically 30-35 hours), cool the autoclave to room temperature and carefully vent the excess hydrogen.[6]

  • Filter the reaction mixture to remove the Pd/C catalyst.[5]

  • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[5]

  • To the concentrated residue, add 30 mL of petroleum ether and heat to precipitate the product.[6]

  • Filter the resulting white crystalline solid and dry under vacuum to obtain this compound.[6]

Role in Drug Development

This compound serves as a chiral building block, meaning its stereochemistry is crucial for the biological activity of the final drug product. The resolution of its racemic mixture into individual enantiomers is a critical step in the synthesis of drugs like Nebivolol and Fidarestat.

Diagram of the Role in Drug Development Workflow:

G Start Start Synthesis Synthesis of Racemic This compound Start->Synthesis Resolution Chiral Resolution of Enantiomers Synthesis->Resolution S_Enantiomer (S)-Enantiomer Resolution->S_Enantiomer R_Enantiomer (R)-Enantiomer Resolution->R_Enantiomer Fidarestat_Synth Synthesis of Fidarestat S_Enantiomer->Fidarestat_Synth Nebivolol_Synth Synthesis of Nebivolol R_Enantiomer->Nebivolol_Synth Final_Drug_F Fidarestat (Drug Product) Fidarestat_Synth->Final_Drug_F Final_Drug_N Nebivolol (Drug Product) Nebivolol_Synth->Final_Drug_N

Caption: Workflow of this compound in drug synthesis.

Biological Signaling Pathways

Currently, there is a notable lack of publicly available research on the direct biological activity and signaling pathways of this compound itself. Its primary role described in the scientific literature is that of a synthetic intermediate. The biological effects observed are associated with the final drug molecules synthesized from this compound. For instance, Fidarestat, derived from the (S)-enantiomer, functions by inhibiting the aldose reductase enzyme in the polyol pathway, which is implicated in the pathology of diabetic complications.[3] Nebivolol, synthesized from the (R)-enantiomer, is a selective β1-adrenergic receptor antagonist.[2] Any investigation into the signaling pathways would therefore focus on these final products rather than the intermediate itself.

Conclusion

This compound stands as a testament to the importance of chemical synthesis in modern medicine. While it may not possess significant intrinsic biological activity, its role as a key chiral building block is indispensable for the production of life-saving and life-improving medications. The synthetic route via catalytic hydrogenation is well-established, offering high yields and purity, which are critical for pharmaceutical manufacturing. This guide provides a consolidated resource for researchers and professionals in the field, summarizing the known history, synthesis, and applications of this vital chemical entity. Future research could potentially explore any latent biological activities of this compound, though its primary value is likely to remain in its established role as a key pharmaceutical intermediate.

References

An In-depth Technical Guide to 6-Fluorochromane-2-carboxylic Acid Derivatives and Their Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-fluorochromane-2-carboxylic acid and its derivatives, focusing on their synthesis, biological significance, and potential as therapeutic agents. The document details the core compound's role as a crucial pharmaceutical intermediate and explores the biological activities of its derivatives, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure, incorporating a fluorine atom, makes it an attractive scaffold for the design of novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.

The primary and most well-documented application of this compound is as a key chiral building block in the synthesis of several important pharmaceuticals.[1] Notably, its enantiomerically pure forms are pivotal for producing drugs with high specificity and reduced side effects.

Role as a Key Pharmaceutical Intermediate

The biological significance of this compound is most prominently demonstrated through its use in the synthesis of the following drugs:

  • Nebivolol: A highly selective β1-adrenergic receptor blocker used for the treatment of hypertension.[1] The chromane moiety is essential for its pharmacological activity.

  • Fidarestat: An aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy.[2]

The synthesis of these drugs relies on the specific stereochemistry of the this compound precursor, highlighting the importance of efficient and stereoselective synthetic routes.

Synthesis of this compound and its Derivatives

Synthesis of Racemic this compound

A common and effective method for the synthesis of racemic this compound involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.[3]

Synthesis_of_6_Fluorochromane_2_carboxylic_acid Precursor 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid Intermediate This compound Precursor->Intermediate H2, Pd/C, Acetic Acid

Caption: Synthesis of this compound.

Resolution of Enantiomers

Optically pure (R)- and (S)-6-fluorochromane-2-carboxylic acids are crucial for the synthesis of stereospecific drugs. Resolution of the racemic mixture can be achieved through classical chemical methods, such as fractional crystallization of diastereomeric salts formed with a chiral amine, like (R)-(+)-α-methylbenzylamine.[4] More recently, enzymatic resolution methods using esterases have been developed, offering a more environmentally friendly and efficient alternative.[5]

Synthesis of 6-Fluorochromane-2-carboxamide Derivatives

Derivatization of the carboxylic acid group, particularly to form amides, is a common strategy in drug discovery to explore structure-activity relationships (SAR) and improve drug-like properties. A general method for the synthesis of N-substituted 6-fluorochromane-2-carboxamides involves the coupling of this compound with a desired amine using a suitable coupling agent.

Synthesis_of_6_Fluorochromane_2_carboxamides cluster_reagents Coupling Agent, Base Starting_Material This compound Product N-substituted-6-fluorochromane-2-carboxamide Starting_Material->Product Amine R-NH2 Amine->Product Reagents Reagents

Caption: General synthesis of N-substituted amides.

Biological Functions of Chromane-2-carboxamide Derivatives

While comprehensive biological data for a wide range of this compound derivatives are not extensively published, studies on structurally similar chromane-2-carboxamides provide valuable insights into their potential therapeutic applications. A notable example is the investigation of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of Nuclear Factor-kappaB (NF-κB) activation.[6]

NF-κB is a crucial transcription factor involved in inflammatory responses, and its inhibition is a key target for the development of anti-inflammatory drugs.

Inhibition of NF-κB Activation

The study by Kwak et al. demonstrated that a series of N-substituted 6-hydroxy-7-methoxychroman-2-carboxamides potently inhibited NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells.[6]

NF_kappaB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Derivative Chroman-2-carboxamide Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Data on NF-κB Inhibition

The inhibitory activity of the synthesized 6-hydroxy-7-methoxychroman-2-carboxamide derivatives against NF-κB is summarized in the table below.[6]

Compound IDN-SubstituentIC50 (µM)
2a Phenyl>100
2b 2-Methylphenyl60.2
2c 3-Methylphenyl35.6
2d 4-Methylphenyl20.1
2e 2-Chlorophenyl25.8
2f 3-Chlorophenyl10.5
2g 4-Chlorophenyl6.0
2h 2-Trifluoromethylphenyl30.2
2i 3-Trifluoromethylphenyl15.7
2j 4-Trifluoromethylphenyl12.3
2k 2-Methoxyphenyl>100
2l 3-Methoxyphenyl>100
2m 4-Methoxyphenyl>100
2n 4-Hydroxyphenyl>100
KL-1156 (Reference Compound)24.5

Data extracted from Kwak et al., 2007.[6]

Structure-Activity Relationship (SAR) Insights

The data from the study on 6-hydroxy-7-methoxychroman-2-carboxamides reveals key SAR insights that can guide the design of future 6-fluorochromane-2-carboxamide derivatives:[6]

  • Effect of Phenyl Ring Substitution: Unsubstituted N-phenyl derivatives showed weak activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., -Cl, -CF3) on the N-phenyl ring were generally more potent than those with electron-donating groups (e.g., -OH, -OCH3).

  • Positional Isomerism: The position of the substituent on the N-phenyl ring significantly influenced activity, with the para-position often being optimal for chloro and methyl substitutions.

SAR_Summary cluster_0 SAR of N-Aryl-Chroman-2-Carboxamides Core_Scaffold Chroman-2-carboxamide Core N_Aryl_Ring N-Aryl Ring Substituent Substituent (R) N_Aryl_Ring->Substituent Influences Activity Biological Activity Substituent->Activity Determines Position Position of R Position->Activity Modulates

Caption: Key factors influencing biological activity.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted-6-hydroxy-7-methoxychroman-2-carboxamides[6]

To a solution of 6-hydroxy-7-methoxychroman-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) were added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the appropriate aniline (1.1 eq). The mixture was stirred at room temperature for 12-24 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford the desired N-substituted-6-hydroxy-7-methoxychroman-2-carboxamide.

NF-κB Luciferase Reporter Gene Assay[6]

RAW 264.7 macrophage cells were transiently co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector using a suitable transfection reagent. After 24 hours, the cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours. The cells were then lysed, and the luciferase activity was measured using a luminometer. The β-galactosidase activity was measured to normalize the transfection efficiency. The IC50 values were calculated from the dose-response curves.

Experimental_Workflow_NF_kappaB_Assay Transfection Co-transfect RAW 264.7 cells with NF-κB-luciferase and β-gal plasmids Pretreatment Pre-treat cells with chromane derivatives Transfection->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Measurement Measure Luciferase and β-galactosidase activity Lysis->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for the NF-κB luciferase assay.

Future Directions

The established role of this compound as a key pharmaceutical intermediate, coupled with the demonstrated biological activity of its structural analogues, underscores the significant potential of its derivatives in drug discovery. Future research should focus on the synthesis and biological evaluation of a diverse library of 6-fluorochromane-2-carboxamides and other derivatives. Investigating their activity against a broader range of therapeutic targets, including those in oncology, neurodegenerative diseases, and infectious diseases, is a promising avenue for the development of novel therapeutics. The insights from SAR studies on related chromane scaffolds will be invaluable in guiding the rational design of these new chemical entities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluorochromane-2-carboxylic Acid via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Fluorochromane-2-carboxylic acid, a key intermediate in the pharmaceutical industry. The synthesis is achieved through the catalytic hydrogenation of a chromone precursor, a robust and scalable method for producing this valuable compound.

Introduction

This compound (CAS: 99199-60-7) is a crucial building block in the synthesis of various pharmaceutical agents, most notably as an intermediate for the cardiovascular drug Nebivolol.[1][2] The presence of the fluorinated chromane scaffold is essential for the biological activity of these therapeutic molecules.[1] Catalytic hydrogenation of precursors like 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid offers an efficient and high-yielding route to obtain this compound.[3][4] This method involves the reduction of both a ketone group and a double bond within the chromone structure to form the saturated chromane ring system.[3]

Reaction Scheme

The general reaction scheme for the synthesis of this compound via catalytic hydrogenation is depicted below:

Starting Material: 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Product: this compound

Reaction: Catalytic Hydrogenation

G start 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid product This compound start->product Catalytic Hydrogenation reagents H₂, Pd/C Acetic Acid, 70-80°C G cluster_reaction Reaction cluster_workup Workup & Purification charge_reactants Charge Autoclave: - Starting Material - Pd/C Catalyst - Acetic Acid inert_atmosphere Create Inert Atmosphere (Nitrogen Purge) charge_reactants->inert_atmosphere hydrogenation Pressurize with H₂ Heat to 70-80°C inert_atmosphere->hydrogenation monitoring Monitor Reaction (Pressure or TLC) hydrogenation->monitoring filtration Cool and Filter (Remove Pd/C) monitoring->filtration Reaction Complete concentration Concentrate Filtrate (Remove Acetic Acid) filtration->concentration precipitation Precipitate Product (e.g., with Petroleum Ether) concentration->precipitation isolation Filter and Dry Final Product precipitation->isolation

References

detailed protocol for the synthesis of (R)- and (S)-6-fluorochroman-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An enantioselective synthesis of (R)- and (S)-6-fluorochroman-2-carboxylic acids, crucial building blocks in pharmaceutical development, can be achieved through a robust and efficient chemoenzymatic approach. This method involves the initial synthesis of racemic 6-fluorochroman-2-carboxylic acid followed by a highly selective enzymatic resolution to separate the individual enantiomers. Alternatively, a classical chemical resolution can also be employed.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

The synthesis of the racemic compound is typically achieved through the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][2] This precursor can be synthesized from p-fluorophenol.[3][4]

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent), a palladium on activated carbon catalyst (Pd/C, 5% w/w), and glacial acetic acid as the solvent.[2]

  • Inert Atmosphere: Seal the autoclave and purge with nitrogen gas three times to establish an inert atmosphere.[2]

  • Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa. Heat the reaction mixture to 70-80°C.[2] Maintain the hydrogen pressure throughout the reaction.

  • Reaction Monitoring: Monitor the reaction progress by observing the stabilization of hydrogen pressure, indicating the completion of the reaction.[2] Thin Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material.[1]

  • Work-up: After the reaction is complete, cool the autoclave and carefully release the hydrogen pressure. Filter the reaction mixture to remove the Pd/C catalyst.[2]

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the glacial acetic acid. The resulting crude product can be precipitated by adding a non-polar solvent like petroleum ether. The solid product is then collected by filtration and dried to yield racemic 6-fluorochroman-2-carboxylic acid.[1][2]

Enantioselective Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid

The separation of the (R)- and (S)-enantiomers can be effectively carried out using an enzymatic resolution method, which offers high enantioselectivity and yields.[5] This method utilizes two different esterases for the sequential resolution of the racemic methyl ester of 6-fluorochroman-2-carboxylic acid.

Experimental Protocol: Enzymatic Resolution

This protocol involves the use of two esterases, EstS and EstR, for the selective hydrolysis of the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[5]

  • Esterification of Racemic Acid: First, convert the racemic 6-fluorochroman-2-carboxylic acid to its methyl ester (MFCC) using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).

  • Enzymatic Hydrolysis (S)-enantiomer:

    • Reaction System: Prepare a biphasic system consisting of an aqueous phase and an organic phase (e.g., toluene). The substrate, racemic MFCC, is dissolved in the organic phase.[5]

    • Enzyme: Introduce immobilized cells of the esterase EstS to the reaction mixture.[5]

    • Reaction Conditions: Stir the mixture to facilitate the enzymatic reaction. EstS will selectively hydrolyze the (S)-methyl 6-fluoro-chroman-2-carboxylate to (S)-6-fluorochroman-2-carboxylic acid, which will be present in the aqueous phase.[5]

    • Separation: Separate the aqueous and organic phases. The aqueous phase contains the desired (S)-acid.

  • Enzymatic Hydrolysis (R)-enantiomer:

    • Enzyme: To the remaining organic phase containing the unreacted (R)-methyl 6-fluoro-chroman-2-carboxylate, add immobilized cells of the esterase EstR.[5]

    • Reaction Conditions: Similar to the previous step, stir the biphasic system. EstR will selectively hydrolyze the (R)-ester to (R)-6-fluorochroman-2-carboxylic acid.[5]

    • Separation: Separate the phases to obtain the (R)-acid in the aqueous phase.

  • Isolation of Enantiomers: Acidify the respective aqueous phases containing the (S)- and (R)-acids and extract with an organic solvent. Evaporation of the solvent will yield the pure enantiomers.

Chemical Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid

A classical chemical resolution can also be performed by forming diastereomeric salts with a chiral resolving agent.[3][6]

Experimental Protocol: Chemical Resolution
  • Salt Formation: Dissolve the racemic 6-fluorochroman-2-carboxylic acid in a suitable solvent. Add a chiral amine, such as (R)-(+)-α-methylbenzylamine to resolve the (R)-acid or (S)-(-)-α-methylbenzylamine for the (S)-acid.[3]

  • Diastereomer Crystallization: Allow the diastereomeric salts to crystallize. The differing solubilities of the diastereomers will lead to the preferential crystallization of one salt.

  • Separation: Collect the crystals by filtration.

  • Liberation of the Free Acid: Treat the separated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched 6-fluorochroman-2-carboxylic acid.

Data Summary

MethodProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Catalytic HydrogenationRacemic 6-fluorochroman-2-carboxylic acid>88N/A[1][2]
Enzymatic Resolution(S)-6-fluorochroman-2-carboxylic acid93.5 (total mole yield for both enantiomers)96.9[5]
Enzymatic Resolution(R)-6-fluorochroman-2-carboxylic acid93.5 (total mole yield for both enantiomers)99.1[5]
Chemical Resolution(S)-6-fluorochroman-2-carboxylic acid11.3Not specified[6]
Chemical Resolution(R)-6-fluorochroman-2-carboxylic acid9.2Not specified[6]

Experimental Workflow

Synthesis_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Enzymatic Resolution p_fluorophenol p-Fluorophenol intermediate1 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid p_fluorophenol->intermediate1 Synthesis racemic_acid Racemic 6-Fluorochroman-2-carboxylic acid intermediate1->racemic_acid Catalytic Hydrogenation racemic_ester Racemic Methyl Ester racemic_acid->racemic_ester Esterification s_acid (S)-6-Fluorochroman-2-carboxylic acid racemic_ester->s_acid Enzymatic Resolution (EstS) r_ester (R)-Methyl Ester r_acid (R)-6-Fluorochroman-2-carboxylic acid r_ester->r_acid Enzymatic Resolution (EstR)

Caption: Chemoenzymatic synthesis of (R)- and (S)-6-fluorochroman-2-carboxylic acids.

References

Application Notes: The Pivotal Role of 6-Fluorochromane-2-carboxylic acid in Nebivolol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nebivolol, a third-generation beta-blocker with vasodilatory properties, is a cornerstone in the management of hypertension and heart failure. Its complex stereochemistry, featuring four chiral centers, presents a significant synthetic challenge. A key starting material in many successful synthetic routes to Nebivolol is 6-Fluorochromane-2-carboxylic acid. This application note provides a detailed overview of the application of this crucial intermediate, including established experimental protocols and quantitative data, to guide researchers and drug development professionals in the synthesis of Nebivolol.

This compound serves as a versatile precursor for the construction of the essential fluorinated chromane moiety of Nebivolol.[1] Its strategic use allows for the controlled introduction of chirality and the formation of key intermediates, such as 6-fluorochroman-2-carboxaldehyde and the corresponding epoxide, which are subsequently coupled to form the final Nebivolol structure.[2][3]

Key Synthetic Intermediates Derived from this compound

The synthesis of Nebivolol from this compound typically proceeds through one of two primary intermediate pathways:

  • Via 6-Fluorochroman-2-carboxaldehyde: The carboxylic acid is first reduced to the corresponding alcohol, which is then oxidized to the aldehyde. This aldehyde is a crucial building block for subsequent transformations.[3]

  • Via 6-Fluoro-2-(oxiran-2-yl)chromane (Epoxide): The carboxylic acid can be converted into a key epoxide intermediate. This is often achieved by first forming an acyl chloride, followed by reaction with a sulfur ylide and subsequent ring closure.[2][4] This epoxide is then opened by a suitable amine to build the Nebivolol backbone.

The choice of synthetic route often depends on factors such as desired stereocontrol, overall yield, and process scalability.

Quantitative Data Summary

The following tables summarize quantitative data extracted from various patented synthetic routes for key transformations starting from this compound and its derivatives.

Table 1: Esterification of this compound

Reactant 1Reactant 2SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundMethanolMethanolH₂SO₄603Not specified[4]
This compoundEthanolic HClEthanolHClNot specifiedNot specifiedNot specified[5]

Table 2: Synthesis of Key Intermediates from this compound Derivatives

Starting MaterialKey IntermediateReagentsSolventTemperature (°C)Yield (%)Reference
Ethyl 6-fluorochroman-2-carboxylate6-fluorochroman-2-carbaldehydeSodium dihydro bis-(2-methoxyethoxy)-aluminateToluene-78 to -7399.01[4][5]
6-fluorochroman-2-carboxylic acid6-fluoro-2-(oxiran-2-yl)chromaneOxalyl chloride, Trimethylsulfoxonium iodide, Potassium tert-butoxideDichloromethane, Toluene, THFRoom Temp to 70Low (as stated in patent)[4]
Methyl 6-fluorochroman-2-carboxylate2-chloro-1-(6-fluorochroman-2-yl)ethanoneSulphur ylide, HClNot specifiedNot specifiedHigh[6]

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of Nebivolol intermediates starting from this compound.

Protocol 1: Esterification of this compound [4]

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g (51.0 mmol) of this compound in 50 ml of methanol under a nitrogen atmosphere at 20°C.

  • Acid Addition: To the stirred solution, add 0.51 g (5.0 mmol) of concentrated sulfuric acid (96.0%).

  • Heating: Heat the mixture to 60°C and maintain stirring for 3 hours.

  • Work-up: Cool the reaction to 25°C and concentrate the volume to 25 ml under vacuum.

  • Neutralization and Extraction: Add 50 ml of a 5% aqueous sodium bicarbonate solution to the residue, followed by 100 ml of ethyl acetate for extraction.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the methyl ester.

Protocol 2: Synthesis of Racemic 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxaldehyde [5]

  • Reaction Setup: Prepare a solution of 50 g (0.238 moles) of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate in 500 ml of methylene dichloride (MDC) under a nitrogen atmosphere and cool to -78°C.

  • Reducing Agent Preparation: In a separate flask, add 100 ml of toluene to 77.63 g of 70% sodium bis(2-methoxyethoxy)aluminium dihydride (vitride) solution in toluene under a nitrogen atmosphere.

  • Addition: Add the vitride solution to the reaction mass over 3-4 hours, maintaining the temperature between -73°C and -78°C.

  • Stirring: After the addition is complete, stir the reaction mass for 30 minutes at -73°C to -78°C.

  • Quenching: Quench the reaction by adding 130 ml of 15% aqueous HCl solution at -73°C to -78°C.

  • Work-up: Add 250 ml of water and separate the organic layer.

  • Purification: Wash the organic layer with 375 ml of purified water and dry over 20 g of sodium sulfate to yield the aldehyde.

Protocol 3: Synthesis of Dimethylsulfoxonium-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-oxoethylide (Precursor to Epoxide) [4]

  • Ylide Formation: To a suspension of 3.30 g (15.0 mmol) of trimethylsulfoxonium iodide in 10 ml of THF under a nitrogen atmosphere at 25°C, add 15 ml of a 1.0 M solution of potassium tert-butoxide in THF over 10 minutes, avoiding light.

  • Reaction with Ester: To the resulting suspension, add a solution of the methyl ester of this compound (prepared as in Protocol 1) in THF.

  • Heating: Heat the suspension to 70°C and monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture and proceed with the work-up to isolate the sulfoxonium ylide intermediate. This intermediate is then typically treated with an acid to form the corresponding α-haloketone, which is a precursor to the epoxide.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the synthesis of Nebivolol starting from this compound.

Nebivolol_Synthesis_Workflow A 6-Fluorochromane- 2-carboxylic acid B Esterification A->B MeOH, H₂SO₄ C Methyl 6-fluorochroman- 2-carboxylate B->C D Reduction C->D Vitride I Reaction with Sulfur Ylide C->I E 6-Fluorochroman- 2-methanol D->E F Oxidation E->F G 6-Fluorochroman- 2-carboxaldehyde F->G H Nebivolol Synthesis G->H J α-Haloketone Intermediate I->J K Reduction & Cyclization J->K L 6-Fluoro-2-(oxiran-2-yl)chromane (Epoxide) K->L L->H

Caption: General synthetic pathways from this compound to Nebivolol.

Experimental_Workflow_Aldehyde start Start: Methyl 6-fluorochroman-2-carboxylate in MDC cool Cool to -78°C start->cool add_vitride Add Vitride solution in Toluene (-78°C) cool->add_vitride stir Stir for 30 min at -78°C add_vitride->stir quench Quench with 15% HCl stir->quench workup Aqueous Work-up & Phase Separation quench->workup dry Dry organic layer (Na₂SO₄) workup->dry end Product: 6-Fluorochroman- 2-carboxaldehyde dry->end

Caption: Experimental workflow for the synthesis of 6-Fluorochroman-2-carboxaldehyde.

This compound is an indispensable starting material for the synthesis of Nebivolol. The protocols and data presented herein provide a valuable resource for chemists engaged in the development of efficient and scalable synthetic routes to this important cardiovascular drug. The versatility of this intermediate allows for multiple synthetic strategies, offering flexibility in process optimization and stereochemical control. Further research may focus on developing even more efficient and stereoselective transformations from this key building block.

References

Application of 6-Fluorochromane-2-carboxylic Acid in the Synthesis of Anti-Tubercular Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-fluorochromane-2-carboxylic acid as a key building block in the synthesis of novel anti-tubercular agents. The chromane scaffold is a recognized pharmacophore in medicinal chemistry, and its fluorinated derivatives are of particular interest for their potential to enhance metabolic stability and binding affinity.

Introduction: The Potential of this compound in Anti-Tubercular Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the development of new drugs with novel mechanisms of action to combat drug-resistant strains. This compound has emerged as a versatile starting material for the synthesis of potent anti-tubercular agents. Its structural features, including the fluorinated chromane ring, offer opportunities for creating diverse chemical libraries with promising activity against Mtb.

One notable application of this scaffold is in the synthesis of inhibitors targeting essential mycobacterial enzymes, such as protein tyrosine phosphatase B (PtpB). PtpB is a crucial virulence factor secreted by Mtb to modulate host immune responses, making it an attractive target for novel anti-TB therapies.

Synthesis of Anti-Tubercular Agents via Ugi Four-Component Reaction

A prominent application of this compound is its use in the Ugi four-component condensation reaction (U-4CR) to generate a library of N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide derivatives. This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials.

Experimental Workflow

The synthesis of these chroman-2-carboxamide derivatives follows a straightforward workflow, as depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_analysis Analysis A This compound E Ugi Four-Component Condensation Reaction A->E B Aryl Aldehyde B->E C 3,4,5-Trimethoxyaniline C->E D tert-Butyl Isocyanide D->E F N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide E->F G Column Chromatography F->G H Spectroscopic Characterization (NMR, IR, MS) G->H

Caption: Workflow for the synthesis of chroman-2-carboxamide anti-tubercular agents.

Detailed Experimental Protocol: Ugi Four-Component Reaction

This protocol is based on the synthesis of N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide derivatives.[1]

Materials:

  • This compound

  • Various substituted aryl aldehydes

  • 3,4,5-Trimethoxyaniline

  • tert-Butyl isocyanide

  • Methanol (MeOH) as solvent

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for elution

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add the respective aryl aldehyde (1.0 eq), 3,4,5-trimethoxyaniline (1.0 eq), and tert-butyl isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in petroleum ether is typically effective for elution.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide derivative.

  • Characterize the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm their structure and purity.

Biological Activity and Data Presentation

The synthesized chromane derivatives have been evaluated for their in-vitro anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC), 50% inhibitory concentration (IC50), and 90% inhibitory concentration (IC90) are key parameters to quantify their efficacy.

Compound IDAryl SubstituentMIC (µM)IC50 (µM)IC90 (µM)Reference
5d 4-Chlorophenyl7053Not Reported[1]
Rifampicin----[1]

Note: The original study identified compound 5d as the most potent inhibitor from the synthesized series. Further quantitative data for other derivatives were not provided in the primary source.

Mechanism of Action: Targeting Mtb Protein Tyrosine Phosphatase B (PtpB)

The anti-tubercular activity of the synthesized 6-fluorochromane-2-carboxamide derivatives is attributed to the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). PtpB is a secreted virulence factor that plays a critical role in the survival of Mtb within host macrophages.

PtpB Signaling Pathway and Inhibition

PtpB dephosphorylates key host signaling proteins, thereby suppressing the host's innate immune response. The diagram below illustrates the proposed mechanism of PtpB action and its inhibition by the synthesized chromane derivatives.

G cluster_host Host Macrophage cluster_mtb Mycobacterium tuberculosis ERK_p p-ERK1/2 ERK ERK1/2 ERK_p->ERK Cytokines Pro-inflammatory Cytokines (IL-6, TNF) ERK_p->Cytokines Activation Apoptosis Apoptosis ERK_p->Apoptosis Induction STAT3_p p-STAT3 STAT3 STAT3 STAT3_p->STAT3 STAT3_p->Cytokines Activation PtpB PtpB PtpB->ERK_p Dephosphorylation PtpB->STAT3_p Dephosphorylation Inhibitor 6-Fluorochromane Derivative Inhibitor->PtpB Inhibition

Caption: Inhibition of the Mtb PtpB signaling pathway by 6-fluorochromane derivatives.

By inhibiting PtpB, the 6-fluorochromane derivatives prevent the dephosphorylation of host proteins such as ERK1/2 and STAT3. This restores the host's ability to produce pro-inflammatory cytokines and induce apoptosis, thereby controlling the mycobacterial infection.

Potential for Other Derivatives

While the Ugi reaction provides a powerful tool for generating diverse chromane-based compounds, this compound can also serve as a precursor for other classes of potential anti-tubercular agents, such as amides, esters, and hydrazides. The synthesis of chroman-hydrazone derivatives, for example, has shown promising anti-tubercular activity, suggesting that derivatization of the carboxylic acid moiety of this compound is a viable strategy for developing new drug candidates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel anti-tubercular agents. The Ugi four-component reaction offers an efficient route to a diverse range of chromane-2-carboxamide derivatives that exhibit promising activity against Mycobacterium tuberculosis by inhibiting the essential virulence factor PtpB. Further exploration of other synthetic transformations of this compound holds significant potential for the discovery of new and effective treatments for tuberculosis. Researchers are encouraged to utilize the protocols and information presented herein as a foundation for their drug discovery efforts.

References

Application Notes and Protocols for the Detection and Quantification of 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 6-Fluorochromane-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols are intended as a starting point and should be optimized and validated for specific applications and matrices.

Introduction

This compound is a crucial chiral building block in the pharmaceutical industry.[1] Accurate and sensitive quantification is essential for process monitoring, quality control, and pharmacokinetic studies. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessment and concentration determination of the bulk substance, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices.

Analytical Methods Overview

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: A robust and widely available technique suitable for determining the purity of this compound and for quantifying it in relatively simple matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for quantifying trace amounts of the analyte in complex biological matrices like plasma or serum. This often involves a derivatization step to improve chromatographic retention and ionization efficiency.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are indicative and will require experimental validation.

Table 1: Expected Performance of HPLC-UV Method

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 2%
Accuracy (%Recovery)98 - 102%

Table 2: Expected Performance of LC-MS/MS Method (with Derivatization)

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Experimental Protocols

HPLC-UV Method for Purity Assessment

This protocol is designed for the analysis of this compound as a bulk substance or in simple formulations.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer modifier)

  • Methanol (for sample preparation)

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm)

4.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm and 280 nm
Injection Volume10 µL

4.1.4. Sample Preparation

  • Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition.

  • Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

LC-MS/MS Method for Quantification in Biological Matrices

This protocol describes a sensitive method for the quantification of this compound in plasma, incorporating a derivatization step to enhance sensitivity and chromatographic performance.

4.2.1. Derivatization Principle

Carboxylic acids can be challenging to analyze by reversed-phase LC-MS due to their polarity and poor ionization. Derivatization with a reagent like 2-Amino-4,6-dichloropyrimidine introduces a hydrophobic and readily ionizable moiety, improving retention and detection.[2]

Derivatization_Principle Analyte 6-Fluorochromane-2- carboxylic acid (R-COOH) Product Derivatized Analyte (Hydrophobic & Ionizable) Analyte->Product Reaction Reagent Derivatization Reagent (e.g., 2-Amino-4,6-dichloropyrimidine) Reagent->Product LC_MS LC-MS/MS Analysis Product->LC_MS Injection

Caption: General principle of derivatization for enhanced LC-MS/MS analysis.

4.2.2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • 2-Amino-4,6-dichloropyrimidine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Formic acid

  • Human plasma (or other biological matrix)

4.2.3. Sample Preparation and Derivatization Workflow

LCMS_Workflow start Plasma Sample + Internal Standard extraction Protein Precipitation (e.g., with cold Methanol) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Acetonitrile/Pyridine drydown->reconstitute derivatize Add EDC/NHS & Derivatization Reagent reconstitute->derivatize incubate Incubate (e.g., 60°C for 60 min) derivatize->incubate evaporate2 Evaporate to Dryness incubate->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 analysis Inject into LC-MS/MS reconstitute2->analysis

Caption: Workflow for sample preparation and derivatization for LC-MS/MS analysis.

4.2.4. Detailed Protocol

  • Metabolite Extraction: To 100 µL of plasma sample, add the internal standard and 400 µL of ice-cold methanol. Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of anhydrous acetonitrile and pyridine.

    • Add 10 µL of a freshly prepared solution of EDC (10 mg/mL) and NHS (5 mg/mL) in anhydrous acetonitrile to activate the carboxylic acid.

    • Immediately add 10 µL of a 1 mg/mL solution of 2-Amino-4,6-dichloropyrimidine in anhydrous acetonitrile.

    • Incubate the mixture at 60°C for 60 minutes.

  • After incubation, cool the vial and evaporate the solvent to dryness.

  • Final Sample Preparation: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4.2.5. LC-MS/MS Conditions

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsTo be determined by infusing the derivatized standard. Precursor ion will be the [M+H]⁺ of the derivatized analyte. Product ions will be characteristic fragments.
Collision EnergyTo be optimized for each transition

Conclusion

The provided protocols offer robust starting points for the detection and quantification of this compound. The HPLC-UV method is well-suited for purity analysis of the bulk substance, while the LC-MS/MS method with derivatization provides the high sensitivity required for analysis in complex biological matrices. Method development and validation are critical steps to ensure data quality and reliability for any specific application.

References

Application Notes and Protocols: Enzymatic Resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs) are critical chiral building blocks in the pharmaceutical industry, essential for the synthesis of various therapeutic agents.[1][2][3] Traditional chemical resolution methods for these compounds are often complex, result in low yields, and pose environmental concerns.[1][2] This document provides detailed application notes and protocols for the enzymatic resolution of racemic 6-fluoro-chroman-2-carboxylic acid, offering a more efficient, sustainable, and highly selective alternative. The method utilizes two distinct esterases, EstS and EstR, derived from Geobacillus thermocatenulatus, to sequentially resolve the racemic methyl ester of 6-fluoro-chroman-2-carboxylic acid (MFCC).[1][2] This approach yields both (S)- and (R)-enantiomers with high enantiomeric excess and overall yield.[1][4]

Introduction

The chroman moiety is a privileged structure found in numerous natural products and pharmaceutical compounds.[2] Specifically, the enantiomers of 6-fluoro-chroman-2-carboxylic acid are key intermediates in the synthesis of important drugs. For instance, the (S)-enantiomer is a building block for Fidarestat, an aldose reductase inhibitor for treating diabetic complications, while the (R)-enantiomer is used in the synthesis of Nebivolol, a cardiovascular drug.[5][6][7]

The enzymatic resolution process described herein offers significant advantages over classical chemical methods, which typically involve the formation of diastereomeric salts with chiral resolving agents.[4][8][9][] Enzymatic methods, a form of kinetic resolution, often provide higher selectivity under milder reaction conditions, contributing to a greener chemical process.[9][11][12] This protocol is based on the work of Jiang et al. (2022), who developed a sequential biphasic batch resolution using immobilized esterases.[1][2]

Principle of the Method

The enzymatic resolution strategy is based on the enantioselective hydrolysis of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) using two different esterases.

  • Esterase EstS selectively hydrolyzes the (S)-enantiomer of MFCC to produce (S)-6-fluoro-chroman-2-carboxylic acid ((S)-FCCA), leaving the (R)-enantiomer of the ester largely unreacted.

  • Esterase EstR preferentially hydrolyzes the (R)-enantiomer of MFCC to yield (R)-6-fluoro-chroman-2-carboxylic acid ((R)-FCCA).

The reactions are conducted in an aqueous-toluene biphasic system. This setup facilitates the separation of the water-soluble carboxylic acid product from the organic-soluble ester substrate.[1][2] By employing a sequential batch process with immobilized enzymes, both enantiomers can be obtained in high purity and yield from the same initial batch of racemic substrate.[1][4]

Data Presentation

The following tables summarize the quantitative data obtained from the enzymatic resolution of MFCC using EstS and EstR.

Table 1: Enantioselectivity of Free Enzymes in MFCC Hydrolysis [1][2]

EnzymeProductEnantiomeric Excess (e.e.)
EstS(S)-FCCA>99%
EstR(R)-FCCA95-96%

Table 2: Results of Sequential Biphasic Batch Resolution over 10 Batches [1]

EnantiomerFinal ConcentrationEnantiomeric Excess (e.e.)Total Mole Yield
(S)-FCCA229.3 mM96.9%93.5%
(R)-FCCA224.1 mM99.1%

Experimental Protocols

Materials and Reagents
  • Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

  • Esterases EstS and EstR from Geobacillus thermocatenulatus (as whole cells or immobilized)

  • Toluene

  • Phosphate Buffer (pH 7.0, 0.1 M)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Chiral HPLC column for analysis

Synthesis of Racemic 6-fluoro-chroman-2-carboxylic Acid

The racemic acid is typically synthesized via catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[13][14]

  • Charge a high-pressure autoclave with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5% Palladium on carbon (Pd/C) catalyst, and glacial acetic acid.[14]

  • Pressurize the reactor with hydrogen gas (e.g., 2.0 MPa) and heat to 70-80°C.[13][14]

  • Maintain the reaction until hydrogen uptake ceases.

  • After cooling and depressurizing, filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic 6-fluoro-chroman-2-carboxylic acid.

  • The corresponding methyl ester (MFCC) can be prepared using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).

Protocol for Enzymatic Resolution

This protocol describes the sequential batch resolution using immobilized whole cells expressing EstS and EstR.

Step 1: Immobilization of Esterases (Conceptual)

While the source paper utilizes immobilized cells, a general procedure for enzyme immobilization on a solid support (e.g., porous beads) would involve incubating the enzyme solution with the activated support material, followed by washing to remove unbound enzyme.

Step 2: Sequential Resolution Workflow

  • Initial Setup: Prepare a biphasic system in a reaction vessel containing a solution of racemic MFCC in toluene (organic phase) and a phosphate buffer (aqueous phase).[1]

  • Batch 1 (Production of (S)-FCCA):

    • Add immobilized EstS cells to the reactor.

    • Stir the mixture at a controlled temperature to facilitate the hydrolysis of (S)-MFCC.

    • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the produced (S)-FCCA.

    • Once the reaction reaches the desired endpoint (e.g., ~50% conversion), stop the agitation and allow the phases to separate.

    • Remove the aqueous phase containing the sodium salt of (S)-FCCA.

  • Isolation of (S)-FCCA:

    • Acidify the collected aqueous phase with HCl to pH ~2.

    • Extract the (S)-FCCA with a suitable organic solvent like ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain solid (S)-FCCA.

  • Batch 2 (Production of (R)-FCCA):

    • To the remaining organic phase in the reactor (now enriched with (R)-MFCC), add a fresh aqueous phosphate buffer.

    • Add immobilized EstR cells to the reactor.

    • Stir the mixture to facilitate the hydrolysis of the remaining (R)-MFCC.

    • Monitor the reaction for the production of (R)-FCCA.

  • Isolation of (R)-FCCA:

    • Once the hydrolysis is complete, separate the aqueous phase.

    • Isolate the (R)-FCCA using the same acidification and extraction procedure as described for the (S)-enantiomer.

  • Subsequent Batches:

    • The organic phase can be retained and supplemented with fresh racemic MFCC for subsequent rounds of sequential resolution.[1]

Analytical Method
  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of both the carboxylic acid products and the remaining ester substrate.[4][15][16]

  • Column: A chiral stationary phase column (e.g., cellulose or amylose-based) is required.

  • Mobile Phase: A mixture of hexane/isopropanol with a small amount of trifluoroacetic acid is commonly used for chiral acid separations.

  • Detection: UV detection at a suitable wavelength.

Visualizations

G cluster_setup Initial Setup cluster_s_resolution Step 1: (S)-Resolution cluster_r_resolution Step 2: (R)-Resolution cluster_products Product Isolation racemic Racemic MFCC in Toluene estS Add Immobilized EstS Cells racemic->estS Mix buffer1 Aqueous Buffer buffer1->estS hydrolysisS Selective Hydrolysis of (S)-MFCC estS->hydrolysisS separationS Phase Separation hydrolysisS->separationS aqueousS (S)-FCCA (in aqueous phase) separationS->aqueousS organicR (R)-MFCC enriched (in organic phase) separationS->organicR isolateS Isolate (S)-FCCA (Acidification & Extraction) aqueousS->isolateS buffer2 Add Fresh Aqueous Buffer organicR->buffer2 estR Add Immobilized EstR Cells buffer2->estR hydrolysisR Hydrolysis of (R)-MFCC estR->hydrolysisR separationR Phase Separation hydrolysisR->separationR aqueousR (R)-FCCA (in aqueous phase) separationR->aqueousR isolateR Isolate (R)-FCCA (Acidification & Extraction) aqueousR->isolateR productS Pure (S)-FCCA isolateS->productS productR Pure (R)-FCCA isolateR->productR

Caption: Sequential enzymatic resolution workflow.

G cluster_racemic Racemic Substrate cluster_enzymes Enzymatic Action cluster_products Products racemic_mfcc Racemic (R,S)-MFCC estS EstS Hydrolysis racemic_mfcc->estS estR EstR Hydrolysis racemic_mfcc->estR s_fcca (S)-FCCA estS->s_fcca selectively produces r_mfcc Unreacted (R)-MFCC estS->r_mfcc leaves r_fcca (R)-FCCA estR->r_fcca selectively produces s_mfcc Unreacted (S)-MFCC estR->s_mfcc leaves

Caption: Enzyme selectivity relationship.

References

Application Notes and Protocols for the Chiral Separation of 6-Fluorochromane-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed methods for the chiral separation of 6-Fluorochromane-2-carboxylic acid enantiomers, which are key chiral building blocks in the pharmaceutical industry. The methods covered include enzymatic resolution, diastereomeric salt formation, and chiral chromatography (HPLC and SFC).

Enzymatic Resolution using Esterases

Enzymatic resolution offers a green and highly selective method for obtaining enantiomerically pure this compound. This method utilizes two different esterases for the sequential resolution of the racemic methyl ester of this compound (MFCC).

Data Presentation
Parameter(S)-6-Fluorochromane-2-carboxylic acid(R)-6-Fluorochromane-2-carboxylic acidReference
EnzymeEsterase (EstS)Esterase (EstR)[1]
SubstrateRacemic Methyl 6-fluoro-chroman-2-carboxylate (MFCC)Racemic Methyl 6-fluoro-chroman-2-carboxylate (MFCC)[1]
Enantiomeric Excess (ee)>99%95-96%[1]
Yield (after 10 batches)229.3 mM (96.9% ee)224.1 mM (99.1% ee)[1]
Total Molar Yield (after 10 batches)93.5%93.5%[1]
Reaction Time (for 10 batches)40 hours40 hours[1]
Experimental Protocol: Sequential Biphasic Batch Resolution

This protocol is based on the work by researchers who developed a practical enzymatic resolution method using two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus.[1]

Materials:

  • Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

  • Immobilized whole cells of E. coli expressing EstS

  • Immobilized whole cells of E. coli expressing EstR

  • Toluene

  • Phosphate buffer (pH 7.5)

  • Standard laboratory glassware and magnetic stirrer

  • Bioreactor (optional, for scaled-up production)

Procedure:

  • Preparation of the Biphasic System:

    • Prepare a two-phase system in a suitable reaction vessel. The organic phase consists of a solution of racemic MFCC in toluene. The aqueous phase is a phosphate buffer (pH 7.5).[1]

    • A typical ratio would be a 1:1 volume ratio of the organic to the aqueous phase.

  • Enzymatic Resolution for (S)-FCCA Production:

    • Add the immobilized E. coli cells expressing EstS to the biphasic system.

    • Stir the mixture at a constant temperature (e.g., 30°C) to facilitate the enzymatic hydrolysis.

    • Monitor the reaction progress by taking samples from the aqueous phase and analyzing the enantiomeric excess (ee) of the produced this compound (FCCA) using chiral HPLC.

    • Once the desired ee for the (S)-FCCA is achieved, stop the reaction.

  • Separation and Extraction:

    • Separate the aqueous and organic phases. The aqueous phase contains the sodium salt of (S)-FCCA.

    • Acidify the aqueous phase with an appropriate acid (e.g., HCl) to precipitate the (S)-FCCA.

    • Filter and dry the precipitated (S)-FCCA.

  • Enzymatic Resolution for (R)-FCCA Production:

    • To the remaining organic phase containing the unreacted (R)-MFCC, add a fresh aqueous phosphate buffer.

    • Add the immobilized E. coli cells expressing EstR to this new biphasic system.

    • Stir the mixture under the same conditions as the first step.

    • Monitor the reaction for the production of (R)-FCCA.

  • Separation and Extraction of (R)-FCCA:

    • Once the desired ee for the (R)-FCCA is reached, separate the phases.

    • Acidify the aqueous phase to precipitate the (R)-FCCA.

    • Filter and dry the product.

  • Sequential Batch Operation:

    • For continuous production, the organic phase containing the MFCC substrate can be reused. After each batch of (S)-FCCA production, the aqueous phase is replaced, and fresh immobilized EstS is added. Similarly, for (R)-FCCA production, the aqueous phase is replaced, and fresh immobilized EstR is added. The MFCC substrate in the organic phase can be supplemented as needed.[1]

Workflow Diagram

Enzymatic_Resolution_Workflow cluster_S_Enantiomer Production of (S)-Enantiomer cluster_R_Enantiomer Production of (R)-Enantiomer racemic_mfcc Racemic MFCC in Toluene biphasic_system_S Aqueous-Toluene Biphasic System racemic_mfcc->biphasic_system_S hydrolysis_S Enzymatic Hydrolysis biphasic_system_S->hydrolysis_S estS Immobilized EstS estS->hydrolysis_S separation_S Phase Separation hydrolysis_S->separation_S aqueous_S Aqueous Phase ((S)-FCCA Salt) separation_S->aqueous_S organic_R Organic Phase (Enriched (R)-MFCC) separation_S->organic_R acidification_S Acidification aqueous_S->acidification_S biphasic_system_R New Biphasic System organic_R->biphasic_system_R product_S (S)-FCCA acidification_S->product_S fresh_buffer Fresh Aqueous Buffer fresh_buffer->biphasic_system_R hydrolysis_R Enzymatic Hydrolysis biphasic_system_R->hydrolysis_R estR Immobilized EstR estR->hydrolysis_R separation_R Phase Separation hydrolysis_R->separation_R aqueous_R Aqueous Phase ((R)-FCCA Salt) separation_R->aqueous_R acidification_R Acidification aqueous_R->acidification_R product_R (R)-FCCA acidification_R->product_R Diastereomeric_Salt_Formation_Workflow racemic_acid Racemic 6-Fluorochromane- 2-carboxylic Acid salt_formation Salt Formation in Solvent racemic_acid->salt_formation chiral_base Chiral Resolving Agent (e.g., (R)-(+)-α-methylbenzylamine) chiral_base->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R,R and S,R) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (Mother Liquor) fractional_crystallization->more_soluble_salt recrystallization Recrystallization (optional) less_soluble_salt->recrystallization pure_salt Pure Diastereomeric Salt recrystallization->pure_salt liberation Liberation of Free Acid (Acidification) pure_salt->liberation pure_enantiomer Enantiomerically Pure This compound liberation->pure_enantiomer Chiral_Chromatography_Method_Dev start Start Method Development column_screening Column Screening (e.g., Polysaccharide CSPs) start->column_screening mobile_phase_screening Mobile Phase Screening (Normal Phase / SFC) column_screening->mobile_phase_screening separation_observed Separation Observed? mobile_phase_screening->separation_observed separation_observed->column_screening No, try another column optimize_conditions Optimize Conditions separation_observed->optimize_conditions Yes vary_modifier_ratio Vary Modifier Ratio optimize_conditions->vary_modifier_ratio evaluate_additives Evaluate Additives vary_modifier_ratio->evaluate_additives optimize_flow_temp Optimize Flow Rate & Temperature evaluate_additives->optimize_flow_temp final_method Final Optimized Method optimize_flow_temp->final_method

References

Application Notes and Protocols for the Reduction of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established literature methods, offering reliable and reproducible results.

Introduction

The reduction of the keto group and the double bond in the pyran ring of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is a critical transformation in medicinal chemistry. The resulting product, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, serves as a vital building block for more complex molecules. This document details two primary methods for this reduction: catalytic hydrogenation and a proposed sodium borohydride-based method.

Data Presentation

Table 1: Summary of Catalytic Hydrogenation Conditions and Results
ParameterValueReference
Substrate6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[1]
Catalyst10% Palladium on Carbon (Pd/C)[1]
SolventAcetic Acid[1]
TemperatureAmbient Temperature[1]
Hydrogen PressureNot specified (typically atmospheric or slightly elevated)[1]
Reaction TimeNot specified[1]
YieldNot specified[1]

Note: While the reference mentions the use of these reagents, specific quantitative data on yield and reaction time for this exact transformation were not provided in the abstract.

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol describes the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid using hydrogen gas and a palladium on carbon catalyst. This is a common and effective method for the reduction of both the ketone and the alkene functionalities in the substrate.

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Acetic Acid

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid in glacial acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can typically range from 5-10% by weight relative to the substrate.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (if not atmospheric) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of acetic acid to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

  • Purification: The crude product, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, can be further purified by recrystallization from an appropriate solvent system if necessary.[1]

Expected Product Characterization:

The structure of the resulting 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can be confirmed by spectroscopic methods.[2][3]

  • Molecular Formula: C₁₀H₉FO₃[4]

  • Molar Mass: 196.17 g/mol [3]

  • Appearance: Solid[4]

  • Spectroscopic Data: The IR and ¹H-NMR spectra should be consistent with the structure of the product.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

Method 2: Proposed Sodium Borohydride Reduction with Activating Agent

Sodium borohydride (NaBH₄) alone is generally not effective for the reduction of carboxylic acids.[5][6] However, its reactivity can be enhanced by the addition of an activating agent, such as a Lewis acid or iodine.[7][8] This proposed protocol outlines a general procedure for the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid using NaBH₄ in the presence of an activating agent. This method may offer a milder and more accessible alternative to catalytic hydrogenation.

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Sodium borohydride (NaBH₄)

  • Activating agent (e.g., Iodine (I₂), Zinc Chloride (ZnCl₂), or Trifluoroacetic acid (CF₃COOH))[7]

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Methanol (for quenching)

  • Aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the suspension in an ice bath. Carefully add sodium borohydride in portions.

  • Activation: Slowly add the chosen activating agent (e.g., a solution of iodine in THF, or solid zinc chloride). A color change or gas evolution may be observed.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction time will vary depending on the chosen activating agent and substrate concentration. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add methanol to quench the excess NaBH₄.

  • Work-up: Acidify the mixture with aqueous HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid by column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow: Catalytic Hydrogenation

experimental_workflow_catalytic_hydrogenation sub Substrate: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid reaction Hydrogenation Reaction sub->reaction solvent Solvent: Acetic Acid solvent->reaction catalyst Catalyst: 10% Pd/C catalyst->reaction h2 Hydrogen Gas (H₂) h2->reaction filtration Filtration (Remove Pd/C) reaction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation purification Purification (Recrystallization) evaporation->purification product Product: 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid purification->product

Caption: Workflow for the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Logical Relationship: Reduction Transformation

logical_relationship_reduction start 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (Starting Material) process Reduction start->process Catalytic Hydrogenation (H₂/Pd-C) or NaBH₄ + Activating Agent end 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (Product) process->end

Caption: Chemical transformation from starting material to product via reduction.

References

Application Notes and Protocols: Use of Palladium on Activated Charcoal in the Synthesis of 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorochromane-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the cardiovascular drug Nebivolol.[1][2] The efficient and high-yield synthesis of this compound is therefore of significant interest in medicinal chemistry and process development. A common and effective method for its preparation involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This process utilizes palladium on activated charcoal (Pd/C) as a robust and efficient heterogeneous catalyst. These application notes provide detailed protocols and quantitative data for this synthetic transformation.

The core of this synthesis is the reduction of both a ketone and a carbon-carbon double bond within the chromone structure of the precursor molecule.[3] Palladium on activated charcoal is a highly effective catalyst for such hydrogenation reactions, offering advantages such as high catalytic activity, ease of handling, and straightforward removal from the reaction mixture by filtration.[3]

Reaction Principle and Logical Relationship

The synthesis of this compound from its precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, proceeds via a catalytic hydrogenation reaction. The palladium on activated charcoal catalyst facilitates the addition of hydrogen across the double bond and the carbonyl group of the pyranone ring.

Reaction_Mechanism cluster_catalyst Catalytic Cycle on Pd/C Surface 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Adsorption onto Pd/C surface Adsorption onto Pd/C surface 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid->Adsorption onto Pd/C surface Hydrogenation Hydrogenation Adsorption onto Pd/C surface->Hydrogenation Stepwise H addition H2 H2 Dissociative Adsorption on Pd/C Dissociative Adsorption on Pd/C H2->Dissociative Adsorption on Pd/C Adsorbed H atoms Adsorbed H atoms Dissociative Adsorption on Pd/C->Adsorbed H atoms Adsorbed H atoms->Hydrogenation Desorption from Pd/C surface Desorption from Pd/C surface Hydrogenation->Desorption from Pd/C surface This compound This compound Desorption from Pd/C surface->this compound

Caption: Catalytic hydrogenation of the precursor on the Pd/C surface.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound using palladium on activated charcoal.

Table 1: Reaction Parameters

ParameterValueReference
Starting Material6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[4]
Catalyst5% or 10% Palladium on activated charcoal (wet or dry)[4][5]
SolventGlacial Acetic Acid[3][4]
Hydrogen Pressure2.0 MPa (approx. 20 kg/cm ²) or 15-20 kg[3][4]
Temperature70-80 °C[3][4]
Reaction Time30-35 hours (or until H₂ uptake ceases)[4]

Table 2: Reagent Quantities and Yields

Starting Material (g)Catalyst (g)Solvent (mL)Product (g)Yield (%)Purity (%)Reference
305 (5% Pd/C, 50% wet)5002588.499.8[4][6]
100.5 (Pd/C)1508.47~90Not Specified[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Protocol 1: General Procedure

This protocol is adapted from a common method found in the literature.[4][6]

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • 5% Palladium on activated charcoal (50% wet with water)

  • Glacial acetic acid

  • Nitrogen gas

  • Hydrogen gas

  • Petroleum ether

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a suitable autoclave reactor, add 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% palladium on charcoal, and 500 mL of glacial acetic acid.[4][6]

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to ensure an inert atmosphere.[4]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 2.0 MPa with hydrogen and heat the mixture to 70-80°C with stirring.[4][6]

  • Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when the hydrogen pressure in the reactor remains stable for at least 30 minutes, indicating the cessation of hydrogen uptake.[4][6]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture to remove the palladium on charcoal catalyst. The catalyst can be recovered for potential reuse.[4]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.[4][6]

  • Product Precipitation: To the concentrated residue, add 30 mL of petroleum ether and heat to induce crystallization of the product as a white solid.[4][6]

  • Isolation and Drying: Filter the solid product, wash with a small amount of cold petroleum ether, and dry under vacuum to yield this compound.[4]

Protocol 2: Alternative Work-up

This protocol provides an alternative method for product isolation.[4]

Procedure (following step 6 of Protocol 1):

  • Solvent Removal: Concentrate the reaction mass under reduced pressure.

  • Extraction: Add toluene to the degassed residue, followed by an aqueous solution of NaOH (2.28 g in 30 mL of water). Stir the mixture for 30 minutes. Separate the aqueous and toluene layers.[4]

  • Acidification and Precipitation: Acidify the aqueous layer with concentrated HCl to precipitate the solid product.[4]

  • Isolation and Drying: Filter the solid, wash with water, and dry to obtain the final product.[4]

Experimental Workflow

The overall process for the synthesis and purification of this compound is depicted in the following workflow diagram.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification A Charge Reactor: - 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid - Pd/C - Glacial Acetic Acid B Inert with Nitrogen A->B C Pressurize with Hydrogen B->C D Heat to 70-80°C C->D E Monitor H2 Uptake D->E F Cool and Depressurize E->F Reaction Complete G Filter to Remove Pd/C F->G H Concentrate Filtrate G->H I Precipitate with Petroleum Ether H->I J Filter and Dry Product I->J K K J->K Final Product: This compound

Caption: Overall workflow for the synthesis and purification.

Concluding Remarks

The use of palladium on activated charcoal for the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is a reliable and high-yielding method for the production of this compound. The protocols and data presented provide a comprehensive guide for researchers and professionals in the field. Careful control of reaction parameters, particularly temperature and hydrogen pressure, is crucial for achieving optimal results. The straightforward work-up procedure and the ability to recover the catalyst make this a practical and scalable synthesis.

References

Application Notes and Protocols for In Vitro Evaluation of 6-Fluorochromane-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays for evaluating the biological activity of 6-Fluorochromane-2-carboxylic acid derivatives. The protocols detailed below cover the assessment of anti-tubercular, anti-inflammatory, antioxidant, and neuroprotective activities.

Anti-Tubercular Activity

The chromane scaffold is a known pharmacophore in the development of anti-tubercular agents. Derivatives of this compound, particularly carboxamides, have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.

Data Presentation
Compound IDDerivative StructureMIC (µM)[1]IC50 (µM)[1]IC90 (µM)
5dN-((tert-butylcarbamoyl)(4-chlorophenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)chroman-2-carboxamide7053Not Reported
User Compound 1(Structure of user's compound)User DataUser DataUser Data
User Compound 2(Structure of user's compound)User DataUser DataUser Data
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Rifampicin)

  • Negative control (no drug)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change.

  • To determine the IC50 and IC90, measure the fluorescence or absorbance and calculate the percentage of inhibition relative to the controls.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of 6-Fluorochromane-2-carboxylic acid derivatives add_inoculum Inoculate plates with bacteria prep_compounds->add_inoculum prep_inoculum Prepare standardized M. tuberculosis inoculum prep_inoculum->add_inoculum incubation Incubate at 37°C for 5-7 days add_inoculum->incubation add_alamar Add Alamar Blue reagent incubation->add_alamar incubation2 Incubate for 24 hours add_alamar->incubation2 read_plate Read color change (visual or spectrophotometer) incubation2->read_plate determine_mic Determine MIC read_plate->determine_mic calculate_ic Calculate IC50/IC90 determine_mic->calculate_ic G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Compound 6-Fluorochromane-2- carboxylic acid derivative Compound->IKK may inhibit Compound->NFkB may inhibit translocation Compound->MAPK may inhibit G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compounds Prepare serial dilutions of test compounds mix Mix compound dilutions with DPPH solution prep_compounds->mix prep_dpph Prepare DPPH solution prep_dpph->mix incubate Incubate in dark (30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and EC50 measure->calculate G OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Keap1->Nrf2 releases Proteasome Proteasomal Degradation Nrf2->Proteasome targeted for Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates Compound 6-Fluorochromane-2- carboxylic acid derivative Compound->Keap1 may promote Nrf2 release

References

Troubleshooting & Optimization

optimizing yield and purity in 6-Fluorochromane-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity in the synthesis of 6-Fluorochromane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing racemic this compound?

A1: The most widely reported and effective method is the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This process typically utilizes a palladium on carbon (Pd/C) catalyst in a solvent like glacial acetic acid under hydrogen pressure.[1] This method is known for its high yields, often exceeding 88%, and excellent purity of the final product (e.g., 99.8%).[1][2]

Q2: Are there alternative synthesis routes that avoid the use of a Palladium catalyst?

A2: Yes, alternative routes have been developed to avoid the use of the relatively expensive palladium catalyst. One such method involves starting from p-fluorophenol and proceeding through a multi-step synthesis. This can be a cost-effective alternative for large-scale production.

Q3: Why is the stereochemistry of this compound important?

A3: The stereochemistry is crucial because the different enantiomers, (R) and (S), can have distinct biological activities. For instance, specific enantiomers of this compound are key intermediates in the synthesis of certain pharmaceuticals, such as the cardiovascular drug Nebivolol.[3] Therefore, obtaining the desired enantiomerically pure form is often a critical aspect of the synthesis.

Q4: What are the common methods for obtaining enantiomerically pure this compound?

A4: The two primary methods for obtaining single enantiomers are:

  • Chemical Resolution: This involves forming diastereomeric salts of the racemic acid with a chiral resolving agent, such as (R)-(+)- or (S)-(-)-α-methylbenzylamine.[4] The diastereomers, having different physical properties, can then be separated by fractional crystallization. However, this method can be complex, may result in lower yields, and can be less environmentally friendly.[5]

  • Enzymatic Resolution: This method utilizes enzymes, such as esterases, to selectively react with one enantiomer of a racemic mixture. For example, the enzymatic hydrolysis of racemic methyl 6-fluoro-chroman-2-carboxylate can produce the (S)-acid with high enantiomeric excess (>99%), leaving the (R)-ester unreacted, which can then be hydrolyzed to the (R)-acid.[5] This method is often more efficient, scalable, and environmentally benign than chemical resolution.[6]

Troubleshooting Guides

Synthesis of Racemic this compound via Catalytic Hydrogenation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of poor quality.- Use fresh, high-quality Pd/C catalyst.- Ensure the catalyst is not exposed to catalyst poisons like sulfur or heavy metals.- Increase the catalyst loading, but be mindful of potential side reactions.
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 2.0 MPa).- Monitor the pressure throughout the reaction and replenish hydrogen if necessary.[2]
Improper Solvent: The solvent may not be suitable for the reaction or may contain impurities that inhibit the catalyst.- Use high-purity glacial acetic acid as the solvent.[1]- Ensure the solvent is dry, as water can sometimes affect the reaction.
Non-Optimal Temperature: The reaction temperature may be too low.- Maintain the reaction temperature within the optimal range, typically 70-80°C.[1]
Low Yield Incomplete Reaction: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the starting material is fully consumed.[1]- Extend the reaction time if necessary.
Product Loss During Workup: Significant amounts of the product may be lost during filtration or crystallization.- Ensure efficient filtration to recover the product.- Optimize the crystallization procedure by carefully selecting the anti-solvent (e.g., petroleum ether) and controlling the cooling rate.[1]
Low Purity Incomplete Reduction: The starting material or intermediates may not have been fully reduced.- Ensure the reaction goes to completion by monitoring with TLC.- Consider increasing the catalyst loading or hydrogen pressure if incomplete reduction is consistently observed.
Presence of Side Products: Side reactions may be occurring, leading to impurities.- Maintain an inert atmosphere (e.g., nitrogen) before introducing hydrogen to prevent unwanted side reactions.[1]- Optimize reaction conditions (temperature, pressure) to minimize the formation of byproducts.
Inefficient Purification: The purification method may not be effectively removing impurities.- Recrystallize the crude product from an appropriate solvent system. Multiple recrystallizations may be necessary.- For persistent impurities, consider column chromatography.
Chiral Resolution
Problem Potential Cause(s) Recommended Solution(s)
Poor Enantiomeric Excess (e.e.) in Chemical Resolution Suboptimal Resolving Agent: The chosen chiral resolving agent may not be effective for this specific compound.- Screen different chiral resolving agents.- Ensure the resolving agent is of high enantiomeric purity.
Inefficient Fractional Crystallization: The crystallization conditions may not be optimal for separating the diastereomeric salts.- Experiment with different solvents and solvent mixtures for crystallization.- Control the cooling rate carefully to promote the formation of pure crystals of one diastereomer.
Low Yield in Chemical Resolution Loss of Product During Crystallization: Significant amounts of the desired diastereomer may remain in the mother liquor.- Optimize the crystallization conditions to maximize the recovery of the desired diastereomer.- The unwanted enantiomer can often be racemized and recycled to improve the overall yield.
Low Efficiency in Enzymatic Resolution Suboptimal Enzyme Activity: The enzyme's activity may be low due to non-ideal conditions.- Optimize the pH, temperature, and solvent system for the specific enzyme being used.[7]- Use immobilized enzymes for easier recovery and reuse.[5]
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme's activity.- Consider using a biphasic system (e.g., aqueous-toluene) to extract the product from the aqueous phase as it is formed, thereby reducing product inhibition.[5][7]

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for this compound Derivatives

MethodSubstrateReagent/EnzymeYieldEnantiomeric Excess (e.e.)Reference
Chemical ResolutionRacemic this compound(R)-(+)- or (S)-(-)-α-methylbenzylamineGenerally lower and more variableDependent on optimization[4]
Enzymatic ResolutionRacemic methyl 6-fluoro-chroman-2-carboxylateEsterase (EstS)93.5% (total mole yield for both enantiomers)>99% for (S)-acid[5][6]
Enzymatic ResolutionRacemic methyl 6-fluoro-chroman-2-carboxylateEsterase (EstR)93.5% (total mole yield for both enantiomers)95-96% for (R)-acid[5][6]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of a chromone precursor.[1][2]

  • Reaction Setup:

    • In a suitable autoclave, charge 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

    • Add 5% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

    • Add glacial acetic acid as the solvent.

    • Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.

  • Hydrogenation:

    • Replace the nitrogen atmosphere with hydrogen gas.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.0 MPa).

    • Heat the reaction mixture to 70-80°C with stirring.

    • Maintain the hydrogen pressure throughout the reaction. Monitor the reaction progress by TLC until the starting material is no longer detectable.

  • Work-up and Purification:

    • Cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.

    • To the resulting crude product, add a non-polar solvent such as petroleum ether and heat to induce crystallization.

    • Cool the mixture and collect the crystalline solid by filtration.

    • Wash the solid with cold petroleum ether and dry under vacuum to obtain pure this compound.

Protocol 2: Enzymatic Resolution of Racemic Methyl 6-fluoro-chroman-2-carboxylate

This protocol is based on the method described by Jiang et al. (2022).[5]

  • Reaction Setup:

    • Prepare a biphasic system consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., toluene).

    • Dissolve the racemic methyl 6-fluoro-chroman-2-carboxylate in the organic phase.

    • Add the chosen esterase (e.g., EstS for the (S)-acid or EstR for the (R)-acid), either as a free enzyme or immobilized on a solid support, to the aqueous phase.

  • Enzymatic Hydrolysis:

    • Stir the biphasic mixture vigorously to ensure good mixing between the two phases.

    • Maintain the optimal temperature and pH for the enzyme's activity.

    • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the product and the remaining substrate. The reaction is typically stopped at around 50% conversion to achieve high e.e. for both the product and the unreacted ester.

  • Work-up and Isolation:

    • Separate the aqueous and organic phases.

    • To isolate the carboxylic acid (product): Acidify the aqueous phase to a low pH (e.g., pH 2) with an acid like HCl. Extract the carboxylic acid into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • To isolate the unreacted ester: Wash the organic phase with a basic solution (e.g., sodium bicarbonate) to remove any remaining acidic product. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The unreacted ester can then be hydrolyzed chemically to obtain the other enantiomer of the carboxylic acid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid reaction Catalytic Hydrogenation (Pd/C, H2, Acetic Acid, 70-80°C) start->reaction filtration Filtration (Remove Pd/C) reaction->filtration concentration Concentration (Remove Acetic Acid) filtration->concentration crystallization Crystallization (Add Petroleum Ether) concentration->crystallization isolation Isolation (Filtration & Drying) crystallization->isolation end End Product: Racemic this compound isolation->end

Caption: Experimental workflow for the synthesis and purification of racemic this compound.

Chiral_Resolution_Workflow cluster_enzymatic Enzymatic Resolution cluster_s_path (S)-Enantiomer Pathway cluster_r_path (R)-Enantiomer Pathway start Racemic Methyl 6-fluoro-chroman-2-carboxylate enzymatic_hydrolysis Enzymatic Hydrolysis (Esterase in Biphasic System) start->enzymatic_hydrolysis separation Phase Separation enzymatic_hydrolysis->separation aqueous_phase Aqueous Phase: (S)-Carboxylic Acid separation->aqueous_phase Aqueous organic_phase Organic Phase: (R)-Ester separation->organic_phase Organic acidification Acidification & Extraction aqueous_phase->acidification s_product (S)-6-Fluorochromane-2- carboxylic acid acidification->s_product hydrolysis Chemical Hydrolysis organic_phase->hydrolysis r_product (R)-6-Fluorochromane-2- carboxylic acid hydrolysis->r_product

Caption: Workflow for the enzymatic chiral resolution of racemic methyl 6-fluoro-chroman-2-carboxylate.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting cluster_ee Poor e.e. Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity poor_ee Poor Enantiomeric Excess? start->poor_ee check_conversion Check Reaction Conversion (TLC) low_yield->check_conversion ensure_completion Ensure Complete Reaction low_purity->ensure_completion optimize_resolution Optimize Resolution Conditions (Solvent, Temp) poor_ee->optimize_resolution check_catalyst Evaluate Catalyst Activity check_conversion->check_catalyst check_conditions Verify Reaction Conditions (Temp, Pressure) check_catalyst->check_conditions optimize_workup Optimize Workup & Crystallization check_conditions->optimize_workup optimize_purification Optimize Recrystallization ensure_completion->optimize_purification column_chrom Consider Column Chromatography optimize_purification->column_chrom change_agent Change Resolving Agent (Chemical) optimize_resolution->change_agent optimize_enzyme Optimize Enzyme Conditions (Enzymatic) optimize_resolution->optimize_enzyme

Caption: Logical workflow for troubleshooting common issues in this compound synthesis.

References

common impurities in the synthesis of 6-Fluorochromane-2-carboxylic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorochromane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][2] This process typically utilizes a palladium on carbon (Pd/C) catalyst in a solvent such as glacial acetic acid under hydrogen pressure.[1][2]

Q2: What are the typical impurities I might encounter in my synthesis of this compound?

A2: Based on the common synthetic route, you can expect to encounter the following impurities:

  • Unreacted Starting Material: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid may remain if the hydrogenation reaction does not proceed to completion.

  • Partially Hydrogenated Intermediates: Incomplete reduction can lead to intermediates where, for example, the exocyclic double bond is reduced, but the ketone group remains, or vice versa.

  • Over-reduction Byproducts: Although less common under controlled conditions, the carboxylic acid functional group could potentially be reduced to a primary alcohol.

  • Residual Catalyst: Traces of the palladium (Pd) catalyst may carry over after the filtration step.

  • Solvent Residues: Residual amounts of the reaction solvent (e.g., glacial acetic acid) or precipitation solvent (e.g., petroleum ether) may be present in the final product.[1][2]

Q3: My final product has a yellowish tint. What is the likely cause?

A3: A yellow discoloration in the final product is often indicative of residual starting material, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, which is a yellow solid. Incomplete hydrogenation is the primary reason for this impurity.

Q4: How can I monitor the progress of the hydrogenation reaction to avoid incomplete conversion?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] A spot corresponding to the starting material should diminish and a new spot for the product should appear. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. Additionally, monitoring the hydrogen pressure in the reactor can be an indicator; a stable pressure suggests the reaction has ceased.[2][3]

Q5: Are there methods other than chemical synthesis for obtaining specific enantiomers of this compound?

A5: Yes, enzymatic resolution has been explored as a more environmentally friendly alternative to chemical resolution for separating (S)- and (R)-enantiomers. This method can achieve high enantiomeric excess.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; catalyst poisoning or deactivation; suboptimal reaction conditions (temperature, pressure).Ensure the catalyst is active and used in the correct proportion. Optimize reaction time, temperature, and hydrogen pressure. Monitor the reaction to completion using TLC.
Product Contaminated with Starting Material Insufficient reaction time or catalyst loading; poor catalyst activity.Increase the reaction time or the amount of catalyst. Ensure the hydrogen pressure is maintained throughout the reaction. Purify the crude product using recrystallization or acid-base extraction.
Presence of Metallic Residues (Palladium) Inefficient filtration of the catalyst.Filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure complete removal of the fine palladium on carbon particles. Consider using specialized scavengers for palladium removal if necessary.
Broad Melting Point Range of Final Product Presence of multiple impurities.Subject the product to further purification steps such as recrystallization from a suitable solvent system or column chromatography.
Difficulty in Precipitating the Product Incorrect choice of anti-solvent; insufficient concentration of the crude product solution.Concentrate the filtrate after catalyst removal to a smaller volume before adding the anti-solvent (e.g., petroleum ether). Experiment with different anti-solvents to find one that gives a clean precipitation.

Data on Purity Enhancement

Compound Purity in Crude Product (Example) Purity after Purification (Reported) Purification Method
This compound~85-95%>99.8%[2][3]Filtration, Concentration, Precipitation with Petroleum Ether, and Drying.[1][2]

Experimental Protocols

Protocol 1: General Synthesis and Primary Purification

This protocol describes a common method for the synthesis and initial purification of this compound.

  • Reaction Setup: In a suitable autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent), 5% palladium on carbon (typically 5-10% by weight of the starting material), and glacial acetic acid.[2]

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 2.0 MPa). Heat the reaction mixture to 70-80°C with stirring.[2]

  • Reaction Monitoring: Maintain the hydrogen pressure and temperature. Monitor the reaction's completion by TLC or by observing the cessation of hydrogen uptake.[1]

  • Catalyst Removal: After cooling the reactor and releasing the hydrogen pressure, filter the reaction mixture through a bed of Celite® to remove the palladium on carbon catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.

  • Precipitation: To the concentrated residue, add a non-polar solvent such as petroleum ether and stir. The product should precipitate as a solid.

  • Final Purification: Collect the solid by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield the final product.[1][2]

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in an aqueous solution of a base, such as sodium hydroxide (NaOH), to form the sodium salt.

  • Extraction of Impurities: Wash the aqueous solution with a water-immiscible organic solvent (e.g., toluene or dichloromethane) to extract any non-acidic or weakly acidic impurities.

  • Product Precipitation: Separate the aqueous layer and acidify it with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the purified solid by filtration, wash with cold water to remove any residual salts, and dry under vacuum.

Visualizations

Synthesis and Potential Impurity Formation

G cluster_impurities Potential Impurities Start 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Product This compound Start->Product Impurity1 Unreacted Starting Material Impurity2 Partially Hydrogenated Intermediate Impurity3 Residual Palladium (Pd) Impurity4 Solvent Residues G Crude Crude Reaction Mixture Filter Filtration (remove Pd/C) Crude->Filter Concentrate Concentration (remove solvent) Filter->Concentrate Precipitate Precipitation / Crystallization Concentrate->Precipitate Extract Acid-Base Extraction (optional) Precipitate->Extract Dry Drying Precipitate->Dry if extraction is skipped Extract->Dry Pure Pure Product (>99.8%) Dry->Pure

References

troubleshooting side reactions during the synthesis of fluorinated chromans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated chromans. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of fluorinated chromans?

A1: The most prevalent side reactions depend on the synthetic route employed. For the common synthesis of fluorinated chroman-4-ones from fluorinated 2'-hydroxyacetophenones and aldehydes, the primary side reaction is the self-condensation of the aldehyde. In the case of intramolecular Friedel-Crafts acylation of fluorinated phenoxypropionic acids, common side products include intermolecular acylation products leading to polymers, and incomplete cyclization.[1] The presence of the fluorine substituent can also lead to unique side reactions such as defluorination under harsh conditions.[2][3]

Q2: How does the fluorine substituent on the aromatic ring affect the yield and side reactions?

A2: The strong electron-withdrawing nature of fluorine can significantly influence the reaction outcome. In the synthesis of chroman-4-ones, a fluorine substituent on the 2'-hydroxyacetophenone ring makes it more electron-deficient. This generally increases the yield of the desired chroman-4-one by disfavoring the competing aldehyde self-condensation reaction.[1] However, the position of the fluorine atom can also affect the regioselectivity of electrophilic aromatic substitution reactions, which could influence cyclization efficiency in Friedel-Crafts type syntheses.[4][5]

Q3: I am observing a significant amount of a byproduct that I suspect is from aldehyde self-condensation. How can I minimize this?

A3: Aldehyde self-condensation is a common issue, especially when using electron-rich 2'-hydroxyacetophenones. However, it can still occur with fluorinated starting materials. To minimize this side reaction, consider the following strategies:

  • Optimize the base: Use a non-nucleophilic base to favor the desired condensation between the acetophenone and the aldehyde.

  • Control stoichiometry: Use a minimal excess of the aldehyde.

  • Slow addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower reaction temperature: Reducing the temperature can sometimes suppress the rate of the self-condensation reaction more than the desired reaction.

Q4: My intramolecular Friedel-Crafts cyclization is giving a low yield of the fluorinated chroman, with a lot of polymeric material. What can I do?

A4: The formation of polymers suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is often a concentration-dependent issue.

  • High dilution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway.

  • Catalyst choice: The choice and amount of the Lewis acid catalyst are critical. Use the minimum effective amount of a suitable Lewis acid.

  • Temperature control: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing intermolecular side reactions.

Q5: Is defluorination a common problem during the synthesis of fluorinated chromans?

A5: Defluorination is a potential side reaction, particularly under harsh acidic or basic conditions, or at elevated temperatures.[2][3] The C-F bond is generally strong, but its stability can be compromised in the presence of strong nucleophiles or under certain catalytic conditions. To avoid defluorination:

  • Use the mildest possible reaction conditions.

  • Avoid prolonged heating.

  • Carefully select catalysts and reagents to be compatible with the C-F bond.

Troubleshooting Guides

Problem 1: Low Yield of Fluorinated Chroman-4-one
Possible Cause Suggested Solution
Aldehyde self-condensation Optimize the base to a non-nucleophilic one. Control the stoichiometry of the aldehyde (use a slight excess). Add the aldehyde slowly to the reaction mixture.
Incomplete reaction Monitor the reaction progress using TLC or LC-MS. If starting material persists, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction conditions Systematically optimize parameters such as solvent, temperature, and reaction time. For microwave-assisted synthesis, carefully control the temperature and time.[1]
Poor quality of starting materials Ensure the purity of the fluorinated 2'-hydroxyacetophenone and aldehyde through recrystallization or chromatography.
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Cause Suggested Solution
Decomposition of starting materials or product Use milder reaction conditions. If the product is sensitive to acid or base, ensure neutralization during workup.
Rearrangement reactions The presence of strong acids can sometimes lead to carbocation rearrangements.[6] Consider using a milder catalyst or a different synthetic route.
Over-alkylation/acylation in Friedel-Crafts reactions Use stoichiometric amounts of the acylating or alkylating agent. The product of Friedel-Crafts acylation is generally deactivated to further substitution, but over-alkylation is a common issue.
Problem 3: Difficulty in Purifying the Fluorinated Chroman
Possible Cause Suggested Solution
Similar polarity of product and byproducts Utilize specialized chromatographic techniques. Fluorinated stationary phases (fluorous solid-phase extraction) can be highly effective for separating fluorinated compounds from non-fluorinated impurities.[7]
Co-elution in standard chromatography Optimize the mobile phase system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC can offer higher resolution for difficult separations.
Product instability on silica gel If the product is acid-sensitive, consider using neutral or basic alumina for chromatography, or use a purification method that avoids acidic stationary phases.

Data Presentation

Table 1: Effect of Fluorine Substitution on the Yield of Chroman-4-ones

2'-Hydroxyacetophenone Substituent Aldehyde Reaction Conditions Yield of Chroman-4-one (%) Key Side Product Reference
6,8-dimethyl (electron-donating)HexanalDIPA, EtOH, MW 160-170°C, 1h17Aldehyde self-condensation[1]
4'-fluoro (electron-withdrawing)HexanalDIPA, EtOH, MW 160-170°C, 1h20Aldehyde self-condensation[1]
6,8-dibromo (electron-withdrawing)PentanalDIPA, EtOH, MW 160-170°C, 1hHigh (not specified)Not specified[1]

This table illustrates that electron-withdrawing groups, such as fluorine and bromine, can lead to higher yields of the desired chroman-4-one compared to electron-donating groups, which promote aldehyde self-condensation.

Experimental Protocols

Protocol 1: Synthesis of Fluorinated 2-Alkyl-Chroman-4-one via Microwave-Assisted Aldol Condensation

This protocol is adapted from a general procedure for the synthesis of substituted chroman-4-ones.[1]

Materials:

  • Fluorinated 2'-hydroxyacetophenone (1.0 equiv)

  • Aliphatic aldehyde (1.1 equiv)

  • Diisopropylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution of the acetophenone)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous NaOH

  • 1 M aqueous HCl

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, dissolve the fluorinated 2'-hydroxyacetophenone in ethanol to a concentration of 0.4 M.

  • Add the aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents) to the solution.

  • Seal the vial and heat the mixture using microwave irradiation to 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired fluorinated chroman-4-one.

  • Characterize the final product using NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis of Fluorinated Chroman cluster_analysis Analysis and Troubleshooting cluster_solutions_low_yield Low Yield Solutions cluster_solutions_side_products Side Product Mitigation cluster_solutions_purification Purification Strategies start Start Synthesis reaction Reaction Mixture (Fluorinated Precursors + Reagents) start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude analysis Analyze Crude Product (TLC, LC-MS, 19F NMR) crude->analysis low_yield Low Yield? analysis->low_yield side_products Major Side Products? low_yield->side_products Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) low_yield->optimize_conditions Yes check_reagents Check Reagent Purity low_yield->check_reagents Yes purification Purification low_yield->purification No purification_issue Purification Difficulty? side_products->purification_issue Yes change_reagents Change Base/Catalyst side_products->change_reagents Yes control_stoichiometry Adjust Stoichiometry side_products->control_stoichiometry Yes high_dilution Use High Dilution side_products->high_dilution Yes side_products->purification No optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) purification_issue->optimize_chromatography Yes fluorous_spe Use Fluorous SPE purification_issue->fluorous_spe Yes prep_hplc Preparative HPLC purification_issue->prep_hplc Yes purification_issue->purification No optimize_conditions->reaction check_reagents->start change_reagents->reaction control_stoichiometry->reaction high_dilution->reaction optimize_chromatography->purification fluorous_spe->purification prep_hplc->purification pure_product Pure Fluorinated Chroman purification->pure_product

Caption: Troubleshooting workflow for the synthesis of fluorinated chromans.

Side_Reaction_Factors cluster_main_reaction Desired Reaction cluster_side_reactions Potential Side Reactions cluster_factors Influencing Factors main_product Fluorinated Chroman aldehyde_self_condensation Aldehyde Self-Condensation intermolecular_reaction Intermolecular Reaction (Polymerization) defluorination Defluorination rearrangement Rearrangement substituents Substituent Effects (e.g., Fluorine position) substituents->main_product Influences Yield substituents->aldehyde_self_condensation Influences Rate concentration Concentration concentration->intermolecular_reaction Promotes temperature Temperature temperature->defluorination Can Promote reagents Reagents (Base, Catalyst) reagents->main_product Affects Selectivity reagents->aldehyde_self_condensation Can Promote reagents->rearrangement Can Catalyze

Caption: Factors influencing side reactions in fluorinated chroman synthesis.

References

Technical Support Center: Improving the Efficiency of Enzymatic Resolution of 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of 6-Fluorochromane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common substrate for the enzymatic resolution to obtain this compound?

A1: The most common substrate is the racemic methyl ester, racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). The enzymatic resolution is typically performed through hydrolysis of this ester.[1]

Q2: Which enzymes are suitable for the resolution of this compound derivatives?

A2: Esterases have been shown to be highly effective. Specifically, two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, have been successfully used for the sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs), respectively.[1] Lipases, such as those from Candida antarctica and Pseudomonas cepacia, are also commonly employed for the resolution of similar chromane derivatives and are worth screening.[2]

Q3: What is a typical reaction setup for this enzymatic resolution?

A3: A common and effective setup is an aqueous-toluene biphasic system.[1] This system facilitates the separation of the acidic product from the unreacted ester. The enzyme can be used in either a free or immobilized form. Immobilized enzymes are often preferred for easier recovery and reuse.[3][4]

Q4: What are the expected enantiomeric excess (e.e.) and yield for this resolution?

A4: Using a sequential biphasic batch resolution with immobilized cells of EstS and EstR, (S)-FCCA can be obtained with an e.e. of 96.9% and (R)-FCCA with an e.e. of 99.1%.[1][3] The total mole yield for both enantiomers can reach up to 93.5% in an optimized sequential process.[1][3] For a standard kinetic resolution, the theoretical maximum yield for each enantiomer is 50%.[5]

Troubleshooting Guide

Low Conversion Rate or Stalled Reaction

Q: My reaction is very slow or has stopped before reaching 50% conversion. What are the possible causes and solutions?

A: There are several potential reasons for a low conversion rate. The following table outlines common causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal Reaction Conditions pH: Ensure the pH of the aqueous phase is optimal for the specific enzyme. Many lipases and esterases have an optimal pH around 7.0.[5] Temperature: Operate the reaction at the enzyme's optimal temperature, typically between 30-50°C for many common lipases.[4][5]
Enzyme Inactivation Inhibitors: Ensure the purity of your substrate and solvents, as contaminants can inhibit enzyme activity.[5] Consider adding a chelating agent like EDTA if metal ion contamination is suspected. Product Inhibition: The carboxylic acid product can lower the pH of the medium, potentially inactivating the enzyme. Using a buffered aqueous phase or the controlled addition of a base can mitigate this.
Insufficient Enzyme Loading Increase the amount of enzyme in a stepwise manner to find the optimal concentration.[5]
Poor Mass Transfer In a biphasic system, ensure adequate mixing (e.g., 150-200 rpm) to facilitate the interaction between the substrate in the organic phase and the enzyme in the aqueous phase.[4]
Low Enantioselectivity (Low e.e.)

Q: The conversion is proceeding, but the enantiomeric excess (e.e.) of my product and/or remaining substrate is low. How can I improve this?

A: Low enantioselectivity is a common issue. Here are some strategies to enhance it:

Potential Cause Recommended Solution
Suboptimal Enzyme Choice The intrinsic enantioselectivity of the enzyme is crucial. Screen a variety of commercially available lipases and esterases to identify the most selective one for your substrate.[6]
Reaction Temperature Lowering the reaction temperature can often increase enantioselectivity, although it may also decrease the reaction rate. A compromise between rate and selectivity needs to be found experimentally.[4][6]
Organic Solvent The choice of organic solvent in a biphasic system can influence enantioselectivity. Screen different organic solvents to find the one that gives the best balance of activity and selectivity.
Reaction Progress Beyond 50% Conversion In a kinetic resolution, the highest e.e. for the unreacted substrate is achieved at or near 50% conversion. For the product, the e.e. is generally high and relatively constant up to 50% conversion. Monitor the reaction closely and stop it at the optimal point.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate.

Table 1: Performance of Esterases in Sequential Biphasic Batch Resolution

EnzymeTarget ProductEnantiomeric Excess (e.e.)
EstS(S)-6-Fluorochromane-2-carboxylic acid>99% (initial), 96.9% (in batch process)[1]
EstR(R)-6-Fluorochromane-2-carboxylic acid95-96% (initial), 99.1% (in batch process)[1]

Table 2: Overall Process Performance for Sequential Resolution

ParameterValue
Total Mole Yield93.5%[1][3]
(S)-FCCA Concentration229.3 mM[1]
(R)-FCCA Concentration224.1 mM[1]
Total Reaction Time40 hours[1]

Experimental Protocols

Protocol 1: General Screening of Enzymes for Hydrolytic Resolution

  • Reaction Setup: In a series of vials, dissolve racemic methyl 6-fluoro-chroman-2-carboxylate in a biphasic system of toluene and a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). A typical volume ratio is 1:1.

  • Enzyme Addition: To each vial, add a different lipase or esterase (e.g., 10-20 mg of free enzyme powder). Include a control reaction without an enzyme.

  • Incubation: Stir the vials at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).

  • Monitoring: At regular intervals, withdraw a small aliquot from the organic phase. Analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of the unreacted ester.

  • Evaluation: Compare the conversion rates and enantioselectivities of the different enzymes to select the best candidate for optimization.

Protocol 2: Optimized Sequential Resolution with Immobilized Esterases

This protocol is based on the work by Jiang et al. (2022).[1]

  • Enzyme Immobilization: Immobilize EstS and EstR expressing E. coli cells separately using a suitable method, such as entrapment in calcium alginate.

  • Reaction Setup for (S)-FCCA Production: In a reactor, combine the organic phase containing racemic methyl 6-fluoro-chroman-2-carboxylate in toluene with an aqueous phase (buffer). Add the immobilized EstS cells.

  • First Resolution: Stir the mixture at the optimal temperature until approximately 50% conversion is reached. Monitor the reaction by chiral HPLC.

  • Product Recovery: Stop the reaction and separate the aqueous and organic phases. The aqueous phase contains the (S)-FCCA. The organic phase contains the unreacted (R)-methyl 6-fluoro-chroman-2-carboxylate.

  • Reaction Setup for (R)-FCCA Production: Replace the aqueous phase and the immobilized EstS with a fresh buffer and immobilized EstR cells.

  • Second Resolution: Continue the reaction to hydrolyze the remaining (R)-ester to (R)-FCCA.

  • Work-up: Isolate and purify the (S)-FCCA and (R)-FCCA from their respective aqueous phases by acidification followed by extraction.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_step1 Step 1: Resolution of (S)-enantiomer cluster_separation1 Separation cluster_product1 Product 1 cluster_step2 Step 2: Resolution of (R)-enantiomer cluster_product2 Product 2 racemic_ester Racemic Methyl 6-Fluorochromane-2-carboxylate in Toluene step1 Add Immobilized EstS and Aqueous Buffer racemic_ester->step1 separation1 Separate Aqueous and Organic Phases step1->separation1 product_S (S)-6-Fluorochromane- 2-carboxylic Acid (Aqueous Phase) separation1->product_S Aqueous step2 Add Immobilized EstR and Fresh Aqueous Buffer to Organic Phase separation1->step2 Organic product_R (R)-6-Fluorochromane- 2-carboxylic Acid (Aqueous Phase) step2->product_R

Caption: Workflow for the sequential enzymatic resolution of this compound.

Troubleshooting_Tree start Low Efficiency in Enzymatic Resolution issue Identify Primary Issue start->issue low_conversion Low Conversion Rate issue->low_conversion Conversion < 50% low_ee Low Enantioselectivity (e.e.) issue->low_ee e.e. is low check_conditions Check Reaction Conditions (pH, Temp) low_conversion->check_conditions optimize_enzyme Optimize Enzyme Choice low_ee->optimize_enzyme check_enzyme_activity Assess Enzyme Activity check_conditions->check_enzyme_activity Optimal solution_conditions Adjust pH and Temperature to Optimal Values check_conditions->solution_conditions Suboptimal solution_enzyme_load Increase Enzyme Loading check_enzyme_activity->solution_enzyme_load Low Loading solution_inhibition Check for Inhibitors/ Product Inhibition check_enzyme_activity->solution_inhibition Inactivation optimize_temp Optimize Temperature optimize_enzyme->optimize_temp Enzyme is Selective solution_screen_enzymes Screen Different Enzymes optimize_enzyme->solution_screen_enzymes Not Ideal solution_lower_temp Lower Reaction Temperature optimize_temp->solution_lower_temp

Caption: Troubleshooting decision tree for enzymatic resolution.

References

preventing racemization during the synthesis of chiral 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of chiral 6-Fluorochromane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during the synthesis and purification of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically pure this compound?

There are two main strategies for producing enantiomerically pure this compound:

  • Chiral Resolution of a Racemic Mixture: This involves synthesizing the racemic mixture of this compound and then separating the two enantiomers. Common methods include:

    • Diastereomeric Salt Formation: Reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[1][2]

    • Enzymatic Kinetic Resolution: Using an enzyme, such as a lipase or esterase, to selectively react with one enantiomer of a racemic ester derivative, allowing for the separation of the unreacted enantiomer and the product.[3][4]

  • Asymmetric Synthesis: This approach directly synthesizes the desired enantiomer using a chiral catalyst or auxiliary. A key method is the asymmetric hydrogenation of a prochiral precursor like 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.[5]

Q2: What is the most common cause of racemization for chiral carboxylic acids like this one?

The most common cause of racemization for carboxylic acids with a chiral center at the alpha-position (the carbon adjacent to the carboxyl group) is the formation of a planar, achiral enol or enolate intermediate.[6][7] This is often facilitated by the presence of acids or bases and can occur at elevated temperatures.[7][8] Once the planar intermediate is formed, reprotonation can occur from either face with equal probability, leading to a loss of stereochemical purity.

Q3: Which chiral resolving agents are effective for this compound?

For the diastereomeric salt resolution of this compound, chiral amines are commonly used. Specifically, (R)-(+)-α-methylbenzylamine and (S)-(-)-α-methylbenzylamine have been successfully employed to resolve the corresponding enantiomers.[9] Other chiral bases like brucine, strychnine, and quinine are also generally effective for resolving chiral carboxylic acids.[10]

Q4: How can I determine the enantiomeric excess (ee) of my final product?

The most reliable method for determining the enantiomeric excess of your this compound is through chiral High-Performance Liquid Chromatography (HPLC).[4][11] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification. Polysaccharide-based CSPs are often effective for this class of compounds.[12] Other methods include using chiral solvating agents or derivatizing agents in Nuclear Magnetic Resonance (NMR) spectroscopy to induce separate signals for the enantiomers.[12]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Potential Cause Troubleshooting Steps
Racemization during synthesis or workup - Avoid strong acids or bases and high temperatures , especially during workup and purification steps.[7][8] The chiral center is susceptible to epimerization via enolate formation. - If racemization is suspected, analyze the enantiomeric excess at different stages of your process to pinpoint the problematic step.
Inefficient chiral resolution - Optimize crystallization conditions for diastereomeric salts: Screen different solvents to maximize the solubility difference between the two diastereomers.[13][14] Control the cooling rate during crystallization; a slower rate often yields purer crystals.[15] - For enzymatic resolution, screen different enzymes and conditions: The choice of enzyme, solvent, pH, and temperature can significantly impact enantioselectivity.[16][17]
Inaccurate ee measurement - Ensure proper chiral HPLC method development: Optimize the mobile phase and flow rate to achieve baseline separation of the enantiomers.[4] - Verify the purity of your sample before analysis , as impurities can interfere with the measurement.
Issue 2: Poor Yield During Diastereomeric Salt Crystallization
Potential Cause Troubleshooting Steps
Suboptimal solvent choice - Screen a variety of solvents with different polarities. The ideal solvent will have a large solubility difference between the two diastereomeric salts.[13] - Consider using solvent mixtures to fine-tune the solubility properties.[14]
Incorrect stoichiometry of the resolving agent - While a 1:1 molar ratio of the racemic acid to the resolving agent is a good starting point, varying this ratio can sometimes improve the yield and purity of the desired diastereomer. [18]
Co-crystallization of both diastereomers - Slow, controlled cooling and gentle agitation can favor the crystallization of the less soluble diastereomer.[15] - Seeding the solution with a small crystal of the desired diastereomer can promote its selective crystallization.
Loss of product during filtration and washing - Wash the crystals with a small amount of cold solvent to minimize dissolution of the desired product. - Ensure the filtration setup is efficient to recover all the crystalline material.
Issue 3: Low Conversion in Enzymatic Kinetic Resolution
Potential Cause Troubleshooting Steps
Enzyme inhibition or denaturation - Check for potential inhibitors in your substrate or solvent. - Ensure the reaction temperature and pH are within the optimal range for the enzyme to prevent denaturation.[17] - Substrate or product inhibition can occur at high concentrations. Try lowering the initial substrate concentration or feeding the substrate gradually.[17]
Suboptimal reaction conditions - Screen different organic solvents or biphasic systems. The solvent can significantly affect enzyme activity.[16] - Optimize the water content in the reaction medium, as it is crucial for lipase activity in organic solvents.[17]
Poor mass transfer - Ensure efficient stirring or shaking , especially when using an immobilized enzyme, to facilitate the interaction between the enzyme and the substrate.[17]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic this compound

This protocol is a general guideline based on the successful resolution using chiral α-methylbenzylamine.[9]

  • Salt Formation:

    • Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add 0.5-1.0 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine to isolate the (S)-acid).

    • Gently heat the mixture until all solids dissolve.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

    • If no crystals form, try seeding the solution with a small crystal of the desired diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Chiral Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., 1M HCl) to a pH of 1-2.

    • Extract the liberated chiral this compound with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched product.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Methyl 6-Fluorochromane-2-carboxylate

This protocol is based on the use of esterases for the sequential resolution of the methyl ester of the target molecule.[3]

  • Esterification of the Racemic Acid:

    • Convert the racemic this compound to its methyl ester (rac-MFCC) using a standard esterification method (e.g., with methanol and a catalytic amount of sulfuric acid).

  • Enzymatic Hydrolysis (First Enantiomer):

    • Prepare a biphasic system of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., toluene) containing the rac-MFCC.

    • Add the esterase selective for one enantiomer (e.g., EstS for the (S)-enantiomer). Immobilized enzymes are recommended for easier recovery.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Separate the aqueous and organic phases. The aqueous phase will contain the hydrolyzed (S)-acid, and the organic phase will be enriched in the (R)-ester.

  • Isolation of the First Enantiomer:

    • Acidify the aqueous phase with 1M HCl and extract the (S)-6-Fluorochromane-2-carboxylic acid with an organic solvent.

  • Hydrolysis of the Second Enantiomer (Optional, for sequential resolution):

    • The organic phase containing the enriched (R)-ester can be subjected to a second enzymatic hydrolysis using an esterase selective for the (R)-enantiomer (e.g., EstR) to obtain the (R)-acid.[3]

  • Analysis:

    • Determine the enantiomeric excess of both the recovered ester and the hydrolyzed acid using chiral HPLC.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for this compound Derivatives

MethodSubstrateReagent/EnzymeProductEnantiomeric Excess (ee)YieldReference
Diastereomeric Salt FormationRacemic this compound(R)-(+)-α-methylbenzylamine(S)-6-Fluorochromane-2-carboxylic acidHigh (after recrystallization)-[9]
Diastereomeric Salt FormationRacemic this compound(S)-(-)-α-methylbenzylamine(R)-6-Fluorochromane-2-carboxylic acidHigh (after recrystallization)-[9]
Enzymatic ResolutionRacemic Methyl 6-Fluorochromane-2-carboxylateEsterase (EstS)(S)-6-Fluorochromane-2-carboxylic acid>99%93.5% (total mole yield for both enantiomers)[3]
Enzymatic ResolutionRacemic Methyl 6-Fluorochromane-2-carboxylateEsterase (EstR)(R)-6-Fluorochromane-2-carboxylic acid95-96%93.5% (total mole yield for both enantiomers)[3]

Note: Yields for diastereomeric salt formation are highly dependent on the specific crystallization conditions and the number of recrystallization steps.

Visualizations

Racemization_Mechanism cluster_chiral Chiral State cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture Chiral_Acid_R (R)-Enantiomer Planar_Enolate Planar Enolate (Achiral) Chiral_Acid_R->Planar_Enolate Base (deprotonation) or Acid (enolization) Chiral_Acid_S (S)-Enantiomer Planar_Enolate->Chiral_Acid_S Protonation Chiral_Acid_R_2 (R)-Enantiomer Planar_Enolate->Chiral_Acid_R_2 Protonation

Mechanism of Racemization for α-Chiral Carboxylic Acids.

Diastereomeric_Resolution_Workflow Start Racemic this compound Add_Base Add Chiral Resolving Agent (e.g., (R)-(+)-α-methylbenzylamine) Start->Add_Base Form_Salts Formation of Diastereomeric Salts ((R,S)-salt and (R,R)-salt) Add_Base->Form_Salts Crystallize Fractional Crystallization (based on solubility difference) Form_Salts->Crystallize Separate Separate Crystals and Mother Liquor Crystallize->Separate Crystals Less Soluble Diastereomeric Salt Crystals Separate->Crystals Solid Mother_Liquor Mother Liquor with More Soluble Diastereomeric Salt Separate->Mother_Liquor Liquid Acidify_Crystals Acidify to Liberate Chiral Acid Crystals->Acidify_Crystals Acidify_ML Acidify to Recover Other Enantiomer Mother_Liquor->Acidify_ML Final_Product Enantiomerically Enriched This compound Acidify_Crystals->Final_Product Other_Enantiomer Other Enantiomer (can be racemized and recycled) Acidify_ML->Other_Enantiomer

Workflow for Diastereomeric Salt Resolution.

Troubleshooting_Low_EE Problem Low Enantiomeric Excess (ee) Check_Racemization Check for Racemization Problem->Check_Racemization Check_Resolution Check Resolution Efficiency Problem->Check_Resolution Check_Analysis Check Analytical Method Problem->Check_Analysis Solution_Racemization Use milder conditions (lower temp, avoid strong acid/base) Check_Racemization->Solution_Racemization Solution_Resolution_Cryst Optimize crystallization (solvent, cooling rate) Check_Resolution->Solution_Resolution_Cryst Diastereomeric Salt Solution_Resolution_Enz Screen enzymes and reaction conditions Check_Resolution->Solution_Resolution_Enz Enzymatic Solution_Analysis Optimize chiral HPLC method Check_Analysis->Solution_Analysis

Troubleshooting Logic for Low Enantiomeric Excess.

References

Technical Support Center: Purification of 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Fluorochromane-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for effective purification.

  • Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities. Given the fluorinated nature of the compound, specialized stationary phases can be advantageous.

  • Acid-Base Extraction: This liquid-liquid extraction method is effective for separating the acidic product from neutral or basic impurities.[1][2][3]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can originate from the starting materials, by-products, or degradation products. If synthesized via hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, common impurities may include:

  • Unreacted starting material.

  • Over-reduced or partially reduced by-products.

  • Residual palladium catalyst from the hydrogenation step.[4][5][6]

  • Solvents used in the reaction and workup (e.g., glacial acetic acid, petroleum ether).

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of a sample and detecting impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities. Quantitative NMR (qNMR) can also be used for purity determination.[8][9][10][11]

  • Melting Point Analysis: A sharp melting point range close to the literature value (124-128 °C) is indicative of high purity.[12]

Troubleshooting Guides

Recrystallization

Problem: The compound does not crystallize from the solution.

  • Potential Cause: The solution may not be supersaturated, meaning too much solvent was used.

  • Troubleshooting Steps:

    • Evaporate excess solvent: Gently heat the solution to evaporate some of the solvent and concentrate the solution.

    • Induce crystallization:

      • Seeding: Add a small crystal of pure this compound to the solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Cooling: Ensure the solution is cooled sufficiently, first at room temperature and then in an ice bath, to reduce the solubility of the compound.[13][14]

Problem: The compound "oils out" instead of forming crystals.

  • Potential Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly, causing the compound to come out of solution above its melting point.

  • Troubleshooting Steps:

    • Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.

    • Change solvent system: Consider using a different solvent or a solvent pair.

Problem: The recovered crystals are still impure.

  • Potential Cause: Impurities may have similar solubility profiles to the product, leading to co-crystallization.

  • Troubleshooting Steps:

    • Perform a second recrystallization: A subsequent recrystallization using a different solvent system may be effective.

    • Activated Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

    • Consider an alternative purification method: If recrystallization is ineffective, column chromatography or acid-base extraction may be necessary.

Column Chromatography

Problem: Poor separation of the compound from impurities on a standard silica gel column.

  • Potential Cause: The polarity of the eluent may not be optimized, or the compound may interact strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems to achieve good separation.

    • Use a fluorinated stationary phase: For fluorinated compounds, a fluorinated stationary phase (e.g., C8-fluorous, pentafluorophenyl) can offer different selectivity compared to standard silica or C18 columns.[15]

    • Gradient elution: Employing a solvent gradient from a non-polar to a more polar eluent can improve separation.

Problem: The compound is not eluting from the column.

  • Potential Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in the eluent system.

    • Add a modifier: For carboxylic acids, adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase can help to overcome strong interactions with the stationary phase and improve elution.

Data Presentation

Purification TechniquePrincipleTypical PurityYieldProsCons
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.>99% (with optimal solvent)Moderate to HighSimple, cost-effective, scalable.Solvent selection can be challenging; potential for product loss in the mother liquor.
Column Chromatography Separation based on differential partitioning of the compound and impurities between a stationary and a mobile phase.>98%ModerateHigh resolution for complex mixtures; adaptable to different scales.More time-consuming and requires more solvent than recrystallization; potential for product loss on the column.
Acid-Base Extraction Separation of acidic compounds from neutral and basic impurities by converting the acid to its water-soluble salt.Variable (often used as a preliminary purification step)HighEffective for removing non-acidic impurities; relatively quick.Does not separate the target acid from other acidic impurities; requires use of acids and bases.

Note: Purity and yield are dependent on the nature and amount of impurities in the crude material and the optimization of the chosen purification method.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Toluene/Hexane)
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: While the solution is still hot, slowly add hexane (a poor solvent) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial, less polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude sample in an organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded or processed further if it contains other compounds of interest.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the this compound precipitates out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any remaining salts and then dry it thoroughly.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude 6-Fluorochromane- 2-carboxylic acid recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography extraction Acid-Base Extraction crude->extraction analysis Purity Assessment (HPLC, NMR, MP) recrystallization->analysis chromatography->analysis extraction->analysis pure Pure 6-Fluorochromane- 2-carboxylic acid analysis->pure

Caption: General workflow for the purification of this compound.

troubleshooting_crystallization start No Crystals Formed cause1 Too Much Solvent? start->cause1 cause2 Supersaturation Not Reached? start->cause2 solution1 Evaporate Solvent cause1->solution1 solution2a Seed with Crystal cause2->solution2a solution2b Scratch Flask cause2->solution2b solution2c Cool Further cause2->solution2c

Caption: Troubleshooting logic for failed crystallization.

References

stability issues of 6-Fluorochromane-2-carboxylic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Fluorochromane-2-carboxylic acid under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1][2][3] It is recommended to keep the compound in a tightly sealed container at 2-8°C.[4] Inert atmosphere (e.g., argon or nitrogen) can be considered for extended storage to minimize potential oxidative degradation.

Q2: My this compound has changed color. What could be the cause?

A2: Color change often indicates degradation. This could be due to exposure to light, elevated temperatures, or reactive atmospheric conditions. Photodegradation, particularly of the fluorinated aromatic ring, or slow oxidation could lead to the formation of colored impurities.[5] It is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC, before further use.

Q3: I am observing poor solubility of the compound after storage. What might be the issue?

A3: A decrease in solubility can be a sign of the formation of less soluble degradation products or polymerization. This may be triggered by improper storage conditions, such as exposure to moisture or high temperatures.[6][7]

Q4: How does pH affect the stability of this compound in aqueous solutions?

Q5: Is this compound sensitive to light?

A5: Fluorinated aromatic compounds can undergo photodegradation upon exposure to UV light.[8][9][10] Although some fluorinated compounds exhibit enhanced photostability, it is a best practice to store this compound in amber vials or otherwise protected from light to prevent potential degradation.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Chemical degradation due to improper storage (heat, light, moisture).1. Confirm the identity of the new peaks through mass spectrometry. 2. Review storage conditions against recommended practices. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Inconsistent experimental results Degradation of the compound in solution during the experiment.1. Prepare fresh solutions for each experiment. 2. Minimize the exposure of the solution to harsh conditions (e.g., high temperature, strong light, extreme pH). 3. Consider performing a short-term stability study of the compound in the experimental solvent system.
Physical changes in the solid material (e.g., clumping, discoloration) Exposure to moisture or air, leading to hydration or oxidation.1. Store the compound in a desiccator. 2. For sensitive applications, handle the compound in an inert atmosphere (glove box).

Stability Data Summary

Disclaimer: The following tables contain illustrative data based on general chemical principles for similar compounds, as specific experimental stability data for this compound is not publicly available. This information should be used for guidance and estimation purposes only.

Table 1: Illustrative Thermal Stability Data

Storage TemperatureTimePurity (%)Appearance
-20°C12 months>99%White to off-white powder
4°C12 months>98%White to off-white powder
25°C (Room Temp)6 months~95%Slight yellowing
40°C3 months~90%Yellowish powder

Table 2: Illustrative Photostability Data (Solid State)

Light ConditionDurationPurity (%)Appearance
Dark (Control)24 hours>99%No change
UV Light (254 nm)24 hours~92%Noticeable yellowing
White Light7 days~97%Slight discoloration

Table 3: Illustrative pH Stability in Aqueous Solution at 25°C

pHTimePurity (%)
2.024 hours~96%
7.024 hours>99%
9.024 hours~97%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways.[12][13][14]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose the stock solution or solid compound to UV light (e.g., 254 nm) and/or white light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to determine the percentage of degradation and identify any new peaks.

Visualizations

Stability_Testing_Workflow cluster_setup Experimental Setup cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Compound This compound StockSolution Prepare Stock Solution Compound->StockSolution Thermal Thermal (Heat) Compound->Thermal Acid Acidic (HCl) StockSolution->Acid Base Basic (NaOH) StockSolution->Base Oxidation Oxidative (H2O2) StockSolution->Oxidation Photo Photolytic (UV/Vis) StockSolution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Characterization Characterize Degradants (LC-MS) HPLC->Characterization Report Stability Report & Degradation Profile Characterization->Report

Caption: Workflow for Stability Testing.

Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound Decarboxylation Decarboxylation Product (Loss of CO2) Parent->Decarboxylation Heat, pH RingOpening Hydrolytic Ring Opening Parent->RingOpening Strong Acid/Base Oxidation Aromatic Ring Oxidation (e.g., Hydroxylation) Parent->Oxidation Oxidizing Agent Defluorination Photolytic Defluorination Parent->Defluorination UV Light

Caption: Plausible Degradation Pathways.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluorochromane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist you in your experiments.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for addressing its solubility challenges.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₁₀H₉FO₃-
Molecular Weight 196.18 g/mol -
pKa ~3.05The compound is a weak acid. At pH values below its pKa, it will exist predominantly in its less soluble, neutral form. Above the pKa, it will deprotonate to its more soluble anionic form.
LogP ~1.60The positive LogP value indicates a lipophilic (oil-loving) nature, which corresponds to poor solubility in water.
General Solubility Low in water, better in organic solvents like ethanol.Direct dissolution in aqueous buffers, especially at neutral or acidic pH, is expected to be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty dissolving this compound in my aqueous buffer (pH 7.4). What is the primary reason for this?

A1: The poor aqueous solubility of this compound at neutral pH is primarily due to its chemical structure. With a LogP of approximately 1.60, the molecule is inherently lipophilic, meaning it prefers a non-polar or oily environment over water. Additionally, as a carboxylic acid with a pKa of about 3.05, it is predominantly in its neutral, less soluble form at pH values below its pKa. While at pH 7.4 it will be mostly ionized and more soluble than at acidic pH, its intrinsic low solubility can still pose a challenge.

Q2: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A2: As a weak acid, the solubility of this compound is highly dependent on the pH of the aqueous medium.

  • Below pKa (pH < 3.05): The compound will be in its protonated, neutral form (R-COOH), which is significantly less soluble in water.

  • Above pKa (pH > 3.05): The compound will deprotonate to its anionic form (R-COO⁻), which is much more polar and, therefore, more soluble in water.

You can leverage this by preparing your stock solutions at a higher pH (e.g., pH 8.0 or above) where the compound is in its more soluble salt form. You can then carefully adjust the pH of your final experimental medium. The relationship between pH, pKa, and solubility can be estimated using the Henderson-Hasselbalch equation.

Estimated pH-Dependent Aqueous Solubility of this compound

The following table provides an estimated solubility profile based on theoretical calculations. Actual experimental values may vary.

pHPredominant SpeciesEstimated Solubility (µg/mL)Relative Solubility
2.0R-COOH (Neutral)< 10Very Low
4.0R-COO⁻ (Anionic)~100Moderate
6.0R-COO⁻ (Anionic)> 1000High
7.4R-COO⁻ (Anionic)> 1000High
8.0R-COO⁻ (Anionic)> 1000High

Q3: My compound precipitates out of solution when I adjust the pH back to a physiological range after dissolving it at a high pH. How can I prevent this?

A3: This is a common issue known as "precipitation upon pH shift." While dissolving the compound at a high pH increases its concentration, the solution can become supersaturated when the pH is lowered, leading to precipitation. Here are some troubleshooting steps:

  • Use a Co-solvent: Incorporating a water-miscible organic solvent can help keep the compound in solution even at a lower pH.

  • Utilize Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility across a wider pH range.

  • Salt Formation: Preparing a stable salt of the carboxylic acid can improve its dissolution rate and solubility.

  • Kinetic vs. Thermodynamic Solubility: For short-term experiments, you might be able to work with a supersaturated solution if precipitation is slow. However, for longer-term studies, achieving thermodynamic solubility is crucial.

Q4: What are co-solvents, and how do I choose the right one for my experiment?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[1] Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[2]

Choosing a Co-solvent:

  • Compatibility: Ensure the co-solvent is compatible with your experimental system and does not interfere with your assays.

  • Toxicity: For cell-based assays, consider the cytotoxicity of the co-solvent and determine a safe concentration.

  • Solubilizing Power: The choice of co-solvent can be empirical. It is often necessary to test a few different co-solvents to find the most effective one. A general starting point is to test ethanol, propylene glycol, and PEG 400.

Solubility Enhancement with Co-solvents (Hypothetical Data)
Co-solvent (10% v/v in Water)Estimated Solubility Increase (Fold Change)
Ethanol5 - 10
Propylene Glycol10 - 20
PEG 40015 - 30
DMSO> 50

Q5: I have heard about using cyclodextrins to improve solubility. How do they work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3][4][5][6] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an "inclusion complex."[5][7] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[3][4][6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional and reliable shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., pH 2.0, 4.5, 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the desired aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to vial B Add aqueous buffer A->B C Seal vial B->C D Shake at constant temperature (24-48 hours) C->D E Settle and collect supernatant D->E F Filter through 0.22 µm filter E->F G Quantify concentration (HPLC/UV-Vis) F->G

Fig. 1: Workflow for the shake-flask solubility determination method.

Protocol 2: pH-Dependent Solubility Profile

This protocol describes how to determine the solubility of this compound across a range of pH values.

Materials:

  • Same as Protocol 1

  • A series of buffers covering the desired pH range (e.g., from pH 2 to 10)

Procedure:

  • Follow the steps outlined in Protocol 1.

  • Repeat the experiment for each buffer of a different pH.

  • Plot the determined solubility (on a logarithmic scale) against the pH of the buffer.

Protocol 3: Co-solvency Solubility Enhancement

This protocol details how to assess the effect of co-solvents on the solubility of the compound.

Materials:

  • Same as Protocol 1

  • Selected co-solvents (e.g., ethanol, propylene glycol, PEG 400)

Procedure:

  • Prepare a series of co-solvent-buffer mixtures at different concentrations (e.g., 5%, 10%, 20% v/v co-solvent in your chosen buffer).

  • Follow the shake-flask method (Protocol 1) for each co-solvent mixture.

  • Compare the solubility results to that in the buffer alone to determine the fold-increase in solubility.

G A Start: Poorly soluble compound B Select co-solvents (e.g., Ethanol, PEG 400) A->B C Prepare co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v) B->C D Perform shake-flask solubility assay for each mixture C->D E Quantify solubility D->E F Compare to solubility in buffer alone E->F G End: Determine optimal co-solvent and concentration F->G

Fig. 2: Logical workflow for co-solvent selection and optimization.

Protocol 4: Salt Formation for Solubility Enhancement

This protocol provides a general method for preparing a salt of this compound to potentially improve its solubility and dissolution rate.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like tromethamine)

  • A suitable solvent (e.g., ethanol, isopropanol)

  • An anti-solvent (e.g., diethyl ether, heptane)

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent.

  • In a separate container, dissolve an equimolar amount of the chosen base in the same solvent.

  • Slowly add the base solution to the carboxylic acid solution while stirring.

  • Stir the mixture for a period to allow for salt formation.

  • If the salt precipitates, it can be collected by filtration. If it remains dissolved, an anti-solvent can be slowly added to induce precipitation.

  • Wash the collected salt with the anti-solvent and dry it under vacuum.

  • Confirm salt formation using analytical techniques (e.g., FTIR, NMR, DSC).

  • Determine the solubility of the resulting salt using Protocol 1.

Protocol 5: Cyclodextrin Inclusion Complexation

This protocol describes the preparation of a cyclodextrin inclusion complex to enhance solubility.

Materials:

  • This compound

  • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Stirring plate

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolve the cyclodextrin in deionized water with stirring.

  • Slowly add an equimolar or excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-72 hours to allow for complex formation.

  • Filter the solution to remove any uncomplexed, undissolved compound.

  • Freeze the resulting solution (e.g., using liquid nitrogen).

  • Lyophilize the frozen solution to obtain a solid powder of the inclusion complex.

  • Characterize the complex to confirm its formation.

  • Determine the solubility of the complex using Protocol 1.

G cluster_solution Complexation in Solution cluster_isolation Isolation of Complex A Dissolve Cyclodextrin in Water B Add this compound A->B C Stir for 24-72 hours B->C D Filter to remove uncomplexed drug C->D E Freeze the solution D->E F Lyophilize to obtain solid complex E->F G Characterize and test solubility F->G

References

optimizing reaction conditions for the synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the manufacturing of Nebivolol.[1][2] This guide offers detailed troubleshooting, frequently asked questions, experimental protocols, and data to address common challenges encountered during its synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman, focusing on the critical epoxidation step via the Corey-Chaykovsky reaction and the subsequent purification of diastereomers.

Epoxidation Reaction (Corey-Chaykovsky Reaction)

Problem 1: Low or No Yield of the Epoxide

  • Possible Cause 1: Incomplete Formation of the Sulfur Ylide. The reaction's success hinges on the efficient generation of the sulfur ylide from the corresponding sulfonium salt and a strong base.

    • Solution:

      • Ensure the sulfonium salt (e.g., trimethylsulfonium iodide) is dry and of high purity.

      • Use a sufficiently strong and fresh base (e.g., sodium hydride, potassium tert-butoxide). Ensure the base has not been deactivated by moisture or prolonged storage.[3][4]

      • The reaction to form the ylide should be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[5]

      • Allow sufficient time for the ylide to form before adding the aldehyde. This can be monitored by the cessation of hydrogen gas evolution when using NaH.

  • Possible Cause 2: Degradation of the Aldehyde Starting Material. Aldehydes can be susceptible to oxidation or other side reactions under basic conditions.

    • Solution:

      • Use freshly purified 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde.

      • Add the aldehyde to the pre-formed ylide solution at a low temperature (e.g., 0 °C or below) to minimize side reactions.[5]

  • Possible Cause 3: Competing Cannizzaro Reaction. If the aldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base, leading to the corresponding alcohol and carboxylic acid.

    • Solution:

      • Ensure the aldehyde is added slowly to the ylide solution to maintain a low concentration of free base in the presence of the aldehyde.

      • Using a non-hydroxidic base like sodium hydride can mitigate this side reaction.

Problem 2: Formation of Byproducts

  • Possible Cause 1: Formation of a β-hydroxymethyl sulfide. This byproduct can arise, particularly when using n-BuLi as the base in THF.[3]

    • Solution:

      • Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as the base.[6]

      • Careful control of reaction temperature can also minimize the formation of this byproduct.

  • Possible Cause 2: Wittig-type Olefination. Although less common with sulfur ylides compared to phosphorus ylides, trace amounts of olefin byproduct may be observed.

    • Solution:

      • Ensure the purity of the sulfonium salt, as phosphorus-containing impurities could lead to this side reaction.

Purification of Diastereomers

Problem 3: Poor or No Separation of Diastereomers by Column Chromatography

  • Possible Cause 1: Inappropriate Stationary Phase. The choice of silica gel is crucial for resolving the closely related diastereomers.

    • Solution:

      • Use high-purity, fine-mesh silica gel (e.g., 230-400 mesh) for flash column chromatography.

      • Consider using silica gel with a different pore size or surface deactivation if standard silica is ineffective.

  • Possible Cause 2: Suboptimal Eluent System. The polarity of the mobile phase must be finely tuned to achieve separation.

    • Solution:

      • A systematic screening of solvent systems is recommended. Start with a low-polarity mixture, such as hexane/ethyl acetate, and gradually increase the polarity.[7]

      • The addition of a small amount of a third solvent, such as dichloromethane or methanol, can sometimes improve resolution.

      • Isocratic elution is often preferred for better separation of closely eluting compounds.

Problem 4: Co-elution of Diastereomers in Chiral HPLC/SFC

  • Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). The selection of the CSP is paramount for enantiomeric and diastereomeric separations.

    • Solution:

      • Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral epoxides.[8]

      • Screen a variety of CSPs with different chiral selectors to find the optimal one.

  • Possible Cause 2: Inappropriate Mobile Phase. The mobile phase composition significantly influences the chiral recognition mechanism.

    • Solution:

      • For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Systematically vary the ratio of the modifier.[9]

      • In supercritical fluid chromatography (SFC), CO2 is used as the main solvent with an alcohol co-solvent. Adjusting the percentage of the co-solvent and the backpressure can optimize separation.[8]

      • For reverse-phase chiral HPLC, a mixture of water or buffer with an organic modifier like acetonitrile or methanol can be effective.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 6-Fluoro-2-(oxiran-2-yl)chroman?

A1: The synthesis generally starts from 6-fluoro-chroman-2-carboxylic acid. This acid is converted to the corresponding aldehyde, 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde. The aldehyde is then reacted with a sulfur ylide, typically generated from trimethylsulfonium iodide and a strong base, in a Corey-Chaykovsky reaction to form the desired epoxide as a mixture of diastereomers.[7]

Q2: Why is the purification of 6-Fluoro-2-(oxiran-2-yl)chroman challenging?

A2: The synthesis results in a mixture of diastereomers due to the formation of a new stereocenter at the epoxide ring. These diastereomers have very similar physical properties, making their separation difficult.[1]

Q3: What are the recommended methods for separating the diastereomers?

A3: The most common methods are flash column chromatography on silica gel and chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[1][8][11] In some cases, fractional crystallization of one of the diastereomers may be possible if it is a solid.

Q4: How can I determine the ratio of the two diastereomers in my product mixture?

A4: The diastereomeric ratio can be determined by proton NMR (¹H NMR) spectroscopy by integrating the signals corresponding to unique protons in each diastereomer.[7] Chiral HPLC or SFC with a suitable chiral stationary phase can also be used for accurate quantification.[10]

Q5: What are the key parameters to control for a successful Corey-Chaykovsky reaction?

A5: Key parameters include the use of anhydrous solvents and reagents, an inert atmosphere, a strong and fresh base, a suitable reaction temperature (often low), and the order of addition of reagents (aldehyde added to the pre-formed ylide).[5][6]

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde

This protocol is adapted from a patented procedure.

  • Esterification: A solution of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid in methanol is treated with a catalytic amount of sulfuric acid and stirred at room temperature for 3-5 hours. The reaction is monitored by TLC.

  • Reduction: The resulting methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate is dissolved in an anhydrous solvent like methylene dichloride (MDC) or toluene under a nitrogen atmosphere and cooled to -78 °C.

  • A solution of a reducing agent, such as sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride), in toluene is added dropwise to the cooled ester solution over 3-4 hours, maintaining the temperature between -73 and -78 °C.

  • After the addition is complete, the reaction is stirred for an additional 30 minutes at the same temperature.

  • The reaction is then quenched by the slow addition of a 15% aqueous HCl solution at -73 to -78 °C.

  • Water is added, and the mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with MDC.

  • The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aldehyde.

Protocol 2: Epoxidation via Corey-Chaykovsky Reaction

This is a general protocol that should be optimized for the specific substrate.

  • Ylide Formation: To a stirred suspension of trimethylsulfonium iodide in anhydrous DMSO or THF under a nitrogen atmosphere, add one equivalent of a strong base such as sodium hydride or potassium tert-butoxide at room temperature.[5]

  • Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH).

  • Epoxidation: Cool the resulting ylide solution to 0 °C.

  • Slowly add a solution of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde in the same anhydrous solvent to the ylide solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

Protocol 3: Purification of Diastereomers by Flash Column Chromatography
  • Column Preparation: Pack a glass column with high-purity silica gel (230-400 mesh) using a slurry method with the initial eluent.

  • Sample Loading: Dissolve the crude epoxide mixture in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase, such as a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v).

  • Collect fractions and monitor by TLC.

  • If separation is not achieved, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 n-hexane/ethyl acetate).

  • Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.

Data Presentation

Table 1: Influence of Reaction Parameters on the Corey-Chaykovsky Reaction (Illustrative)

ParameterVariationObserved Effect on YieldObserved Effect on DiastereoselectivityReference
Base NaHGood to excellentModerate[6]
t-BuOKGood to excellentModerate[6]
n-BuLiGood, but potential for byproductsCan vary[3]
Solvent DMSOHigh yieldsGood[5]
THFGood yields, may be slowerGood[6]
Temperature -78 °C to rtSlower reaction, potentially cleanerMay improve[5]
0 °C to rtFaster reactionStandard[5]

Table 2: Starting Conditions for Chiral HPLC/SFC Separation of Diastereomers

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow RateDetectionReference
Normal-Phase HPLC Amylose or Cellulose-based (e.g., Chiralcel OD-H, Chiralpak AD-H)n-Hexane/Isopropanol (90:10)1.0 mL/minUV (e.g., 254 nm)[8][9]
Supercritical Fluid Chromatography (SFC) Amylose or Cellulose-basedCO₂/Methanol (e.g., 80:20)3.0 mL/minUV (e.g., 254 nm)[8]
Reverse-Phase HPLC Polysaccharide-based (e.g., Chiralcel OJ-RH)Water/Acetonitrile or Methanol1.0 mL/minUV (e.g., 254 nm)[10]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_purification Purification A 6-Fluoro-chroman- 2-carboxylic acid B Esterification (MeOH, H₂SO₄) A->B Step 1 C Methyl 6-fluoro- chroman-2-carboxylate B->C D Reduction (Vitride, -78°C) C->D Step 2 E 6-Fluoro-3,4-dihydro-2H- chromene-2-carbaldehyde D->E F Corey-Chaykovsky Epoxidation E->F Step 3 G Crude Mixture of Diastereomers F->G H Column Chromatography (Silica Gel) G->H Purification I Separated Diastereomers H->I J Chiral HPLC/SFC (for analysis or prep) I->J Analysis/ Further Purification K Pure Diastereomers J->K

Caption: Synthetic workflow for 6-Fluoro-2-(oxiran-2-yl)chroman.

Corey_Chaykovsky_Mechanism reagents Trimethylsulfonium Iodide + Strong Base ylide Sulfur Ylide (CH₃)₂S⁺-CH₂⁻ reagents->ylide Ylide Formation betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde 6-Fluoro-chroman- 2-carbaldehyde aldehyde->betaine epoxide 6-Fluoro-2-(oxiran-2-yl)chroman + Dimethyl Sulfide betaine->epoxide Intramolecular SN2 (Ring Closure)

Caption: Mechanism of the Corey-Chaykovsky epoxidation.

References

strategies to reduce the formation of byproducts in chromane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Chromane Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions for challenges encountered during chromane synthesis. Here, you will find frequently asked questions, detailed troubleshooting guides, quantitative data on reaction optimization, explicit experimental protocols, and visualizations of key reaction pathways to help you minimize byproduct formation and maximize the yield and purity of your target chromane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chromanes and their associated byproducts?

A1: Two of the most prevalent methods for synthesizing the chromane core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.[1]

  • Base-Promoted Condensation: The primary byproduct in this reaction is generated from the self-condensation of the aldehyde. This side reaction is particularly problematic when the 2'-hydroxyacetophenone is substituted with electron-donating groups, which reduces its reactivity.[2]

  • Intramolecular Friedel-Crafts Acylation: Common side products in this route include intermolecular acylation products, which can lead to polymerization, especially at high concentrations. Incomplete cyclization and potential dealkylation or rearrangement of substituents on the aromatic ring under the strong acidic conditions are also observed.[1]

Q2: My chroman-4-one synthesis using a 2'-hydroxyacetophenone with electron-donating groups is resulting in a very low yield. How can I improve it?

A2: Low yields in this scenario are typically due to the competing aldehyde self-condensation reaction.[2] To favor the formation of the desired chroman-4-one, consider the following strategies:

  • Optimize the Base: Switch from strong, nucleophilic bases like NaOH or KOH to bulkier, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

  • Control Reagent Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular self-condensation.[1]

  • Adjust Reaction Temperature: Lowering the reaction temperature can sometimes suppress the aldehyde self-condensation pathway.[1]

  • Change the Solvent: The choice of solvent can influence reaction rates. Consider switching from a protic solvent like ethanol to a less protic one like tetrahydrofuran (THF) or toluene.[1]

Q3: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What are the likely causes and how can I troubleshoot this?

A3: The presence of multiple byproducts can stem from the decomposition of starting materials or the desired product under the reaction conditions, or from impurities in your reagents.[1] Here are some troubleshooting steps:

  • Purify Starting Materials: Ensure that the 2'-hydroxyacetophenone, aldehyde, and any other reagents are of high purity.

  • Lower the Reaction Temperature: High temperatures can lead to thermal decomposition.[1]

  • Degas the Solvent: Dissolved oxygen in the solvent can sometimes lead to oxidative side reactions.[1]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the point at which byproduct formation becomes significant.

Q4: How can I prevent intermolecular acylation during an intramolecular Friedel-Crafts cyclization?

A4: Intermolecular acylation is a concentration-dependent side reaction. To minimize it, the reaction should be carried out under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules encountering each other.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to no yield of the desired chromane product. Inactive catalyst, incorrect reaction temperature, or moisture in the reaction.- Ensure the catalyst is fresh and active.- Optimize the reaction temperature; some reactions require heating while others proceed at room temperature.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Significant formation of aldehyde self-condensation byproduct. The aldehyde is reacting with itself faster than with the 2'-hydroxyacetophenone. This is common with electron-rich 2'-hydroxyacetophenones.[2]- Use a bulky, non-nucleophilic base (e.g., DIPEA).- Add the aldehyde dropwise to the reaction mixture.- Lower the reaction temperature.
Formation of polymeric material. Intermolecular side reactions are dominating, particularly in Friedel-Crafts acylations.- Employ high-dilution conditions by increasing the solvent volume.- Slowly add the substrate to the reaction mixture.
Product degradation during workup or purification. The chromane derivative may be sensitive to acid, base, or heat.- Use a neutral workup procedure.- Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature.- Consider purification techniques that do not require high temperatures, such as flash column chromatography at room temperature.
Incomplete reaction after an extended period. Insufficient catalyst, low reaction temperature, or steric hindrance.- Increase the catalyst loading.- Gradually increase the reaction temperature while monitoring for byproduct formation.- If sterically hindered substrates are used, a longer reaction time or a more active catalyst may be necessary.

Data Presentation

Table 1: Effect of Substituents on the Yield of 2-Alkyl-Chroman-4-ones

The electronic nature of the substituents on the 2'-hydroxyacetophenone significantly impacts the yield of the corresponding chroman-4-one. Electron-donating groups tend to decrease the yield due to an increase in the competing aldehyde self-condensation byproduct.[2]

2'-Hydroxyacetophenone SubstituentAldehydeYield of Chroman-4-one (%)Reference
6,8-DimethylHexanal17[2]
6-MethoxyHexanal17[2]
UnsubstitutedHexanal50-88 (range)[2]
Electron-deficient (e.g., halogenated)VariousGenerally high yields[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl-Chroman-4-ones via Base-Promoted Condensation

This protocol is adapted from a procedure for the synthesis of 2-alkyl-chroman-4-ones and is optimized to minimize byproduct formation.[3]

Materials:

  • Appropriate 2'-hydroxyacetophenone (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

  • Dichloromethane

  • 1 M NaOH (aq)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.

Protocol 2: Synthesis of Chroman-4-ones via Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the cyclization of phenoxypropionic acids to form chroman-4-ones.[1]

Materials:

  • 3-Phenoxypropionic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, place the 3-phenoxypropionic acid.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material).

  • Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing of the viscous solution.

  • Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualizations

Chromane_Synthesis_Byproduct_Formation cluster_main_pathway Desired Reaction Pathway cluster_side_reaction Competing Side Reaction Reactants 2'-Hydroxyacetophenone + Aldehyde Intermediate Chalcone Intermediate Reactants->Intermediate Aldol Condensation Aldehyde2 Aldehyde (Excess) Base Base (e.g., DIPEA) Base->Reactants Chromane Desired Chromane Product Intermediate->Chromane Intramolecular Oxa-Michael Addition SelfCondensation Aldehyde Self-Condensation Byproduct Aldehyde2->SelfCondensation Aldol Condensation

Caption: Competing pathways in base-catalyzed chromane synthesis.

Troubleshooting_Workflow Start Low Yield or High Byproducts Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity MonitorReaction Monitor Reaction (TLC/LC-MS) CheckPurity->MonitorReaction AnalyzeByproducts Analyze Byproducts (NMR, MS) MonitorReaction->AnalyzeByproducts OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp.) AnalyzeByproducts->OptimizeConditions ReviewPurification Review Purification Protocol OptimizeConditions->ReviewPurification Improved Yield/Purity Improved? ReviewPurification->Improved ConsultLit Consult Literature for Alternative Methods Improved->ConsultLit No End Problem Solved Improved->End Yes ConsultLit->OptimizeConditions

Caption: A logical workflow for troubleshooting chromane synthesis.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Chroman Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of fluorinated and non-fluorinated chroman derivatives, supported by experimental data. The strategic incorporation of fluorine into the privileged chroman scaffold has been shown to significantly enhance the therapeutic potential of these compounds by modulating their physicochemical and biological properties.

The introduction of fluorine can lead to improved metabolic stability, enhanced binding affinity to target proteins, and consequently, increased potency and selectivity. This guide delves into a comparative analysis of these effects, presenting quantitative data from key biological assays, detailed experimental protocols for reproducibility, and visualizations of relevant biological pathways.

Comparative Analysis of Biological Activity

The strategic placement of fluorine atoms on the chroman scaffold can profoundly impact its biological activity. Below, we present a summary of quantitative data comparing the performance of fluorinated chroman derivatives with their non-fluorinated counterparts in various biological assays.

Antioxidant Activity

Fluorination has been demonstrated to enhance the radical scavenging activity of chroman derivatives. A direct comparison between 3',4',5'-trihydroxyflavone (a chroman derivative) and its 3-fluorinated analog reveals a significant increase in antioxidant potency, as indicated by a lower EC50 value.

Table 1: Comparison of Antioxidant Activity

CompoundStructureEC50 (µg/mL)
3',4',5'-TrihydroxyflavoneNon-fluorinated0.33
3-Fluoro-3',4',5'-trihydroxyflavoneFluorinated0.24
SIRT2 Inhibition

Chroman-4-ones are recognized as potent and selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer. Structure-activity relationship (SAR) studies indicate that the position of fluorine is critical for inhibitory activity. While a direct comparison with a non-fluorinated parent compound is not available in the reviewed literature, studies show that electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold generally enhance SIRT2 inhibition.[1] Conversely, a 7-fluoro substituted chroman-4-one exhibited only weak inhibitory activity, highlighting the nuanced effects of fluorine placement.[1]

Table 2: SIRT2 Inhibitory Activity of Substituted Chroman-4-one Derivatives [1]

CompoundSubstituents% Inhibition at 200 µMIC50 (µM)
8-bromo-6-chloro-2-pentylchroman-4-one8-Br, 6-Cl884.5
6,8-dibromo-2-pentylchroman-4-one6,8-diBr>701.5
7-fluoro-2-pentylchroman-4-one7-F18Not Determined
Antiviral Activity

Fluorinated 2-arylchroman-4-ones have shown significant promise as antiviral agents, particularly against influenza viruses.[1] One extensively fluorinated derivative, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, demonstrated high potency against the Influenza A/Puerto Rico/8/34 (H1N1) virus.[2] While a direct comparison with its non-fluorinated analog was not provided in the same study, the data underscores the potential of polyfluorinated chromans in antiviral drug development.[1][2] For context, other non-fluorinated 2-aryl-4H-chromen-4-one derivatives have shown activity against Chikungunya virus with IC50 values in the low micromolar range.

Table 3: Antiviral Activity of Chroman Derivatives

CompoundVirusCell LineIC50 (µM)Selectivity Index (SI)
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one[2]Influenza A/Puerto Rico/8/34 (H1N1)MDCK6150
2-(thiophen-2-yl)-4H-chromen-4-oneChikungunya virusVero0.44≥100
2-(furan-2-yl)-4H-chromen-4-oneChikungunya virusVero0.45≥100

Signaling Pathways and Mechanisms of Action

Flavonoids, the parent class of compounds for many chroman derivatives, are known to exert their biological effects by modulating various cellular signaling pathways. One such critical pathway implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. Several coumarin derivatives, which are structurally related to chromans, have been shown to suppress the activity of this pathway.[3][4] The inhibition of this pathway by chroman derivatives represents a promising avenue for anticancer drug development.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Chroman Chroman Derivatives Chroman->PI3K Chroman->Akt Chroman->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chroman derivatives.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (fluorinated and non-fluorinated chroman derivatives) and a positive control (e.g., ascorbic acid) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. A blank containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.

Principle: The assay utilizes a fluorogenic substrate that, upon deacetylation by SIRT2, can be cleaved by a developer to produce a fluorescent signal. The intensity of the fluorescence is inversely proportional to the SIRT2 inhibitory activity of the compound.

Procedure:

  • Reagent Preparation: Prepare the assay buffer, SIRT2 enzyme solution, fluorogenic substrate, NAD+, and developer solution as per the manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound or vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction. Incubate at 37°C for a specified period (e.g., 30-60 minutes).

  • Development: Stop the reaction by adding the developer solution. Incubate at 37°C for 10-15 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Anti-Influenza Virus Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit the replication of the influenza virus.

Principle: The formation of plaques (zones of cell death) in a monolayer of host cells infected with the virus is visualized. An effective antiviral compound will reduce the number and/or size of the plaques.

Procedure:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Aspirate the growth medium and infect the cell monolayer with a diluted influenza virus suspension for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of agarose and cell culture medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of fluorinated and non-fluorinated chroman derivatives.

experimental_workflow start Synthesis of Fluorinated & Non-fluorinated Chroman Derivatives characterization Structural Characterization (NMR, MS, etc.) start->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity biological_assays Biological Activity Assays cytotoxicity->biological_assays antioxidant Antioxidant Assay (e.g., DPPH) biological_assays->antioxidant sirt2 SIRT2 Inhibition Assay biological_assays->sirt2 antiviral Antiviral Assay (e.g., Plaque Reduction) biological_assays->antiviral data_analysis Data Analysis & IC50/EC50 Determination antioxidant->data_analysis sirt2->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A general workflow for the synthesis and evaluation of chroman derivatives.

References

Comparative Efficacy of 6-Fluorochromane-2-Carboxylic Acid Derivatives in Anti-Tubercular Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the anti-tubercular activity of 6-Fluorochromane-2-carboxylic acid derivatives, placing their performance in context with established anti-tubercular agents. The following sections detail their in vitro efficacy, the experimental protocols used for validation, and the potential mechanisms of action. This information is intended to assist researchers in evaluating the potential of this compound class for further development.

Quantitative Performance Analysis

The anti-tubercular efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Recent studies have explored derivatives of 6-fluorochroman-2-carboxylic acid, with specific compounds demonstrating notable activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.[1] The data presented below compares a potent derivative from this class with standard first-line and second-line anti-tubercular drugs.

Compound/DrugClassMIC (µg/mL)MIC (µM)Organism
Compound 5d (6-Fluorochromane-2-carboxamide derivative) [1]Fluorinated Chromane Derivative - 70 M. tuberculosis H37Rv
Isoniazid[2][3]First-Line0.008 - 0.20.06 - 1.46M. tuberculosis H37Rv
Rifampicin[2][3]First-Line0.2 - 1.00.24 - 1.22M. tuberculosis H37Rv
Ethambutol[3]First-Line2.0 - 5.09.8 - 24.5M. tuberculosis H37Rv
Moxifloxacin[4]Second-Line (Fluoroquinolone)0.5 - 2.01.24 - 4.97M. tuberculosis H37Rv
BedaquilineSecond-Line (Diarylquinoline)0.0630.11M. tuberculosis H37Rv[5]

Note: The MIC for the 6-Fluorochromane derivative was reported in µM. Direct conversion to µg/mL is not possible without the exact molecular weight. The table highlights that while this class of compounds shows promise, further optimization is likely required to achieve the potency of current first-line treatments.

Other studies on related chromane structures, such as chroman-Schiff base derivatives, have also shown anti-tubercular potential, with some compounds exhibiting MIC values of 32 µg/mL.[6] This suggests that the chromane scaffold is a promising foundation for the development of novel anti-tubercular agents.[6]

Experimental Protocols

The in vitro anti-tubercular activity of these compounds is typically evaluated using the Microplate Alamar Blue Assay (MABA).[6][7][8][9] This colorimetric assay provides a rapid and reliable determination of the MIC.

Microplate Alamar Blue Assay (MABA) Protocol:

  • Preparation of Microplates: A sterile 96-well microplate is used. To prevent evaporation, 200 µL of sterile deionized water is added to the outer perimeter wells.[9]

  • Serial Dilution: 100 µL of Middlebrook 7H9 broth is added to the test wells. The test compounds are then serially diluted directly in the plate to achieve a range of final concentrations.[9]

  • Inoculation: An inoculum of Mycobacterium tuberculosis H37Rv is prepared and adjusted to a standard concentration. Each well is then inoculated with the bacterial suspension.

  • Incubation: The plates are covered, sealed, and incubated at 37°C for a period of five to seven days.[9]

  • Addition of Alamar Blue: After the initial incubation, 25 µL of a freshly prepared Alamar Blue reagent (resazurin) and 10% Tween 80 mixture is added to each well.[9]

  • Final Incubation: The plates are re-incubated for 24 hours.[9]

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change, meaning the well remains blue.[9]

This workflow is a standard method for the initial screening of potential anti-tubercular drug candidates.[10]

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_results Result Visualization A Prepare 96-well plate B Add sterile water to perimeter wells A->B C Add Middlebrook 7H9 broth to test wells B->C D Serially dilute test compounds E Inoculate with M. tuberculosis H37Rv D->E F Incubate at 37°C for 5-7 days E->F G Add Alamar Blue reagent H Incubate for 24 hours G->H I Observe color change (Blue to Pink) H->I J Determine MIC I->J I->J Growth J->I No Growth

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Potential Mechanism of Action

The precise mechanism of action for this compound derivatives is still under investigation. However, in silico molecular docking studies suggest that these compounds may target key enzymes essential for the survival of Mycobacterium tuberculosis.

One potential target is the receptor tyrosine phosphatase PtpB.[1] This enzyme is a virulence factor in M. tuberculosis that helps the bacterium to survive within host macrophages. By inhibiting PtpB, these compounds could disrupt the signaling pathways that protect the bacterium from the host's immune response.

Other research on chromane-based compounds has identified salicylate synthase MbtI as a potential target.[11][12] MbtI is crucial for the biosynthesis of mycobactins, which are iron-chelating molecules essential for the bacterium's iron acquisition and survival within the host.[11][12]

The diagram below illustrates the proposed inhibitory action on these key mycobacterial survival pathways.

G cluster_compound Inhibitory Compounds cluster_pathways Mycobacterium tuberculosis Survival Pathways cluster_ptpb_pathway Host Immune Evasion cluster_mbti_pathway Iron Acquisition Compound 6-Fluorochromane Derivatives PtpB PtpB Virulence Factor Compound->PtpB Inhibition MbtI MbtI Enzyme Compound->MbtI Inhibition PtpB_Action Dephosphorylation of Host Proteins MbtI_Action Mycobactin Biosynthesis Immune_Evasion Inhibition of Immune Response PtpB_Action->Immune_Evasion Iron_Uptake Iron Uptake MbtI_Action->Iron_Uptake

Caption: Potential inhibitory mechanisms of chromane derivatives.

References

Unraveling the Stereochemistry: A Comparative Look at (R)- and (S)-6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Core Significance: Chiral Intermediates

(R)- and (S)-6-Fluorochromane-2-carboxylic acid are not typically used as therapeutic agents themselves. Instead, their importance lies in providing a specific three-dimensional framework upon which more complex and pharmacologically active molecules are built. The chirality at the C2 position of the chromane ring is fundamental, as biological systems, such as enzymes and receptors, are highly stereoselective. The interaction of a drug with its biological target is often dependent on a precise spatial arrangement of its atoms, meaning that one enantiomer of a drug may exhibit significantly different potency, efficacy, or toxicity compared to its counterpart.

One of the most prominent applications of these enantiomers is in the synthesis of Nebivolol , a third-generation beta-blocker used to treat hypertension, and Fidarestat , an aldose reductase inhibitor investigated for the management of diabetic complications.[1][2][3]

Synthesis and Resolution of Enantiomers

The racemic mixture of 6-Fluorochromane-2-carboxylic acid is commonly synthesized from precursors like p-fluorophenol or 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid through processes such as catalytic hydrogenation.[4][5][6][7]

Experimental Protocol: Synthesis of Racemic this compound

A general procedure for the synthesis involves the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[5]

  • Reaction Setup: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is placed in an autoclave with a palladium-carbon (Pd/C) catalyst in a solvent such as glacial acetic acid.

  • Hydrogenation: The vessel is flushed with nitrogen and then pressurized with hydrogen gas. The reaction mixture is heated (e.g., to 70-80°C) and agitated.

  • Monitoring: The reaction progress is monitored until the uptake of hydrogen ceases.

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude product can be purified by crystallization.

Due to the importance of stereospecificity in the final drug products, the resolution of the racemic mixture into its individual (R)- and (S)-enantiomers is a critical step. This is often achieved through:

  • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, such as (R)-(+)- or (S)-(-)-α-methylbenzylamine, followed by separation of the diastereomers and subsequent liberation of the desired enantiomer.[4][7]

  • Enzymatic Resolution: Utilizing stereoselective enzymes, such as esterases, to selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the hydrolyzed acid from the unreacted ester.[8]

Biological Activity of Derived Pharmaceuticals

While (R)- and (S)-6-Fluorochromane-2-carboxylic acid themselves are not biologically active in the same manner as the final drugs, their stereochemistry dictates the activity of the molecules they help create.

Nebivolol: A Tale of Four Stereoisomers

Nebivolol is a notable example where the specific stereochemistry originating from the chromane precursor is essential for its unique pharmacological profile. Nebivolol is a racemic mixture of two enantiomers, d-Nebivolol and l-Nebivolol, each of which is composed of two diastereomers. The (S,R,R,R)- and (R,S,S,S)- configurations are derived from (S)- and (R)-6-Fluorochromane-2-carboxylic acid, respectively.

  • d-Nebivolol ((S,R,R,R)-isomer): Primarily responsible for the potent and selective β1-adrenergic receptor blockade.[9]

  • l-Nebivolol ((R,S,S,S)-isomer): Contributes to the vasodilatory effects through the enhancement of nitric oxide (NO) release from endothelial cells.[9][10][11]

This dual mechanism of action, a combination of β-blockade and NO-mediated vasodilation, distinguishes Nebivolol from other beta-blockers and is a direct consequence of its complex stereochemistry.[9][12][13]

Signaling Pathway: Nebivolol's Dual Mechanism of Action

Caption: Dual mechanism of Nebivolol enantiomers.

Fidarestat: An Aldose Reductase Inhibitor

Fidarestat is an inhibitor of the enzyme aldose reductase, which is involved in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications, such as neuropathy.[5][14][15] The synthesis of Fidarestat utilizes a derivative of (S)-6-fluoro-4-oxochroman-2-carboxylic acid, highlighting the importance of the (S)-enantiomer for its therapeutic application.[2][16] The inhibition of aldose reductase by Fidarestat prevents the conversion of glucose to sorbitol, thereby mitigating the cellular stress associated with high sorbitol levels.[17][18]

Experimental Workflow: Aldose Reductase Inhibition Assay

Aldose_Reductase_Assay substrate Substrate (e.g., DL-glyceraldehyde) reaction_mix Incubate Reaction Mixture substrate->reaction_mix enzyme Aldose Reductase enzyme->reaction_mix cofactor NADPH cofactor->reaction_mix inhibitor Test Compound ((R)- or (S)-enantiomer) inhibitor->reaction_mix measurement Measure NADPH Oxidation at 340 nm reaction_mix->measurement ic50 Determine IC50 measurement->ic50

Caption: Workflow for assessing aldose reductase inhibition.

Data Summary

As there is no direct comparative biological activity data for the enantiomers themselves, the following table summarizes their primary roles and the activities of the drugs they are used to synthesize.

Feature(R)-6-Fluorochromane-2-carboxylic acid(S)-6-Fluorochromane-2-carboxylic acid
Primary Role Chiral building blockChiral building block
Key Drug Intermediate l-Nebivolold-Nebivolol, Fidarestat
Derived Drug Activity Contributes to NO-mediated vasodilation (l-Nebivolol)Potent β1-blockade (d-Nebivolol), Aldose reductase inhibition (Fidarestat)

Conclusion

References

In Silico Docking of 6-Fluorochromane-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in silico docking performance of chromane derivatives, offering insights into the potential of 6-Fluorochromane-2-carboxylic acid derivatives as therapeutic agents. Due to a lack of extensive research focused specifically on a series of this compound derivatives, this guide leverages available data on structurally related chromane and chromene compounds to provide a comparative framework. The information is intended for researchers, scientists, and professionals in drug development.

Comparative Docking Performance of Chromane Scaffolds

The chromane scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In silico docking studies of various chromane derivatives have revealed their potential to interact with several key protein targets implicated in different diseases. The following table summarizes the docking performance of various chromane and chromene derivatives against their respective biological targets.

Table 1: Summary of In Silico Docking Performance for Chromane and Related Derivatives

Compound SeriesTarget ProteinDocking SoftwareScoring MetricRange of ScoresKey Findings
Chromene-2-thione AnaloguesTrypanothione Reductase (TryR) of Leishmania donovaniAutoDock 4.2Binding Free Energy (kcal/mol)Not explicitly stated, but compounds 3b and 3k were identified as most active.The compounds showed satisfactory docking near the active site, suggesting them as potential leads for antileishmanial drugs.[1]
2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one DerivativesCyclooxygenase-2 (COX-2)Molegro Virtual Docker 6.0.2Moldock Score-75.75 to -77.59Derivatives SII and SVI exhibited high Moldock scores with a significant number of interactions, indicating potential anti-inflammatory activity.[2][3]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesHERA protein (Cytotoxic target) & Peroxiredoxins (3MNG) (Antioxidant target)Not specifiedBinding Free EnergiesCloser binding free energies than standard drugs were reported.The synthesized compounds showed good binding interactions with the target proteins, supporting their potential as cytotoxic and antioxidant agents.[4]
Dihydropyrano[3,2-c]chromene & 2-Aminobenzochromene DerivativesNot specified (related to liver fibrosis)Not specifiedNot specifiedCompounds 4l and 5i were suggested to be effective against liver fibrosis.Molecular docking studies supported the potential therapeutic application of these compounds in treating liver fibrosis.[5]

Experimental Protocols for In Silico Docking

The methodologies employed in molecular docking are critical for the interpretation of the results. Below are the detailed protocols from the cited studies.

Protocol for Docking of Chromene-2-thione Analogues against Trypanothione Reductase[1]
  • Software : AutoDock 4.2 was used for the molecular docking simulations.

  • Scoring Function : A free-energy scoring function based on the AMBER force field was employed to estimate the binding affinity.

  • Ligand Preparation : The three-dimensional structures of the chromene-2-thione analogues were generated and their conformations were treated as flexible during the docking process.

  • Target Preparation : The structure of Trypanothione Reductase (TryR) was prepared for docking, which typically involves the removal of water molecules, addition of polar hydrogens, and assignment of atomic charges.

  • Docking Analysis : The analysis focused on the free energy of binding values and the specific interactions between the ligands and the amino acid residues within the active site of TryR.

Protocol for Docking of Chroman-4-one Derivatives against COX-2[2][3]
  • Software : Molegro Virtual Docker (MVD) tool 6.0.2 was utilized for the docking calculations.

  • Target Protein : The three-dimensional structure of Cyclooxygenase-2 (COX-2) was obtained from the RCSB Protein Data Bank (PDB ID: 1CX2).

  • Ligand Preparation : A series of synthesized 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivatives were used as ligands.

  • Docking and Scoring : The docking simulations were performed using MVD, and the binding affinities were evaluated based on the Moldock score.

  • Interaction Visualization : The MVD 6.0.2 visualizer interface was used to generate 3D representations of the ligand-protein interactions to understand the binding modes.

Synthesis of the Core Scaffold: this compound

This compound serves as a crucial building block in the synthesis of various biologically active molecules, including the antihypertensive drug Nebivolol.[6][7] A prevalent and efficient method for its synthesis involves the catalytic hydrogenation of a chromone precursor.[8][9]

Specifically, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is reduced using a palladium on activated carbon (Pd/C) catalyst.[8][9] The reaction is conducted in glacial acetic acid under hydrogen pressure (e.g., 2.0 MPa) and at an elevated temperature (70-80°C) in an autoclave.[8][9] This process effectively reduces both the ketone group and the double bond of the pyran ring to yield the saturated this compound in high yield (often over 88%) and purity.[8][9]

Visualizations

The following diagrams illustrate the typical workflow of an in silico docking study and the synthetic pathway for the core molecule of interest.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_post Post-Processing & Analysis Protein Target Protein Preparation Docking Molecular Docking Simulation Protein->Docking Ligand Ligand Database Preparation (e.g., Chromane Derivatives) Ligand->Docking Scoring Binding Affinity Scoring & Ranking Docking->Scoring Analysis Interaction & Binding Mode Analysis Scoring->Analysis Selection Hit Compound Selection Analysis->Selection

Caption: General workflow of an in silico molecular docking study.

G Start 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Final This compound Start->Final Catalytic Hydrogenation Conditions H₂, Pd/C Glacial Acetic Acid 70-80°C Conditions->Final

Caption: Synthetic pathway for this compound.

References

Comparative Efficacy of Drugs Derived from 6-Fluorochromane-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Fluorochromane-2-carboxylic acid serves as a crucial building block in the synthesis of several advanced pharmaceutical compounds. This guide provides a comparative analysis of the efficacy of two such drugs, the beta-blocker Nebivolol and the aldose reductase inhibitor Fidarestat, against existing therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview supported by experimental data.

Nebivolol: A Third-Generation Beta-Blocker for Cardiovascular Diseases

Nebivolol is a third-generation, highly selective beta-1 adrenergic receptor antagonist with a unique nitric oxide (NO)-mediated vasodilatory action. This dual mechanism of action distinguishes it from other beta-blockers in the management of hypertension and heart failure.

Comparative Efficacy with Other Antihypertensive Drugs

Clinical trials and meta-analyses have demonstrated Nebivolol's efficacy and favorable tolerability profile compared to other classes of antihypertensive drugs.

A meta-analysis of twelve randomized controlled studies showed that Nebivolol 5 mg once daily achieved similar or better rates of treatment response and blood pressure normalization compared to other drug classes, including ACE inhibitors, calcium channel antagonists (CCAs), and other beta-blockers.[1][2] Notably, antihypertensive response rates were higher with Nebivolol than with ACE inhibitors (odds ratio [OR] 1.92; p = 0.001) and all antihypertensive drugs combined (OR 1.41; p = 0.001).[1][2] Furthermore, a higher percentage of patients receiving Nebivolol achieved target blood pressure levels compared to those treated with the angiotensin receptor blocker (ARB) losartan (OR 1.98; p = 0.004) and CCAs (OR 1.44; p = 0.024).[1][2]

In terms of tolerability, Nebivolol has shown a significant advantage. The rate of adverse events with Nebivolol was similar to placebo and significantly lower than with losartan (OR 0.52; p = 0.016), other beta-blockers (OR 0.56; p = 0.007), and all antihypertensive drugs combined (OR 0.59; p < 0.001).[1][2] Another meta-analysis focusing on head-to-head trials with other cardioselective beta-blockers like atenolol, metoprolol, and bisoprolol confirmed that the tolerability of Nebivolol is superior.[3]

However, one systematic review and meta-analysis of twelve randomized controlled trials concluded that while Nebivolol showed a better profile regarding lipid metabolism (lower LDL-C and higher HDL-C) compared to other beta-blockers, it did not significantly reduce systolic blood pressure, diastolic blood pressure, or heart rate more than other beta-blockers.[4]

Table 1: Comparative Efficacy and Tolerability of Nebivolol vs. Other Antihypertensives (Meta-analysis data)

ComparatorOutcomeOdds Ratio (OR)p-valueReference
ACE Inhibitors Antihypertensive Response Rate1.920.001[1][2]
Losartan Target Blood Pressure Achievement1.980.004[1][2]
Calcium Channel Antagonists (CCAs) Target Blood Pressure Achievement1.440.024[1][2]
All Antihypertensives Combined Antihypertensive Response Rate1.410.001[1][2]
Losartan Adverse Events0.520.016[1][2]
Other Beta-Blockers Adverse Events0.560.007[1][2]
Nifedipine Adverse Events0.49< 0.001[1]
Experimental Protocols: Pooled Analysis of Monotherapy Trials

A pooled analysis of three randomized, placebo-controlled monotherapy trials evaluated the efficacy and tolerability of Nebivolol in patients with stage I-II hypertension over 12 weeks.[5]

  • Study Design: The trials included a 4-6 week single-blind placebo run-in phase, followed by a 12-week double-blind treatment phase.

  • Participants: A total of 2016 patients with stage I-II hypertension.

  • Intervention: Patients received Nebivolol (1.25 to 40 mg/d) or placebo.

  • Primary Efficacy Measure: The mean change from baseline in sitting diastolic blood pressure (DBP) at 12 weeks.

  • Results: Nebivolol at doses of 5-40 mg/d resulted in significantly greater reductions in DBP (up to 11.1 mm Hg), systolic blood pressure (SBP) (up to 12.4 mm Hg), and heart rate (up to 9.2 beats/min) compared to placebo (all p < 0.001). The most common adverse events were headache, fatigue, and nasopharyngitis, with an incidence comparable to placebo.[5]

Signaling Pathway of Nebivolol

Nebivolol_Pathway cluster_cell Endothelial Cell cluster_heart Cardiomyocyte Nebivolol Nebivolol Beta3_AR β3-Adrenergic Receptor Nebivolol->Beta3_AR activates eNOS_inactive eNOS (inactive) Beta3_AR->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO catalyzed by eNOS (active) GC_inactive Guanylate Cyclase (inactive) NO->GC_inactive activates GC_active Guanylate Cyclase (active) GC_inactive->GC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by GC (active) PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Nebivolol_heart Nebivolol Beta1_AR β1-Adrenergic Receptor Nebivolol_heart->Beta1_AR blocks AC_inactive Adenylate Cyclase (inactive) Beta1_AR->AC_inactive activates AC_active Adenylate Cyclase (active) AC_inactive->AC_active ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC (active) PKA Protein Kinase A (PKA) cAMP->PKA activates Heart_Effects ↓ Heart Rate ↓ Contractility PKA->Heart_Effects

Caption: Nebivolol's dual mechanism of action.

Fidarestat: An Aldose Reductase Inhibitor for Diabetic Complications

Fidarestat is a potent and selective inhibitor of aldose reductase, an enzyme in the polyol pathway that becomes overactive during hyperglycemia. By inhibiting this enzyme, Fidarestat aims to prevent or mitigate long-term diabetic complications such as neuropathy.

Comparative Efficacy with Other Aldose Reductase Inhibitors

While many aldose reductase inhibitors have been developed, only Epalrestat is commercially available, and only in Japan.[6] Clinical studies have demonstrated the potential of Fidarestat in treating diabetic peripheral neuropathy.

A 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients with diabetic neuropathy showed that Fidarestat (1 mg daily) significantly improved several electrophysiological measures compared to placebo.[6][7][8][9][10] Specifically, the Fidarestat-treated group showed significant improvement in median nerve F-wave conduction velocity (FCV) and minimal latency.[6][7][8][10] In contrast, the placebo group showed no improvement in any electrophysiological measure and a significant deterioration in median nerve FCV.[6][7][8][10]

Furthermore, subjective symptoms of neuropathy, including numbness, spontaneous pain, and paresthesia, were significantly improved in the Fidarestat group compared to the placebo group.[6][7][8][10] The drug was well-tolerated, with an adverse event profile similar to placebo.[6][7]

In a comparative study, Fidarestat was found to be more potent than Epalrestat in normalizing the elevated sorbitol accumulation in the erythrocytes of diabetic patients, a key indicator of aldose reductase activity.[11]

Table 2: Efficacy of Fidarestat in Diabetic Peripheral Neuropathy (52-week study)

Efficacy MeasureFidarestat GroupPlacebo Groupp-valueReference
Median Nerve FCV Significant ImprovementSignificant Deterioration< 0.05[6][7][8]
Median Nerve Minimal Latency Significant ImprovementNo Significant Change< 0.05[6][7][8]
Subjective Symptoms (e.g., numbness, pain) Significant ImprovementNo Significant Change< 0.05[6][7][8]
Experimental Protocols: 52-Week Multicenter Trial

The clinical efficacy of Fidarestat was evaluated in a robustly designed clinical trial.[6][7][8][9]

  • Study Design: A 52-week, multicenter, placebo-controlled, double-blind, parallel-group study.

  • Participants: 279 patients with type 1 or type 2 diabetes and associated peripheral neuropathy.

  • Intervention: Patients were randomized to receive either Fidarestat (1 mg daily) or a placebo.

  • Efficacy Evaluation: Based on changes in electrophysiological measurements (median and tibial motor nerve conduction velocity, F-wave minimum latency, F-wave conduction velocity, and median sensory nerve conduction velocity) and assessment of subjective symptoms.

Polyol Pathway and the Action of Fidarestat

Polyol_Pathway Hyperglycemia Hyperglycemia (High Blood Glucose) Glucose Glucose Hyperglycemia->Glucose AldoseReductase Aldose Reductase Catalyzes Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fidarestat Fidarestat Fidarestat->AldoseReductase Inhibits SorbitolDehydrogenase Sorbitol Dehydrogenase Catalyzes Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications (e.g., Neuropathy) Sorbitol->Complications Accumulation leads to Fructose->Complications Accumulation leads to

Caption: Inhibition of the Polyol Pathway by Fidarestat.

Experimental Workflow: In Vivo Efficacy Study

Experimental_Workflow Start Start: Animal Model Selection (e.g., STZ-induced diabetic rats) Induction Induction of Diabetes Start->Induction Grouping Animal Grouping (Control, Diabetic, Diabetic + Fidarestat) Induction->Grouping Treatment Daily Drug Administration (Fidarestat or Vehicle) Grouping->Treatment Monitoring Regular Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring Endpoint Endpoint Measurements (Nerve Conduction Velocity, etc.) Monitoring->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Typical workflow for preclinical evaluation of Fidarestat.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pharmaceutical intermediates is paramount for ensuring the safety and efficacy of final drug products. 6-Fluorochromane-2-carboxylic acid is a key chiral building block in the synthesis of various pharmaceutical agents.[1][2] Its enantiomeric purity and concentration must be rigorously controlled and monitored throughout the development process. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]

This guide provides a framework for the cross-validation of two prevalent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cross-validation is a critical process used to compare data from different analytical methods to ensure that the results are comparable and reliable.[4] The methodologies and performance data presented are based on established analytical principles and serve as a template for laboratory implementation. All validation parameters discussed align with the principles outlined in the ICH Q2(R1) guideline.[5][6]

Experimental Protocols

Detailed methodologies are essential for the successful reproduction and comparison of results. The following sections outline hypothetical, yet typical, experimental protocols for the analysis of this compound.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the separation and quantification of enantiomers. Chiral HPLC relies on a chiral stationary phase (CSP) to achieve differential retention of the enantiomers.[7]

Instrumentation: Standard HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a ratio of 85:15:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or when very low detection limits are required.[9]

Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • Parent Ion (m/z): 195.1 (corresponding to [M-H]⁻)

    • Product Ion (m/z): 151.1 (for quantification), 123.1 (for confirmation).

  • Sample Preparation: Dilute the sample in a 50:50 mixture of Acetonitrile and Water to fall within the calibration curve range.

Cross-Validation Workflow

The process of cross-validating two analytical methods involves initial development and validation of each method independently, followed by a direct comparison of their performance using the same set of samples. This ensures that any observed differences are due to the methods themselves and not sample variability.

CrossValidationWorkflow cluster_0 Method 1: HPLC-UV cluster_1 Method 2: LC-MS/MS cluster_2 Comparative Analysis dev1 Method Development val1 Full Validation (ICH Q2) dev1->val1 an1 Analysis of QC Samples val1->an1 compare Statistical Comparison of Results (e.g., Bland-Altman Plot, %Difference) an1->compare dev2 Method Development val2 Full Validation (ICH Q2) dev2->val2 an2 Analysis of QC Samples val2->an2 an2->compare result Results Comparable? compare->result conclusion Methods are cross-validated and can be used interchangeably result->conclusion Yes

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data for the two analytical methods. The validation parameters are chosen based on ICH Q2(R1) guidelines.[10]

Validation Parameter Chiral HPLC-UV LC-MS/MS Acceptance Criteria
Specificity / Selectivity Baseline resolution of enantiomers (Rs > 1.5). No interference from blank.No interfering peaks at the retention time of the analyte. S/N > 10.Method is specific/selective for the analyte.
Linearity (R²) ≥ 0.999≥ 0.998R² ≥ 0.995
Range 1 - 500 µg/mL0.1 - 100 ng/mLEstablished by linearity, accuracy, and precision.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%85% - 115% (for bioanalysis).[4] 98% - 102% (for drug substance).
Precision (%RSD)
- Intra-day (Repeatability)≤ 1.5%≤ 2.0%≤ 2%
- Inter-day (Intermediate)≤ 2.0%≤ 2.5%≤ 3%
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mLSignal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLSignal-to-Noise ratio ≥ 3.
Robustness Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±5%).Unaffected by minor changes in column temperature (±2°C) and mobile phase pH (±0.1).No significant impact on results.

Conclusion

Both Chiral HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific requirements of the analysis.

  • Chiral HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control, purity assessment, and enantiomeric excess determination where sample concentrations are relatively high.

  • LC-MS/MS provides significantly lower detection and quantitation limits, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where analyte concentrations in biological matrices are expected to be very low.

A thorough cross-validation as outlined in this guide is essential to ensure data integrity and consistency when transferring methods between laboratories or employing a secondary method for confirmatory purposes. This process provides confidence that both methods yield comparable, reliable, and accurate results, which is fundamental to the development of safe and effective medicines.

References

A Comparative Guide to Assessing the Enantiomeric Purity of 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of 6-Fluorochromane-2-carboxylic acid, a key chiral building block in the synthesis of pharmaceuticals like Nebivolol, is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Accurate determination of enantiomeric excess (e.e.) is therefore paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

Several analytical techniques can be employed to determine the enantiomeric purity of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.

Method Principle Advantages Disadvantages Typical Throughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High resolution and accuracy, well-established technique, readily available instrumentation.Can require significant method development, may use large volumes of organic solvents.10-30 minutes per sample
Chiral SFC Similar to HPLC but uses supercritical CO2 as the primary mobile phase.[3]Faster analysis times, lower solvent consumption ("greener" method), often provides different selectivity than HPLC.[3][4]Requires specialized instrumentation, method development can be complex.2-10 minutes per sample
NMR with Chiral Auxiliaries Conversion of enantiomers into diastereomers with a chiral derivatizing agent (CDA) or formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals.[5][6]Rapid analysis, provides structural information, small sample requirement.Lower accuracy and precision compared to chromatography, potential for kinetic resolution with CDAs, requires high-field NMR.5-15 minutes per sample

Experimental Data and Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for enantiomeric purity assessment. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral carboxylic acids and their derivatives.

Illustrative Experimental Protocol (based on related compounds):

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to improve peak shape. A typical starting point could be a ratio of 90:10 (n-hexane:isopropanol) with 0.1% TFA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 280 nm).

  • Temperature: Ambient or controlled at 25 °C.

Expected Results: The two enantiomers of this compound would be resolved as two separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. For example, a study on the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate successfully used chiral HPLC to determine the enantiomeric excess of the resulting (S)- and (R)-6-fluoro-chroman-2-carboxylic acids, achieving >99% and 95-96% e.e., respectively.[2]

Supercritical Fluid Chromatography (SFC)

Chiral SFC offers a high-throughput and environmentally friendly alternative to HPLC.[3][4] The principles of separation are similar to HPLC, relying on a chiral stationary phase.

Illustrative Experimental Protocol (based on general principles for chiral acids):

  • Column: A polysaccharide-based chiral stationary phase compatible with SFC (e.g., Chiralpak® AS-H or Chiralcel® OJ-H).

  • Mobile Phase: Supercritical CO2 with a polar co-solvent, typically an alcohol like methanol or ethanol. A gradient of the co-solvent may be used to optimize the separation. A small amount of an acidic or basic additive may be required to improve peak shape.

  • Back Pressure: Typically maintained between 100 and 200 bar.

  • Flow Rate: 2 - 5 mL/min.

  • Detection: UV-Vis or Mass Spectrometry (MS).

  • Temperature: Typically between 30 and 50 °C.

Expected Results: SFC is expected to provide a faster separation of the enantiomers compared to HPLC, with sharp peaks and good resolution. The enantiomeric excess is calculated from the peak areas.

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a rapid method for determining enantiomeric purity by converting the enantiomers into diastereomers, which have distinct NMR spectra.[5]

Illustrative Experimental Protocol:

  • Derivatization: React a small amount of the this compound sample with a chiral derivatizing agent of known high enantiomeric purity (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine or a similar chiral amine) in the presence of a coupling agent (e.g., DCC or EDC) to form diastereomeric amides.

  • NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. The ratio of the integrals of these signals will correspond to the enantiomeric ratio of the original sample.

Expected Results: The ¹H or ¹⁹F NMR spectrum will show two distinct sets of signals for the two diastereomers. The chemical shift difference (Δδ) between corresponding signals allows for the quantification of each enantiomer. For example, novel coumarin-based chiral derivatizing agents have been shown to be effective for determining the enantiomeric excess of various chiral carboxylic acids via ¹H NMR.[5]

Visualizing the Workflow and Logic

To better understand the process of assessing enantiomeric purity, the following diagrams illustrate the experimental workflow and the logic behind method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for NMR with CDA) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC NMR NMR Spectroscopy Derivatization->NMR Chromatogram Obtain Chromatogram HPLC->Chromatogram SFC->Chromatogram Spectrum Acquire Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration ee_Calculation Calculate e.e. Integration->ee_Calculation

Caption: Experimental workflow for assessing enantiomeric purity.

method_selection_logic Start Start: Need to determine enantiomeric purity of This compound High_Accuracy Is high accuracy and precision critical? Start->High_Accuracy High_Throughput Is high throughput a priority? High_Accuracy->High_Throughput No Select_HPLC Choose Chiral HPLC High_Accuracy->Select_HPLC Yes Method_Dev Is rapid method development required? High_Throughput->Method_Dev No Select_SFC Choose Chiral SFC High_Throughput->Select_SFC Yes Method_Dev->Select_HPLC No Select_NMR Choose NMR with Chiral Auxiliary Method_Dev->Select_NMR Yes

Caption: Logic diagram for selecting an analytical method.

Conclusion

The choice of analytical method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis, such as the need for high accuracy, high throughput, or rapid method development. Chiral HPLC and SFC are the gold-standard techniques for accurate and precise quantification, with SFC offering advantages in speed and reduced solvent consumption. NMR spectroscopy with chiral auxiliaries provides a rapid, albeit less precise, alternative that is particularly useful for screening purposes. For all methods, proper validation is crucial to ensure reliable and accurate results in a drug development setting.

References

A Comparative Guide to the Synthetic Routes of 6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Fluorochromane-2-carboxylic acid is a key building block in the synthesis of various pharmaceuticals, most notably as an intermediate for the cardiovascular drug Nebivolol.[1] The efficient and stereoselective synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of the different synthetic strategies employed for the production of this compound, including racemic and enantiomerically pure forms.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: direct synthesis of the racemic mixture followed by resolution, or asymmetric synthesis to directly obtain a specific enantiomer. A common and well-documented method for obtaining the racemic compound is through the catalytic hydrogenation of a chromone precursor.

Route 1: Catalytic Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

A prevalent and effective method for synthesizing racemic this compound involves the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[2] This process utilizes catalytic hydrogenation to reduce both the ketone group and the double bond of the pyran ring.[2]

Experimental Protocol

A general procedure for this catalytic hydrogenation is as follows:

  • Reaction Setup: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, a palladium on activated charcoal catalyst (Pd/C), and glacial acetic acid are placed in an autoclave.[3]

  • Inert Atmosphere: The autoclave is sealed and purged with nitrogen multiple times to create an inert atmosphere.[3]

  • Hydrogenation: The nitrogen is replaced with hydrogen gas, and the pressure is increased to approximately 2.0 MPa. The reactor is then heated to a temperature between 70-80°C.[2][3] The hydrogen pressure is maintained throughout the reaction.[3]

  • Reaction Monitoring: The completion of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the stabilization of hydrogen pressure.[2][3]

  • Work-up and Isolation: After the reaction is complete, the autoclave is cooled, and the hydrogen gas is released. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to remove the acetic acid.[2][3] The crude product is then precipitated, often by the addition of a non-polar solvent like petroleum ether, filtered, and dried to yield the final product.[2][3]

Performance Data
ParameterValueReference
Starting Material6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[2][3]
CatalystPalladium on activated charcoal (Pd/C)[2][3]
SolventGlacial Acetic Acid[2][3]
Temperature70-80 °C[2][3]
Pressure~2.0 MPa (Hydrogen)[2][3]
Reaction Time30-35 hours (for a specific scale)[3]
Yield88.4% - 90%[3]
Purity99.8%[3]

Workflow Diagram

start 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid reaction Catalytic Hydrogenation (Autoclave) start->reaction Reactants catalyst Pd/C, Glacial Acetic Acid catalyst->reaction conditions 70-80°C, 2.0 MPa H₂ conditions->reaction workup Filtration & Concentration reaction->workup Reaction Mixture product This compound workup->product Purified Product

Caption: Catalytic Hydrogenation Workflow.

Route 2: Synthesis from p-Fluorophenol

Another reported synthetic pathway initiates from p-fluorophenol.[4] While the specific details of the multi-step process are not extensively described in the provided literature, this route leads to the formation of both 6-fluoro-4-chromanone-2-carboxylic acid and subsequently this compound.[4] This suggests a synthetic sequence likely involving a reaction to build the chromanone ring system onto the phenol, followed by a reduction step similar to that described in Route 1.

Resolution of Racemic this compound

For applications requiring enantiomerically pure forms, the racemic mixture of this compound can be resolved. Two primary methods for this are chemical and enzymatic resolution.

Method 2a: Chemical Resolution

This classical approach involves the formation of diastereomeric salts using a chiral resolving agent.

  • Salt Formation: The racemic this compound is reacted with an optically active amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, in a suitable solvent.[4]

  • Diastereomer Separation: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

  • Acidification: The separated diastereomeric salt is then acidified to liberate the desired enantiomer of this compound.

Method 2b: Enzymatic Resolution

A more modern and "green" approach involves the use of enzymes to selectively react with one enantiomer of a derivative of the target molecule.

  • Substrate Preparation: Racemic this compound is first converted to its methyl ester, racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[5]

  • Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis using a specific esterase. For example, EstS can be used to selectively hydrolyze the (S)-enantiomer of the ester to the corresponding (S)-acid, leaving the (R)-ester largely unreacted.[5] Conversely, another esterase, EstR, can be used to produce the (R)-acid.[5] This is often performed in a biphasic system (e.g., aqueous-toluene).[5]

  • Separation: The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.

Parameter(S)-FCCAs Production (with EstS)(R)-FCCAs Production (with EstR)Reference
SubstrateRacemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)[5]
MethodEnzymatic ResolutionEnzymatic Resolution[5]
Enantiomeric Excess (ee)>99%95-96%[5]
Total Mole Yield (Sequential Batch)93.5% (for both enantiomers over 10 batches)93.5% (for both enantiomers over 10 batches)[5]

Logical Relationship Diagram

racemic_acid Racemic This compound chemical_res Chemical Resolution racemic_acid->chemical_res racemic_ester Racemic Methyl Ester racemic_acid->racemic_ester Esterification s_acid (S)-Enantiomer chemical_res->s_acid r_acid (R)-Enantiomer chemical_res->r_acid enzymatic_res Enzymatic Resolution enzymatic_res->s_acid enzymatic_res->r_acid racemic_ester->enzymatic_res

Caption: Resolution Pathways for Enantiomers.

Conclusion

The synthesis of this compound via catalytic hydrogenation of its chromone precursor is a high-yielding and efficient method for obtaining the racemic product. For the production of enantiomerically pure forms, both chemical and enzymatic resolution methods are viable. While chemical resolution is a traditional method, enzymatic resolution presents a more environmentally friendly alternative with high enantioselectivity and yields. The choice of synthetic route will ultimately depend on the desired stereochemistry, scale of production, and available resources.

References

Safety Operating Guide

Personal protective equipment for handling 6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 6-Fluorochromane-2-carboxylic acid (CAS No. 99199-60-7). Adherence to these guidelines is essential for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a fluorinated organic compound that requires careful handling. As a crystalline powder, it can pose a risk of inhalation.[1] Direct contact with skin and eyes may cause irritation.[1][2] The primary hazards involve skin, eye, and respiratory system irritation.[1]

The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate these risks.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][3]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile or butyl rubber).[2][4] Double-gloving is recommended for enhanced protection.[3]Prevents direct skin contact. Gloves should be inspected before use and changed immediately upon contamination.[1][5]
Body Protection A flame-resistant or chemical-resistant lab coat, fully buttoned.[1][3] For larger quantities, a chemical-resistant apron may be necessary.[3][6]Protects against incidental contact and contamination of personal clothing.
Footwear Fully enclosed shoes made of a chemical-resistant material.[1][7]Prevents exposure from spills and protects feet from falling objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is required.[2][3]Minimizes the risk of inhaling the powdered compound, which may cause respiratory irritation.[1]

Experimental Protocols: Operational and Disposal Plans

Strict adherence to the following protocols is crucial for minimizing exposure and ensuring safe handling and disposal.

2.1. Operational Plan: Safe Handling Procedure

  • Preparation and Engineering Controls:

    • Designate a specific area within a laboratory for handling this compound.

    • All handling of the solid compound must occur within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][3]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7][8]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before beginning work.[1]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring a proper fit.

    • Inspect gloves for any defects before use.[1]

  • Handling the Compound:

    • Handle the compound with care to avoid generating dust.

    • When weighing, use a balance inside the chemical fume hood or in a ventilated enclosure.

    • Avoid direct contact with the skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][5]

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.[6]

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).[1]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

2.2. Disposal Plan: Chemical Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures.[9]

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container for halogenated organic waste.[1][10]

    • Unused Compound: Unused or outdated chemicals in their original containers should be disposed of according to institutional and local regulations for hazardous chemical waste.[10] Do not mix with other waste streams unless compatibility is confirmed.

    • Solutions: Solutions containing the compound should be collected in a sealed, properly labeled container designated for halogenated organic liquid waste.[9][10] The container must be compatible with the waste and have a threaded cap that seals tightly.[10]

  • Labeling and Storage of Waste:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "Waste: this compound".[10][11] Do not use abbreviations or chemical formulas.[10]

    • Store waste containers in a designated satellite accumulation area. The containers should be kept closed except when actively adding waste.[10][11]

    • Segregate halogenated waste from non-halogenated waste, as the disposal costs and procedures differ.[11][12] Also, keep it separate from incompatible materials such as acids, bases, and oxidizing agents.[10]

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this chemical down the drain.[6]

    • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber, in accordance with federal, state, and local environmental regulations.[6]

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_hazards Assess Hazards: - Solid (Dust Inhalation) - Skin/Eye Irritant - Halogenated Compound start->assess_hazards engineering_controls Implement Engineering Controls: - Use Chemical Fume Hood - Ensure Access to Eyewash/Shower assess_hazards->engineering_controls select_ppe Select Core PPE engineering_controls->select_ppe eye_protection Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) select_ppe->eye_protection hand_protection Hand Protection: - Nitrile/Butyl Gloves - Double-Glove Recommended select_ppe->hand_protection body_protection Body Protection: - Lab Coat - Chemical Apron (large scale) select_ppe->body_protection respiratory_protection Respiratory Protection: - Fume Hood is primary - Respirator (if hood insufficient) select_ppe->respiratory_protection end Proceed with Handling eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorochromane-2-carboxylic acid
Reactant of Route 2
6-Fluorochromane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.